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  • Product: 3-Methyl-1H-pyrazole-4-carboxylic acid
  • CAS: 1035225-22-9; 40704-11-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS 40704-11-8): A Cornerstone Intermediate in Synthesis

Abstract 3-Methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic building block of significant interest in modern medicinal and agricultural chemistry. Its rigid, planar pyrazole core, substituted with both a nucleophil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic building block of significant interest in modern medicinal and agricultural chemistry. Its rigid, planar pyrazole core, substituted with both a nucleophilic nitrogen and an electrophilic carboxylic acid, provides a versatile scaffold for the synthesis of a diverse range of complex molecules. This guide offers an in-depth exploration of its core properties, synthesis, reactivity, and applications, providing researchers, chemists, and drug development professionals with a comprehensive technical resource. We will delve into its physicochemical characteristics, spectroscopic signature, established synthetic protocols, and its pivotal role as a precursor to advanced pharmaceutical and agrochemical agents.

Core Physicochemical and Spectroscopic Profile

3-Methyl-1H-pyrazole-4-carboxylic acid presents as a stable, solid compound, a characteristic that facilitates its handling and incorporation into various synthetic workflows.[1] Its fundamental properties are summarized below, providing a foundational dataset for experimental design.

Key Properties
PropertyValueSource(s)
CAS Number 40704-11-8[1][2]
Molecular Formula C₅H₆N₂O₂[1][2]
Molecular Weight 126.11 g/mol [1][2]
Appearance White to off-white solid/powder[1]
Melting Point 225-230 °C (with decomposition)[2]
Purity ≥ 97% (HPLC)[1]
InChI Key HLYYXPDTFLUERX-UHFFFAOYSA-N[2]
SMILES Cc1n[nH]cc1C(O)=O
Spectroscopic Signature
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the methyl group (CH₃) protons, typically in the range of δ 2.0-2.5 ppm. A singlet for the C5-H proton on the pyrazole ring would appear further downfield, likely between δ 7.5-8.0 ppm. The two N-H protons (one on the ring and one in the carboxylic acid) would appear as broad singlets at the lower end of the spectrum (δ > 10 ppm), and their positions can be highly dependent on solvent, concentration, and temperature.[3]

  • ¹³C NMR: The carbon spectrum would show five distinct signals: one for the methyl carbon, two for the sp² carbons of the pyrazole ring, one for the quaternary carbon attached to the methyl group, and one for the carbonyl carbon of the carboxylic acid, which would be the most downfield signal.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A sharp C=O stretch from the carbonyl group would be prominent around 1700 cm⁻¹. C-H stretching from the methyl group and the aromatic ring would appear just below 3000 cm⁻¹, and C=N and C=C stretching vibrations from the pyrazole ring would be visible in the 1600-1400 cm⁻¹ region.

Synthesis and Reactivity

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry. The most common and robust method involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[5][6]

General Synthetic Strategy

The synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid typically proceeds via the cyclocondensation of a hydrazine with an ethyl 2-formylacetoacetate equivalent. This approach offers high regioselectivity and good yields. The subsequent hydrolysis of the resulting ester furnishes the target carboxylic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Sequence Hydrazine Hydrazine Cyclization Cyclocondensation Hydrazine->Cyclization Ethyl_Acetoacetate Ethyl Acetoacetate Intermediate Ethyl 2-formylacetoacetate (or enamine equivalent) Ethyl_Acetoacetate->Intermediate Formylation Formylating_Agent Formylating Agent (e.g., DMF-DMA) Formylating_Agent->Intermediate Intermediate->Cyclization Ester_Product Ethyl 3-methyl-1H-pyrazole-4-carboxylate Cyclization->Ester_Product Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Ester_Product->Hydrolysis Final_Product 3-Methyl-1H-pyrazole- 4-carboxylic acid Hydrolysis->Final_Product

Caption: Generalized synthetic workflow for 3-Methyl-1H-pyrazole-4-carboxylic acid.

Experimental Protocol: Two-Step Synthesis

This protocol describes a representative lab-scale synthesis.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a 1:1.1 molar ratio in a suitable solvent like dioxane.

  • Intermediate Formation: Heat the mixture to 100 °C and stir for 5 hours. The reaction progress can be monitored by TLC.[5]

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure to yield the crude β-enamino diketone intermediate.[5]

  • Cyclization: Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (a slight molar excess) dropwise while maintaining the temperature below 20°C.

  • Reaction: Allow the mixture to stir at room temperature for 18 hours.[5]

  • Isolation: Concentrate the reaction mixture in vacuo. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pyrazole ester.

Step 2: Hydrolysis to 3-Methyl-1H-pyrazole-4-carboxylic acid

  • Setup: Dissolve the purified ethyl 3-methyl-1H-pyrazole-4-carboxylate from Step 1 in methanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2N NaOH, 2-3 molar equivalents) to the solution.[5]

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Acidification: Cool the reaction mixture to room temperature and then acidify to approximately pH 3-4 with a mineral acid (e.g., 1M HCl). This will precipitate the carboxylic acid product.

  • Isolation and Purification: Filter the resulting solid, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 3-Methyl-1H-pyrazole-4-carboxylic acid.

Chemical Reactivity

The molecule's reactivity is dominated by its two functional groups:

  • Carboxylic Acid: This group readily undergoes standard transformations such as esterification, reduction to the corresponding alcohol, or, most importantly, conversion to an acid chloride followed by amidation. This amide coupling is fundamental to its use in creating bioactive molecules.[1][5]

  • Pyrazole Ring: The N-H proton of the pyrazole ring is acidic and can be deprotonated with a base. The resulting anion can be alkylated or arylated, allowing for substitution at the N1 position. This often results in a mixture of regioisomers, a common challenge in pyrazole chemistry.[5]

Applications in Research and Development

The utility of 3-Methyl-1H-pyrazole-4-carboxylic acid stems from its role as a versatile intermediate for constructing more complex, high-value molecules.[1]

Applications Core 3-Methyl-1H-pyrazole- 4-carboxylic acid Pharma Pharmaceuticals Core->Pharma Amide Coupling Agro Agrochemicals Core->Agro Derivatization Materials Material Science Core->Materials Coordination Pharma_Sub Anti-inflammatory Agents Analgesics Bioactive Scaffolds Pharma->Pharma_Sub Agro_Sub Fungicides (SDHI Precursors) Herbicides Agro->Agro_Sub Materials_Sub Metal Complexes Luminescent Materials Catalysts Materials->Materials_Sub

Caption: Key application areas for 3-Methyl-1H-pyrazole-4-carboxylic acid.

Pharmaceutical Development

This compound is a valued building block in drug discovery.[1] Its structure is a key component in the synthesis of molecules targeting a range of biological pathways. The pyrazole motif is a well-known bioisostere for other aromatic systems and can participate in crucial hydrogen bonding interactions with biological targets. It is particularly used in the development of potential anti-inflammatory and analgesic agents.[1]

Agrochemical Innovation

In agricultural chemistry, pyrazole-4-carboxamides are a blockbuster class of fungicides. A close analog, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is the central intermediate for at least seven commercial fungicides that act by inhibiting the succinate dehydrogenase (SDHI) enzyme in the mitochondrial respiratory chain.[7] 3-Methyl-1H-pyrazole-4-carboxylic acid serves as a crucial building block for developing new fungicides and herbicides with potentially novel modes of action or improved efficacy.[1]

Materials Science and Catalysis

The ability of the pyrazole and carboxylate groups to act as ligands for metal ions has led to the synthesis of novel coordination polymers and metal complexes.[8] For instance, complexes of this ligand with cadmium and cobalt have been synthesized and shown to exhibit fluorescent properties in the solid state.[8] Furthermore, some of these derived metal complexes have demonstrated promising catalytic activity for electrochemical reactions like the oxygen evolution reaction (OER), highlighting potential applications in energy and materials science.[8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

  • Hazard Identification: The compound is classified as a skin and eye irritant.[9][10] It may also cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[11] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][12] Avoid contact with skin and eyes.[12]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12] Keep it away from incompatible materials such as strong oxidizing agents.[9] Recommended storage temperature is often between 0 and 8 °C.[1]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11][13]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[11][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12][13]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

Conclusion

3-Methyl-1H-pyrazole-4-carboxylic acid (CAS 40704-11-8) is more than a simple chemical; it is a strategic synthetic intermediate that provides access to a vast chemical space. Its stable, well-defined structure and dual functionality make it an indispensable tool for chemists in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and impactful molecules.

References

  • Google Patents. (n.d.). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Matulevičiūtė, G., Kleizienė, N., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Arbačiauskienė, E., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpyrazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Li, Y., et al. (2020). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances, 10(45), 26861-26868. Available from: [Link]

  • Gherasim, C., Găină, L., & Moldoveanu, C. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1236. Available from: [Link]

  • Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 167. Available from: [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 3-Methylpyrazole-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Pyrazoles are a fundamental class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a fundamental class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and agrochemicals.[1][2] Their utility is deeply intertwined with their rich chemical properties, most notably the phenomenon of tautomerism. For N-unsubstituted pyrazoles, this ability to exist in multiple, rapidly interconverting forms is a critical feature that profoundly influences their physicochemical properties, reactivity, and biological interactions.[1][3] This guide provides a comprehensive technical overview of 3-methylpyrazole-4-carboxylic acid, a key building block in chemical synthesis. We will delve into its structural features and explore the principles of its tautomeric equilibrium, the analytical methods used for its characterization, and the critical implications for research and development.

Chemical Identity and Physicochemical Properties

3-Methylpyrazole-4-carboxylic acid is a solid organic compound featuring a pyrazole ring substituted with a methyl group at position 3 and a carboxylic acid group at position 4. Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name 3-methyl-1H-pyrazole-4-carboxylic acid
CAS Number 40704-11-8[4]
Molecular Formula C₅H₆N₂O₂[5]
Molecular Weight 126.11 g/mol [5]
Melting Point 225-230 °C (decomposes)
Appearance Solid
SMILES Cc1n[nH]cc1C(O)=O[5]
InChI Key HLYYXPDTFLUERX-UHFFFAOYSA-N[5]

Annular Prototropic Tautomerism of 3-Methylpyrazole-4-carboxylic Acid

A defining characteristic of asymmetrically substituted, N-unsubstituted pyrazoles is annular prototropic tautomerism. This process involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[3] This rapid equilibrium results in two distinct tautomeric forms for 3-methylpyrazole-4-carboxylic acid. For clarity, we will refer to these as the 3-Methyl and 5-Methyl tautomers.

Caption: Annular prototropic tautomerism in 3-methylpyrazole-4-carboxylic acid.

The position of this equilibrium is not static; it is a delicate balance dictated by the electronic nature of the substituents on the pyrazole ring and intermolecular interactions with the surrounding environment.[1]

  • Electronic Effects of Substituents: The relative stability of pyrazole tautomers is highly dependent on the nature of the substituents.[6] In this case, the ring is influenced by an electron-donating methyl group (-CH₃) and an electron-withdrawing carboxylic acid group (-COOH). The interplay of these opposing electronic effects is a primary determinant of the tautomeric preference. Studies on similarly disubstituted pyrazoles have shown that electron-withdrawing groups tend to favor the N1-H tautomer where the substituent is at a position further away, while electron-donating groups can stabilize the N2-H tautomer.[6][7]

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can significantly influence the tautomeric ratio. Protic solvents, for example, can stabilize one tautomer over the other by participating in hydrogen-bonding networks.[3]

  • Temperature: Temperature can also shift the equilibrium, with the direction of the change depending on the enthalpy and entropy differences between the two tautomeric forms.[8]

Framework for the Comprehensive Analysis of Tautomerism

workflow Sample Sample Preparation (3-Methylpyrazole-4-carboxylic acid) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N in various solvents) Sample->NMR Xray Single Crystal X-ray Diffraction (Solid-state analysis) Sample->Xray Comp Computational Modeling (DFT/ab initio calculations) Sample->Comp Theoretical model Quant Identify & Quantify Tautomers (Solution-phase equilibrium) NMR->Quant Solid Determine Dominant Tautomer (Solid-state structure) Xray->Solid Energy Predict Relative Stabilities (ΔG) (Gas & solvated phase) Comp->Energy Analysis Integrated Analysis & Conclusion Quant->Analysis Solid->Analysis Energy->Analysis

Caption: Workflow for the comprehensive analysis of tautomerism.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most potent technique for studying tautomeric equilibria in solution.[1] The objective is to identify and, if possible, quantify the different tautomers present under specific conditions.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of 3-methylpyrazole-4-carboxylic acid in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) to a known concentration. The choice of solvent is critical, as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. In cases of rapid tautomeric interconversion on the NMR timescale, the signals for the pyrazole ring proton and the N-H proton may appear as single, broadened, population-averaged resonances.[9]

    • Acquire ¹³C and ¹⁵N NMR spectra. These nuclei often provide more distinct chemical shifts for the different tautomers, aiding in their identification.

    • Perform 2D NMR experiments (e.g., HMBC, HSQC, NOESY) to confirm structural assignments.

  • Low-Temperature Studies: If the room temperature spectra show averaged signals, repeat the measurements at progressively lower temperatures. Reducing the temperature can slow the rate of proton exchange, potentially allowing for the resolution of distinct signals for each tautomer.

  • Data Analysis:

    • Identification: Assign the observed signals to their respective tautomers based on established chemical shift data and comparison with computational predictions.[10]

    • Quantification: If distinct signals are resolved, calculate the tautomeric ratio by integrating the corresponding signals (e.g., the methyl peaks in the ¹H spectrum).

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.

Methodology:

  • Structure Optimization: Build the 3D structures of both the 3-Methyl and 5-Methyl tautomers.

  • Energy Calculation: Perform geometry optimizations and frequency calculations for each tautomer. The calculations should be run for the gas phase and repeated using a solvent continuum model (e.g., PCM) to simulate the solution environment.[11]

  • Stability Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable and therefore the predominant form.[8] The energy difference can be used to estimate the theoretical equilibrium constant.

Implications in Medicinal Chemistry and Drug Development

Understanding and controlling the tautomeric equilibrium of pyrazole-containing molecules is paramount for rational drug design. The predominant tautomer dictates the molecule's hydrogen bonding capacity, dipole moment, and overall shape, which are key determinants of its biological activity.[1][8]

  • Receptor Binding: Tautomers present different hydrogen bond donor and acceptor patterns. The specific pattern of the dominant tautomer will determine how the molecule interacts with its biological target. A shift in equilibrium can lead to a dramatic loss of binding affinity and, consequently, biological activity.

  • ADME Properties: Physicochemical properties influenced by tautomerism, such as lipophilicity (logP) and acidity (pKa), have a direct impact on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A change in the tautomeric ratio can alter a molecule's ability to cross cell membranes or its metabolic stability.

Conclusion

3-Methylpyrazole-4-carboxylic acid, like many asymmetrically substituted pyrazoles, exists as a dynamic equilibrium of two annular tautomers. The balance between the 3-methyl and 5-methyl forms is governed by a subtle interplay of substituent electronic effects and environmental factors. For scientists engaged in drug discovery and materials science, a thorough characterization of this tautomerism is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships, optimizing molecular properties, and ultimately designing more effective molecules. The integrated application of high-resolution NMR spectroscopy and computational chemistry provides a robust framework for elucidating this critical structural feature.

References

  • Beilstein Journals. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link][10]

  • MDPI. (2018, January 9). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

  • Stenutz. (n.d.). 3-methylpyrazole-4-carboxylic acid. Retrieved from [Link][5]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link][12]

  • PMC. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link][3]

  • Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link][2]

  • MDPI. (2019, July 19). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Retrieved from [Link][7]

  • ResearchGate. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Retrieved from [Link][6]

  • Journament. (n.d.). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Retrieved from [Link][11]

  • KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link][9]

  • RSC Publishing. (n.d.). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. Retrieved from [Link][13]

Sources

Foundational

3-Methyl-1H-pyrazole-4-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 3-Methyl-1H-pyrazole-4-carboxylic Acid Executive Summary 3-Methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methyl-1H-pyrazole-4-carboxylic Acid

Executive Summary

3-Methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group and a carboxylic acid. With the chemical formula C5H6N2O2 and a molecular weight of 126.11 g/mol , this molecule serves as a pivotal building block, or synthon, in the fields of medicinal and agricultural chemistry.[1][2][3] Its structural framework is a key component in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and advanced agrochemicals.[4][5][6] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, critical applications, and safety procedures for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of 3-Methyl-1H-pyrazole-4-carboxylic acid are summarized below. These properties are essential for its handling, reaction design, and analytical characterization.

Chemical Identifiers
IdentifierValue
IUPAC Name 3-methyl-1H-pyrazole-4-carboxylic acid
Molecular Formula C5H6N2O2[1][2][3]
Molecular Weight 126.11 g/mol [1][2][3]
CAS Number 40704-11-8[1][2]
PubChem Substance ID 24883359[1][2]
Canonical SMILES CC1=C(C(=O)O)C=NN1
InChI Key HLYYXPDTFLUERX-UHFFFAOYSA-N[1]
Physical Data
PropertyValue
Physical Form Solid[1]
Melting Point 225-230 °C (with decomposition)[1]
Functional Groups Carboxylic Acid, Pyrazole
Chemical Structure

Caption: Chemical structure of 3-Methyl-1H-pyrazole-4-carboxylic acid.

Tautomerism and Structural Considerations

Pyrazole derivatives unsubstituted at the N1 position, such as 3-Methyl-1H-pyrazole-4-carboxylic acid, can exist as tautomers. This phenomenon arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. The predominant tautomer is typically the 3-methyl isomer, as indicated by the "1H" designation, but the 5-methyl isomer can also exist in equilibrium. This tautomerism has been studied in detail for pyrazole-4-carboxylic acids using solid-state NMR and X-ray crystallography, which are crucial for confirming the precise structure and intermolecular interactions, such as hydrogen bonding, in the solid state.[7]

Synthesis and Reaction Pathways

The synthesis of pyrazole-4-carboxylic acids is a well-established process in organic chemistry, typically involving the cyclization of a 1,3-dicarbonyl compound or its equivalent with hydrazine.

Generalized Synthetic Protocol

A common and reliable method for synthesizing the 3-Methyl-1H-pyrazole-4-carboxylic acid core involves the reaction of ethyl 2-formylacetoacetate (or a similar precursor) with hydrazine hydrate. The resulting pyrazole ester is then hydrolyzed to yield the final carboxylic acid.

Step 1: Cyclization Reaction (Pyrazole Formation)

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-formylacetoacetate in a suitable solvent such as ethanol.

  • Cool the solution in an ice bath.

  • Add hydrazine hydrate dropwise to the cooled solution while stirring. An exothermic reaction is expected.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete cyclization.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude ethyl 3-methyl-1H-pyrazole-4-carboxylate.

Step 2: Saponification (Hydrolysis)

  • Dissolve the crude ester from Step 1 in an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the mixture to reflux for 2-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the cooled solution with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH ~2-3). The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove residual salts.

  • Dry the product under vacuum to yield 3-Methyl-1H-pyrazole-4-carboxylic acid.

Synthetic Workflow Diagram

synthesis_workflow start Precursors: - Ethyl 2-formylacetoacetate - Hydrazine Hydrate step1 Step 1: Cyclization Solvent: Ethanol Conditions: Reflux start->step1 intermediate Intermediate: Ethyl 3-methyl-1H-pyrazole-4-carboxylate step1->intermediate step2 Step 2: Hydrolysis (Saponification) Reagent: NaOH(aq) Conditions: Reflux intermediate->step2 step3 Step 3: Acidification Reagent: HCl(aq) Conditions: 0-5 °C step2->step3 product Final Product: 3-Methyl-1H-pyrazole-4-carboxylic acid step3->product

Caption: Generalized workflow for the synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid.

Applications in Research and Development

The value of 3-Methyl-1H-pyrazole-4-carboxylic acid lies in its utility as a versatile intermediate. The pyrazole scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological properties.

Role in Medicinal Chemistry

Pyrazole carboxylic acid derivatives are foundational structures for a multitude of therapeutic agents.[6] They have been integrated into compounds demonstrating a wide range of biological activities, including:

  • Anti-inflammatory and Analgesic Agents [8]

  • Antimicrobial and Antifungal Compounds [8]

  • Anticancer Therapeutics [6][8]

  • Antidepressant and Antiviral Drugs [6]

The carboxylic acid group provides a convenient handle for further chemical modification, such as amide bond formation, allowing for the creation of large libraries of compounds for drug discovery screening.

Importance in Agrochemicals

In agricultural science, this pyrazole derivative serves as a key intermediate for modern crop protection agents.[4] A closely related and commercially significant analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is the central building block for a class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHIs).[9][10] These fungicides are critical for controlling a broad spectrum of plant diseases in major crops.[10] The core 3-methyl-1H-pyrazole-4-carboxylic acid structure is therefore of great interest for developing new and effective herbicides and fungicides.[4]

Application Pathway Diagram

applications_diagram core 3-Methyl-1H-pyrazole-4-carboxylic Acid pharma Pharmaceutical R&D core->pharma agro Agrochemical R&D core->agro pharma_apps • Anti-inflammatory • Antimicrobial • Anticancer pharma->pharma_apps agro_apps • Fungicides (e.g., SDHI analogues) • Herbicides agro->agro_apps

Caption: Key application pathways for 3-Methyl-1H-pyrazole-4-carboxylic acid.

Safety, Handling, and Storage Protocols

Proper handling and storage are critical to ensure laboratory safety. This compound is classified as an irritant.

Hazard Identification
Hazard ClassStatement
Skin Corrosion/Irritation Causes skin irritation.[11]
Serious Eye Damage/Irritation Causes serious eye irritation.[11]
Specific Target Organ Toxicity May cause respiratory irritation.[11][12]
Recommended Handling Protocol
  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[13]

    • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[13]

    • Body Protection: Wear a lab coat. For larger quantities, consider fire/flame resistant and impervious clothing.[13]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

  • Spill Management: Avoid dust formation.[13] In case of a spill, evacuate personnel to a safe area. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[13]

Storage and Incompatibilities
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Some suppliers recommend refrigeration.[11]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[13]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[11][13]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[13]

Conclusion

3-Methyl-1H-pyrazole-4-carboxylic acid is more than a simple chemical compound; it is a versatile and high-value synthon that enables significant innovation in drug discovery and agricultural science. Its straightforward synthesis and the reactive potential of its carboxylic acid group make it an indispensable tool for chemists. A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential in creating next-generation pharmaceuticals and crop protection solutions.

References

  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electroc
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
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  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
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  • 3-Methylpyrazole-4-carboxylic acid 97 40704-11-8. Sigma-Aldrich.
  • MSDS of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Capot Chemical.
  • SAFETY D
  • Safety D
  • METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF.
  • 3-Methylpyrazole-4-carboxylic acid 97 40704-11-8. Sigma-Aldrich.
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  • 3-methyl-4H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 170015931. PubChem.
  • ethyl 3-methyl-1H-pyrazole-4-carboxyl
  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State.
  • 3-amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | CID 96774. PubChem.
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Exploratory

biological activity of 3-methylpyrazole-4-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 3-Methylpyrazole-4-Carboxylic Acid Derivatives For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstrac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 3-Methylpyrazole-4-Carboxylic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Among its many variations, the 3-methylpyrazole-4-carboxylic acid framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. Its unique structural and electronic properties allow for versatile functionalization, leading to derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of these activities, including anticancer, antimicrobial, and anti-inflammatory effects. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed, field-proven experimental protocols to empower researchers in their drug discovery efforts.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The journey of pyrazole derivatives in medicine is marked by significant successes. The anti-inflammatory drug Celecoxib, the antipsychotic CDPPB, and the anti-obesity agent Rimonabant are just a few examples that highlight the therapeutic versatility of this five-membered heterocycle.[1] The core pyrazole ring, composed of three carbon and two adjacent nitrogen atoms, provides a stable, aromatic scaffold that can be readily modified to optimize interactions with diverse biological targets.[2][3]

The 3-methylpyrazole-4-carboxylic acid moiety, in particular, offers a strategic advantage. The carboxylic acid group at the 4-position serves as a critical handle for forming amides, esters, and other functional groups, enabling the exploration of vast chemical space. The methyl group at the 3-position can influence the steric and electronic profile of the molecule, contributing to target specificity and potency. This guide focuses specifically on this class of derivatives, synthesizing current knowledge to provide a robust resource for professionals in the field.

Synthetic Pathways to 3-Methylpyrazole-4-Carboxylic Acid Derivatives

The accessibility of a chemical scaffold is paramount to its exploration in drug discovery. Fortunately, the 3-methylpyrazole-4-carboxylic acid core can be constructed through reliable and scalable synthetic routes.

Foundational Synthesis: The Knorr Cyclization and Vilsmeier-Haack Formylation

A prevalent and robust method involves the cyclization of a β-ketoester with a hydrazine derivative, followed by formylation and oxidation. The Vilsmeier-Haack reaction, for instance, is commonly used to introduce a formyl group at the 4-position of the pyrazole ring, which is then oxidized to the desired carboxylic acid.[4]

Causality in Synthesis: The choice of hydrazine (e.g., methylhydrazine) determines the substituent on the N1 position of the pyrazole ring. The Vilsmeier-Haack reaction is effective because the pyrazole ring is electron-rich, making it susceptible to electrophilic substitution at the C4 position.

General Experimental Protocol: Synthesis of the Core Scaffold

This protocol outlines a generalized, two-step procedure for obtaining the core acid, which serves as the primary building block for further derivatization.

Step 1: Vilsmeier-Haack Formylation of 1,3-disubstituted Pyrazole

  • To a stirred solution of the starting pyrazole in N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours, monitoring by TLC.

  • Cool the mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the aldehyde product.

  • Filter, wash with water, and dry the crude 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 2: Oxidation to Carboxylic Acid

  • Suspend the pyrazole-4-carbaldehyde in a mixture of acetone and water.

  • Add potassium permanganate (KMnO₄) portion-wise while maintaining the temperature below 30°C.

  • Stir the reaction at room temperature until the purple color disappears.

  • Filter the manganese dioxide (MnO₂) precipitate and wash it with hot water.

  • Combine the filtrate and washings, and acidify with hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

G cluster_0 Synthesis Workflow Start Starting Pyrazole Step1 Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Step1 Formylation Intermediate Pyrazole-4-carbaldehyde Step1->Intermediate Step2 Oxidation (KMnO₄) Intermediate->Step2 Product 3-Methylpyrazole-4- carboxylic Acid Step2->Product Derivatization Amide/Ester Coupling Product->Derivatization Final Bioactive Derivatives Derivatization->Final

Caption: General workflow for synthesizing bioactive derivatives.

Key Biological Activities and Therapeutic Targets

The true value of the 3-methylpyrazole-4-carboxylic acid scaffold lies in the diverse biological activities exhibited by its derivatives. By modifying the groups attached to the carboxylic acid function and the pyrazole nitrogen, researchers can tune the molecule's properties to target specific biological pathways with high affinity and selectivity.

Anticancer Activity

Pyrazole derivatives are extensively investigated for their potential as anticancer agents, acting on a variety of targets crucial for tumor growth and survival.[3][5]

  • Mechanism of Action: A primary mechanism involves the inhibition of protein kinases that are often dysregulated in cancer. Derivatives of this scaffold have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases involved in tumor cell proliferation, angiogenesis, and metastasis.[6][7][8] Other targets include Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and tubulin, preventing the formation of the mitotic spindle required for cell division.[3][6]

  • Structure-Activity Relationship (SAR): SAR studies reveal that the nature of the amide or ester substituent at the C4-carboxylic acid position is critical for activity. Often, incorporating aromatic or heteroaromatic rings with specific substitution patterns (e.g., nitro groups, halogens) can enhance binding to the kinase active site.[3][8] The substituent at the N1 position also plays a significant role in modulating potency and selectivity.

  • Data Presentation: Anticancer Activity of Selected Derivatives

    Compound ID Target Cell Line IC₅₀ (µM) Target Enzyme(s) Reference
    Derivative A MCF-7 (Breast) 0.25 PI3 Kinase [6]
    Derivative B HepG2 (Liver) 0.31 EGFR / VEGFR-2 [7]
    Derivative C A549 (Lung) 4.47 Not Specified [9]

    | Derivative D | HCT116 (Colon) | < 23.7 | CDK2 |[6] |

G cluster_pathway EGFR/VEGFR-2 Signaling Ligand Growth Factor (EGF, VEGF) Receptor EGFR / VEGFR-2 (Tyrosine Kinase) Ligand->Receptor Binds Pathway RAS-RAF-MEK-ERK PI3K-AKT-mTOR Receptor->Pathway Activates Inhibitor Pyrazole Derivative Inhibitor->Receptor Inhibits Outcome Cell Proliferation, Angiogenesis, Survival Pathway->Outcome

Caption: Inhibition of kinase signaling by pyrazole derivatives.

  • Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

    • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

    • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat bacterial and fungal infections. Pyrazole derivatives have consistently shown promise in this area.[2][10]

  • Mechanism of Action: While varied, a common mechanism for antibacterial pyrazoles is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[11] For antifungal activity, mechanisms may involve the disruption of fungal cell wall synthesis or membrane integrity.

  • Structure-Activity Relationship (SAR): The antimicrobial potency is often enhanced by the presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) or nitro groups, on phenyl rings attached to the core scaffold.[12] These modifications can improve cell penetration and interaction with the target enzyme.

  • Data Presentation: Antimicrobial Activity (MIC) of Selected Derivatives

    Compound ID Target Organism MIC (µg/mL) Organism Type Reference
    Derivative E Staphylococcus aureus 16 Gram-positive [13][14]
    Derivative F Escherichia coli > 100 Gram-negative [1][15]
    Derivative G Candida albicans 4 Fungus [14]

    | Derivative H | Bacillus subtilis | 16 | Gram-positive |[14][16] |

  • Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

    • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).

    • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using the broth as the diluent.

    • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Analgesic Activity

Many pyrazole-based drugs, most notably Celecoxib, are non-steroidal anti-inflammatory drugs (NSAIDs).[17] Derivatives of 3-methylpyrazole-4-carboxylic acid continue this legacy, showing potent anti-inflammatory and analgesic properties.

  • Mechanism of Action: The primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[11][18] COX-2 is induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is desirable to reduce gastrointestinal side effects associated with traditional NSAIDs.[18]

  • Structure-Activity Relationship (SAR): A key feature for COX-2 selectivity is a "Y-shaped" structure, where the central pyrazole ring is substituted with groups that fit into the larger active site of the COX-2 enzyme.[11] The carboxylic acid or a bioisostere is often crucial for binding to key residues like Arg120 in the active site.[18]

  • Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

    • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week under standard laboratory conditions.

    • Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the pyrazole derivatives orally or intraperitoneally.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the test group.

Future Perspectives and Conclusion

The 3-methylpyrazole-4-carboxylic acid scaffold remains a highly attractive and versatile platform for the design of new therapeutic agents. Its proven success across multiple biological targets underscores its "privileged" status in medicinal chemistry. Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can inhibit multiple targets simultaneously (e.g., dual COX-2/kinase inhibitors) for synergistic effects in complex diseases like cancer.

  • Improving Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their bioavailability and reduce off-target toxicity.[19]

  • Novel Applications: Exploring the activity of these derivatives against emerging targets in neurodegenerative diseases, metabolic disorders, and virology.[1][20]

References

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  • El-Sayed, M. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432. [Link]

  • Fedotov, S. O., et al. (2023). Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 16(4), 384-390. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6046. [Link]

  • Kumar, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 12345-12367. [Link]

  • Kumar, S. V., et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 236-242. [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6046. [Link]

  • Menozzi, G., et al. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-1511. [Link]

  • Loidl, M., et al. (2023). Synthesis and structure-activity relationships of pyrazole-based inhibitors of meprin α and β. Bioorganic & Medicinal Chemistry, 78, 117139. [Link]

  • Shaaban, O. G., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(3), 253-291. [Link]

  • Kumar, V. (2024). A Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

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  • Küçükgüzel, Ş. G., et al. (2010). Synthesis and Antimicrobial Activity of Pyrazole-4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. Archiv der Pharmazie, 343(1), 35-43. [Link]

  • Abdel-Aziz, M., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Future Medicinal Chemistry, 17(1), 1-20. [Link]

  • Che, D., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4469-4472. [Link]

  • Gomha, S. M., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(2), 654-660. [Link]

  • Kumar, V., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]

  • Abuel-Magd, A. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(3), 503. [Link]

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  • Ivashchenko, A. V., et al. (2014). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. Russian Journal of Organic Chemistry, 50(10), 1478-1484. [Link]

  • Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 4(1), 18-28. [Link]

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Foundational

Technical Guide: Solubility Profile and Stock Solution Preparation of 3-Methyl-1H-pyrazole-4-carboxylic Acid

This guide details the solubility profile, stock solution preparation, and handling protocols for 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS: 40704-11-8).[1] It is designed for researchers requiring high-fidelity soluti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, stock solution preparation, and handling protocols for 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS: 40704-11-8).[1] It is designed for researchers requiring high-fidelity solutions for biological assays, chemical synthesis, or analytical standards.

[1]

Executive Summary

3-Methyl-1H-pyrazole-4-carboxylic acid is a rigid, amphoteric heterocyclic building block used extensively in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical scaffolds.[1] Its high melting point (225–230 °C) and capacity for intermolecular hydrogen bonding create a stable crystal lattice that resists dissolution in non-polar solvents.

For research applications, Dimethyl Sulfoxide (DMSO) is the superior solvent for high-concentration stock solutions (>50 mM), while Methanol (MeOH) serves as a viable vehicle for intermediate dilutions or specific synthetic workflows, provided concentration limits are observed.

Physicochemical Profile & Solubility Mechanics[1]

Understanding the molecular drivers of solubility is essential for troubleshooting precipitation events.[1]

PropertyValueImplication for Solubility
CAS Number 40704-11-8Unique identifier for verification.
Molecular Weight 126.11 g/mol Low MW facilitates rapid dissolution once the lattice is broken.
Melting Point 225–230 °C (dec.)[2][3]High lattice energy requires high-dielectric solvents to disrupt solid-state interactions.[1]
Acidity (pKa) ~3.8 (Predicted)The carboxylic acid is ionizable; solubility increases significantly in basic aqueous media (pH > 7).
H-Bond Donors 2 (NH, COOH)Strong tendency to self-associate (dimerize), reducing solubility in aprotic non-polar solvents.
H-Bond Acceptors 2 (N, C=O)Excellent compatibility with DMSO (strong H-bond acceptor).[4]
Solvent Compatibility Matrix
SolventSolubility RatingMax Conc. (Est.)[5][6][7]Primary Application
DMSO Excellent > 100 mMMaster Stock Solutions , Cryostorage (-20°C).[1]
Methanol Good ~25–50 mMWorking solutions, synthesis, recrystallization (hot).
Ethanol Moderate ~10–25 mMRecrystallization (often requires heating).
Water Poor (Neutral pH)< 1 mMAqueous buffers require pH adjustment (basic) or co-solvents.
DCM/Hexane Insoluble NegligiblePrecipitation/Washing steps.

Solubility Decision Framework

Use the following logic flow to select the appropriate solvent system for your specific application.

SolubilityDecision Start Start: Select Application App_Type What is the intended use? Start->App_Type Stock Long-term Storage / High Conc. Stock App_Type->Stock Storage Assay Biological Assay (Cell/Enzyme) App_Type->Assay Testing Synth Chemical Synthesis / Reaction App_Type->Synth Chemistry Purify Purification / Recrystallization App_Type->Purify Cleanup DMSO_Sol Use DMSO (Anhydrous) Conc: 50-100 mM Store at -20°C Stock->DMSO_Sol Assay->DMSO_Sol Step 1 Synth->DMSO_Sol If aprotic needed MeOH_Sol Use Methanol Conc: <50 mM Fresh prep recommended Synth->MeOH_Sol If protic allowed Recryst Solvent System: Hot Ethanol or MeOH/Water Purify->Recryst Buffer_Sol Aqueous Buffer (pH > 7.5) Or DMSO Spike (<1% v/v) DMSO_Sol->Buffer_Sol Step 2: Dilute

Figure 1: Decision tree for solvent selection based on experimental requirements.

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock in DMSO

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Accurately weigh 12.6 mg of 3-Methyl-1H-pyrazole-4-carboxylic acid into a sterile 1.5 mL microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1.0 mL of high-purity (≥99.9%) anhydrous DMSO.

    • Note: If the compound has been stored cold, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should become clear and colorless.

    • Troubleshooting: If particles persist, sonicate in a water bath at 35–40 °C for 5 minutes.

  • Sterilization (Optional): If used for cell culture, filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the compound.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20 °C.

Protocol B: Preparation of Working Solution in Methanol

Objective: Prepare a solution for chemical derivatization or analytical standards (HPLC/LC-MS).

  • Solubility Limit: Target a concentration of 10–20 mM to ensure stability at room temperature.

  • Procedure:

    • Dissolve 12.6 mg in 5–10 mL of Methanol (HPLC Grade).

    • Sonicate for 5–10 minutes. The compound dissolves slower in MeOH than in DMSO due to the need to break the crystal lattice without the aid of a high-dipole aprotic solvent.[1]

  • Heating: If dissolution is slow, gently warm the methanol to 40 °C. Ensure the solution returns to room temperature without precipitation before use.

Protocol C: Recrystallization (Purification)

Objective: Purify crude material.[7][8][9]

  • Solvent System: Ethanol or Methanol/Water mixture.[10]

  • Method: Dissolve the solid in minimal boiling ethanol . Once dissolved, allow the solution to cool slowly to room temperature, then to 4 °C. The high melting point of the compound drives crystallization upon cooling.

Critical Stability & Handling Notes

  • Hygroscopicity: DMSO is hygroscopic. Accumulation of water in the DMSO stock over time can cause the compound to precipitate, as it is poorly soluble in neutral water. Always use tight-sealing vials (e.g., screw caps with O-rings).[1]

  • Freeze-Thaw: Repeated freeze-thaw cycles can induce micro-precipitation.[1] Inspect stocks visually before use. If precipitate is visible, warm to 37 °C and vortex.

  • Acid/Base Sensitivity:

    • Acidic pH: Solubility decreases.

    • Basic pH: Solubility increases (formation of carboxylate anion). For aqueous buffers, adjusting pH to 7.5–8.0 facilitates dissolution.

References

  • Sigma-Aldrich. Product Specification: 3-Methylpyrazole-4-carboxylic acid (CAS 40704-11-8).[1][2][11]Link[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24883359, 3-Methyl-1H-pyrazole-4-carboxylic acid.[1]Link

  • ChemicalBook. 3-Methyl-1H-pyrazole-4-carboxylic acid Properties and Safety.Link

  • Santa Cruz Biotechnology. 3-Methylpyrazole-4-carboxylic acid Data Sheet.[1][12]Link[4][11]

  • Ochi, Y. et al. Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA).[1] Synform 2018/12, A197–A199.[6] (Demonstrates recrystallization and solubility trends of related pyrazole acids). Link

Sources

Exploratory

Tautomerism in 3-Methylpyrazole and 5-Methylpyrazole: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the realm of heterocyclic chemistry and rational drug design, prototropic tauto...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the realm of heterocyclic chemistry and rational drug design, prototropic tautomerism dictates the physicochemical properties, receptor binding affinity, and pharmacokinetic profiles of pyrazole-based therapeutics. For 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole, this phenomenon manifests as a rapid 1,2-proton shift between adjacent nitrogen atoms, creating a dynamic equilibrium[1]. Because these tautomers interconvert so rapidly at room temperature, they are conventionally denoted as 3(5)-methylpyrazole.

As application scientists, we must move beyond viewing tautomerism as a mere structural curiosity. Understanding the causality behind tautomeric shifts—and deploying self-validating experimental systems to freeze, trap, and quantify these isomers—is critical for optimizing structure-activity relationships (SAR) in drug development[1].

The Core Concept: Annular Prototropic Tautomerism

The tautomerism of 3-methylpyrazole involves the migration of a proton between the N1 and N2 atoms of the pyrazole ring[1]. This is not an intramolecular jump; rather, the causality of this proton transfer relies on intermolecular hydrogen bonding, often forming dimeric or trimeric transition states in solution or the solid state[2][3].

In the gas phase, both the 3-methyl and 5-methyl tautomers exist at similar energy levels[4]. However, in solution, the equilibrium is highly sensitive to the solvent's polarity and hydrogen-bonding capacity. The position of the methyl group fundamentally alters the electronic distribution and steric environment of the molecule:

  • 3-Methyl-1H-pyrazole: The methyl group is distant from the protonated nitrogen (N1), leaving the NH group sterically accessible for intermolecular interactions.

  • 5-Methyl-1H-pyrazole: The methyl group is adjacent to the protonated nitrogen (N1), introducing steric hindrance that can shield the NH bond and alter the molecule's dipole moment.

Tautomerism A 3-Methyl-1H-pyrazole (Sterically Accessible NH) C H-Bonded Dimer/Trimer Transition State A->C Intermolecular Proton Transfer B 5-Methyl-1H-pyrazole (Sterically Hindered NH) B->C Reversible C->A Reversible C->B Intermolecular Proton Transfer

Annular prototropic tautomerism between 3-methyl and 5-methyl-1H-pyrazole.

Methodological Causality: Freezing and Trapping Tautomers

A fundamental challenge in characterizing 3(5)-methylpyrazole is that the rate of proton exchange at ambient temperature exceeds the NMR timescale, resulting in time-averaged, coalesced signals[3]. To accurately study these molecules, we must manipulate the physical or chemical environment to halt the proton exchange.

Solid-State Characterization

In the solid state, the dynamic equilibrium is completely frozen[5]. High-resolution


C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is the gold standard for this analysis[5]. The causality behind solid-state preference lies in crystal packing forces and intermolecular hydrogen bonding networks. For example, in 4-substituted derivatives of 3(5)-methylpyrazole, the crystal lattice predominantly favors the 5-methyl tautomer over the 3-methyl tautomer[5].
Solution-State Characterization (Low-Temperature NMR)

To observe individual tautomers in solution, the thermal energy of the system must be lowered below the activation barrier of the proton transfer[3]. By utilizing a highly polar, aprotic solvent like hexamethylphosphorous triamide (HMPT) and lowering the temperature to approximately -100 °C, the prototropy is frozen[3]. This causes the time-averaged NMR signals to decoalesce into distinct peaks for both the 3-methyl and 5-methyl tautomers[3].

Chemical Trapping via N-Substitution

Because the tautomerization requires a mobile N-H proton, substituting this proton with an alkyl or acyl group permanently "locks" the molecule into a fixed structural state[2]. For instance, reacting a bromo-methyl-pyrazole derivative with an electrophile yields a mixture of 1,3- and 1,5-disubstituted pyrazoles[6]. Because the proton is gone, these are no longer tautomers but distinct constitutional isomers that can be isolated via column chromatography[6].

Quantitative Data Summary

The table below summarizes the decoalesced


C NMR chemical shifts for the individual tautomers when the dynamic equilibrium is frozen at low temperatures.

Table 1:


C NMR Chemical Shifts of Frozen Tautomers at Low Temperature 
Tautomeric FormC-3 Shift (ppm)C-4 Shift (ppm)C-5 Shift (ppm)CH

Shift (ppm)
3-Methyl-1H-pyrazole 146.05103.17128.3413.68
5-Methyl-1H-pyrazole 137.18103.17138.5910.55

Note: Data acquired in HMPT solvent to freeze prototropy. The distinct chemical shifts validate the electronic asymmetry between the two forms[3].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an internal check to confirm the causality of the experimental manipulation.

Protocol 1: Low-Temperature Solution-State NMR for Dynamic Equilibrium

Objective: To freeze the prototropic exchange and quantify the tautomeric ratio in solution.

  • Sample Preparation: Dissolve 20 mg of neat 3(5)-methylpyrazole in 0.5 mL of anhydrous HMPT (or an equivalent low-freezing polar aprotic solvent) in a 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard

    
    C NMR spectrum at 298 K. Validation Checkpoint: You should observe coalesced, time-averaged carbon signals, confirming rapid tautomeric exchange.
    
  • Thermal Modulation: Gradually lower the probe temperature to -100 °C, allowing 15 minutes for thermal equilibration.

  • Decoalesced Acquisition: Acquire the

    
    C NMR spectrum. Validation Checkpoint: The appearance of two distinct sets of signals (as per Table 1) confirms the successful freezing of the proton transfer[3].
    
  • Quantification: Integrate the corresponding C-3 or C-5 signals to determine the exact thermodynamic ratio of the tautomers in that specific solvent environment.

Protocol 2: N-Alkylation to Trap and Isolate Tautomers

Objective: To permanently lock the tautomeric state via electrophilic substitution, allowing for physical separation[2][6].

  • Reaction Setup: In a flame-dried flask, dissolve 1.0 mmol of 3(5)-methylpyrazole in anhydrous DMF. Add 1.2 mmol of an alkyl halide (e.g., methyl iodide) and 1.5 mmol of a mild base (e.g., K

    
    CO
    
    
    
    ).
  • Reaction Monitoring: Stir at room temperature. Monitor via LC-MS until the starting material is consumed. Validation Checkpoint: LC-MS should show a single mass corresponding to the alkylated product, but TLC will reveal two distinct spots representing the 1,3- and 1,5-isomers.

  • Chromatographic Separation: Purify the crude mixture using silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient). The steric difference between the 1,3-disubstituted and 1,5-disubstituted isomers causes distinct retention factors (R

    
    ), allowing for complete isolation[6].
    
  • Structural Verification: Perform 2D NOESY NMR on the isolated fractions. Validation Checkpoint: A NOE cross-peak between the N-alkyl protons and the pyrazole methyl protons definitively identifies the 1,5-disubstituted isomer, validating the structural assignment.

Workflow Step1 1. Synthesize/Purify 3(5)-Methylpyrazole Step2 2. Select Analytical Pathway Step1->Step2 Step3A 3A. Low-Temp NMR (-100°C in HMPT) Step2->Step3A Solution State Step3B 3B. N-Alkylation (Chemical Trapping) Step2->Step3B Synthetic Isolation Step4A 4A. Prototropy Frozen (Observe both tautomers) Step3A->Step4A Step4B 4B. Chromatographic Separation (Isolate 1,3- & 1,5-isomers) Step3B->Step4B Step5 5. SAR & Pharmacokinetic Profiling Step4A->Step5 Step4B->Step5

Experimental workflow for isolating and analyzing 3(5)-methylpyrazole tautomers.

Implications in Drug Development

The distinction between 3-methyl and 5-methyl tautomers is not merely academic; it is a critical variable in rational drug design. The spatial orientation of the methyl group directly impacts the molecule's ability to act as a hydrogen bond donor or acceptor within a biological target's active site[1].

If a drug candidate relies on the 3-methyl tautomer for optimal receptor binding, formulating the compound in a solid state that inadvertently favors the 5-methyl tautomer could drastically alter its dissolution rate, bioavailability, and overall pharmacokinetic profile. Therefore, deploying the analytical and synthetic workflows detailed in this guide ensures that drug development professionals can confidently map the structure-activity relationship of pyrazole-based therapeutics.

References

  • The tautomerism of 1,2,3‐triazole, 3(5)‐methylpyrazole and their cations, ResearchGate. Available at:[Link]

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism, Canadian Science Publishing. Available at:[Link]

  • Some Considerations about the Structure of 3(5)Methylpyrazole, ResearchGate. Available at:[Link]

  • The first example of a cyclic intermolecular solid-state proton transfer involving nitrogen and oxygen atoms, Freie Universität Berlin. Available at:[Link]

  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties, National Institutes of Health (NIH). Available at:[Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Safe Handling of 3-Methyl-1H-pyrazole-4-carboxylic Acid

This document provides an in-depth technical guide to the safety and handling of 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS No: 40704-11-8). This guide is intended for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide to the safety and handling of 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS No: 40704-11-8). This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data sheets and chemical databases to provide a comprehensive overview, emphasizing the causality behind safety protocols and ensuring a self-validating system of laboratory practice.

It is critical to note that while a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily found, this guide synthesizes data from supplier information and analogous, structurally related pyrazole derivatives. This approach provides a robust precautionary framework, though users must always consult the specific SDS provided by their supplier before commencing any work.

Chemical Identity and Physicochemical Properties

3-Methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Its structure, featuring a carboxylic acid group and a methyl group on the pyrazole ring, makes it a valuable building block in medicinal chemistry and materials science. Understanding its fundamental properties is the first step in safe handling.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
CAS Number 40704-11-8[1]
Physical Form Solid
Melting Point 225-230 °C (decomposes)
Solubility Data not widely available. Assumed to have some solubility in polar organic solvents like DMSO and Methanol based on related structures.[2]
Storage Class 11 - Combustible Solids[1]

The high melting point indicates a stable crystalline structure. The "combustible solid" classification necessitates avoiding ignition sources during handling and storage.

Hazard Identification and GHS Classification

While a specific, universally adopted GHS classification for 3-Methyl-1H-pyrazole-4-carboxylic acid is not available in the aggregated public data, analysis of closely related pyrazole carboxylic acids provides critical insight into potential hazards. For instance, compounds like 1-Methyl-1H-pyrazole-4-carboxylic acid and other derivatives are often classified with the following hazards.[3][4][5]

  • Skin Irritation (Category 2) [3][5]

  • Serious Eye Irritation (Category 2/2A) [3][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation [3][5]

Some pyrazole derivatives are also listed as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[6][7][8][9] Therefore, it is prudent to handle 3-Methyl-1H-pyrazole-4-carboxylic acid as a compound with, at minimum, these potential hazards.

Logical Flow for Hazard Assessment

The following diagram illustrates the logical workflow for assessing and responding to chemical hazards in a research setting, based on the Globally Harmonized System (GHS).

GHS_Workflow GHS-Based Hazard Response Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response Receive Receive Chemical & SDS ReviewSDS Review SDS for GHS Pictograms & Hazard Statements Receive->ReviewSDS Step 1 IdentifyHazards Identify Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Acute Toxicity (Oral) ReviewSDS->IdentifyHazards Step 2 SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) IdentifyHazards->SelectPPE Step 3 EngineeringControls Use Engineering Controls (Fume Hood) IdentifyHazards->EngineeringControls Step 4 HandlingProc Establish Safe Handling & Storage Protocols SelectPPE->HandlingProc EngineeringControls->HandlingProc FirstAid Know First-Aid Measures (Eye Wash, Drench Shower) HandlingProc->FirstAid Be Prepared SpillKit Locate Spill Kit HandlingProc->SpillKit EmergencyContact Post Emergency Contacts HandlingProc->EmergencyContact

Caption: GHS-Based Hazard Response Workflow.

First-Aid Measures: A Self-Validating Protocol

In the event of an exposure, immediate and correct action is crucial. The following protocols are based on standard practices for handling irritating and potentially harmful chemical powders.[10][11][12]

General Advice: Move the affected person out of the dangerous area. Always show this safety guide or the supplier's SDS to the attending physician.[11][13]

  • If Inhaled:

    • Action: Immediately move the person to fresh air.[10] If breathing is difficult, have a trained person administer oxygen.

    • Causality: This removes the individual from the source of respiratory irritation, preventing further damage to the lungs and mucous membranes.

    • Validation: If the person is not breathing, give artificial respiration and seek immediate medical attention.[2] Do not use mouth-to-mouth resuscitation.[2] Call a poison control center or doctor if the person feels unwell.[7][10]

  • In Case of Skin Contact:

    • Action: Immediately take off all contaminated clothing.[10] Wash the affected area thoroughly with soap and plenty of water.[10][11]

    • Causality: Prompt removal of the solid compound and washing prevents prolonged contact that can lead to skin irritation or chemical burns.

    • Validation: If skin irritation persists or a rash develops, seek medical advice.[10]

  • In Case of Eye Contact:

    • Action: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[13] Remove contact lenses if present and easy to do so. Continue rinsing.[10]

    • Causality: Extensive flushing is necessary to ensure all solid particles are removed from the eye surface and cul-de-sacs, minimizing the risk of serious irritation or corneal damage.

    • Validation: Seek immediate medical attention, especially if eye irritation persists.[3][10]

  • If Swallowed:

    • Action: Rinse mouth with water.[11][13] Never give anything by mouth to an unconscious person.[13] Do NOT induce vomiting.

    • Causality: Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to further complications. Rinsing the mouth helps to remove residual material.

    • Validation: Call a poison control center or doctor immediately for treatment advice.[2][10]

Handling, Storage, and Exposure Control

Proactive measures are the cornerstone of laboratory safety. Adhering to proper handling and storage protocols minimizes the risk of exposure.

Safe Handling Protocol
  • Engineering Controls (Primary Barrier): Always handle this compound within a certified chemical fume hood to control dust and aerosol formation.[14] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3][15]

  • Personal Protective Equipment (Secondary Barrier): The minimum required PPE includes:

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][16]

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[2][13] Use proper glove removal technique to avoid skin contact.[8][13]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider a complete suit protecting against chemicals.[8][14]

  • Work Practices: Avoid contact with skin, eyes, and clothing.[16] Avoid breathing dust.[8] Prevent the formation of dust and aerosols.[8][16] Do not eat, drink, or smoke in the handling area.[7][10] Wash hands thoroughly after handling.[7]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][16]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • The material is classified as a combustible solid, so keep it away from heat, sparks, and open flames.[5][10]

Accidental Release and Disposal

Spill Response Workflow

Spill_Response Solid Chemical Spill Response Workflow Spill Spill Occurs Assess Assess Situation (Size, Location, Hazards) Spill->Assess Evacuate Evacuate Area (If necessary) Assess->Evacuate Large or Uncontrolled Secure Secure Area & Post Warnings Assess->Secure Small & Controllable Evacuate->Secure DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Secure->DonPPE Contain Contain Spill (Gently cover with absorbent) DonPPE->Contain Cleanup Clean Up - Sweep up carefully - Avoid creating dust - Place in sealed container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste (As hazardous waste) Decontaminate->Dispose

Caption: Solid Chemical Spill Response Workflow.

Protocol for Accidental Release:

  • Personal Precautions: Use personal protective equipment.[2][6][13] Avoid dust formation and do not breathe the dust.[2][6][13] Ensure adequate ventilation and evacuate personnel to safe areas.[2][6][13]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains, as its ecological effects are not well-documented.[2][6][13]

  • Methods for Cleaning Up: Carefully sweep up and shovel the material.[13] Pick up and arrange disposal without creating dust.[8][13] Keep the collected material in suitable, closed containers for disposal.[8][13]

Disposal Considerations

This material and its container must be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[13][14] Do not contaminate water, foodstuffs, or feed by storage or disposal.[2]

Toxicological and Ecological Information

  • Carcinogenicity: No component of this product or its close analogs, at levels greater than or equal to 0.1%, is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[8][9][13][14]

  • Ecotoxicity: Data not available. Discharge into the environment should be avoided.[2]

Conclusion

References

  • Safety Data Sheet. (2023, December 21). KISHIDA CHEMICAL CO., LTD.[Link]

  • MSDS of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Capot Chemical. (2012, November 24). Capot Chemical. [Link]

  • SDS – SECTION 4 - Society for Chemical Hazard Communication. Society for Chemical Hazard Communication. [Link]

  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific. Chemcia Scientific. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16). Thermo Fisher Scientific. [Link]

  • 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem. PubChem. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008. PubChem. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Wikipedia. [Link]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 3-methyl-1H-pyrazole-4-carboxylic acid from ethyl acetoacetate

An Application Note and Protocol for the Synthesis of 3-Methyl-1H-pyrazole-4-carboxylic Acid from Ethyl Acetoacetate Audience: Researchers, scientists, and drug development professionals. Abstract This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-Methyl-1H-pyrazole-4-carboxylic Acid from Ethyl Acetoacetate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 3-methyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The synthetic route commences with the readily available and cost-effective starting material, ethyl acetoacetate. The described three-step pathway involves an initial cyclocondensation to form a pyrazolone intermediate, followed by a Vilsmeier-Haack formylation, and concludes with an oxidation to yield the target carboxylic acid. This guide is designed to offer both theoretical insights into the reaction mechanisms and a detailed, step-by-step protocol for practical laboratory execution.

Introduction

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous pharmaceutical agents.[3][4] Specifically, pyrazole-4-carboxylic acids serve as crucial intermediates for creating more complex molecules, including potent enzyme inhibitors, agrochemicals, and functional materials. The synthetic pathway detailed herein provides a reliable and scalable method for accessing 3-methyl-1H-pyrazole-4-carboxylic acid, starting from basic laboratory reagents.

Overall Synthetic Scheme

The transformation from ethyl acetoacetate to 3-methyl-1H-pyrazole-4-carboxylic acid is accomplished in three primary stages:

  • Pyrazolone Formation: A Knorr-type pyrazole synthesis via the condensation of ethyl acetoacetate with hydrazine.

  • Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.

  • Oxidation: Conversion of the resulting pyrazole-4-carbaldehyde to the final carboxylic acid.

G cluster_0 Overall Workflow A Ethyl Acetoacetate + Hydrazine Hydrate B Step 1: Cyclocondensation A->B C 3-Methyl-1H-pyrazol-5(4H)-one (Intermediate I) B->C D Step 2: Vilsmeier-Haack Formylation C->D E 5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde (Intermediate II) D->E F Step 3: Oxidation & Hydrolysis E->F G 3-Methyl-1H-pyrazole-4-carboxylic Acid (Final Product) F->G

Caption: High-level overview of the synthetic pathway.

Part 1: Mechanistic Insights and Scientific Rationale

A thorough understanding of the underlying mechanisms is critical for troubleshooting and optimizing the synthesis.

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one (Knorr Pyrazole Synthesis)

This initial step is a classic cyclocondensation reaction. Hydrazine, acting as a dinucleophile, first attacks the more electrophilic acetyl carbonyl of ethyl acetoacetate. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the ester carbonyl, with subsequent elimination of ethanol and water to form the stable pyrazolone ring.[5] The use of a protic solvent like ethanol or acetic acid facilitates the proton transfer steps required for the condensation.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[4][6]

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

Electrophilic Attack: The pyrazolone intermediate exists in tautomeric forms. The enol tautomer is electron-rich and readily undergoes electrophilic substitution at the C4 position by the Vilsmeier reagent. The reaction on 3-methyl-1-phenyl-5-pyrazolone has been reported to yield a 5-chloro-4-formyl-3-methyl-1-phenylpyrazole due to the replacement of the hydroxyl group.[7] This is a common outcome when using reagents like POCl₃.

G cluster_1 Vilsmeier-Haack Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Activation POCl3 POCl3 POCl3->Vilsmeier Activation Intermediate Addition Intermediate Vilsmeier->Intermediate Pyrazolone Pyrazolone (Nucleophile) Pyrazolone->Intermediate Nucleophilic Attack Product 5-Chloro-3-methyl-1H- pyrazole-4-carbaldehyde Intermediate->Product Elimination & Rearrangement

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Step 3: Oxidation of Aldehyde to Carboxylic Acid

The conversion of the intermediate aldehyde to the final carboxylic acid is a standard oxidation reaction.[8] Several reagents can accomplish this transformation. A common and effective method involves using potassium permanganate (KMnO₄) in a basic aqueous solution. The permanganate ion attacks the aldehyde, which is then oxidized to a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.[9] Alternatively, milder oxidants like hydrogen peroxide with a catalyst can also be employed.[9]

Part 2: Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 2.1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one (Intermediate I)
  • Materials:

    • Ethyl acetoacetate

    • Hydrazine hydrate (80% solution)

    • Glacial acetic acid

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • To a 250 mL round-bottom flask, add ethyl acetoacetate (0.1 mol, 13.0 g).

    • Add 50 mL of glacial acetic acid to the flask and begin stirring.

    • Slowly add hydrazine hydrate (0.1 mol, 6.25 g of 80% solution) dropwise to the stirring solution. The addition should be controlled to keep the temperature below 50°C.

    • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

    • Collect the white solid product by vacuum filtration, wash it with cold ethanol (2 x 20 mL), and dry it under vacuum.

Protocol 2.2: Synthesis of 5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde (Intermediate II)
  • Materials:

    • 3-Methyl-1H-pyrazol-5(4H)-one (Intermediate I)

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM) or Chloroform

    • Crushed ice

    • Sodium bicarbonate solution (saturated)

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (0.3 mol, 21.9 g) and cool the flask in an ice-salt bath to 0°C.

    • Add phosphorus oxychloride (0.12 mol, 18.4 g) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add 3-methyl-1H-pyrazol-5(4H)-one (0.1 mol, 9.8 g) portion-wise to the Vilsmeier reagent, maintaining the low temperature.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture at 70-80°C for 3 hours.[10]

    • Cool the reaction mixture back to room temperature and pour it slowly and carefully onto 200 g of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2.3: Synthesis of 3-Methyl-1H-pyrazole-4-carboxylic Acid
  • Materials:

    • 5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde (Intermediate II)

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl, concentrated)

    • Sodium bisulfite

    • Water

  • Procedure:

    • Suspend the crude 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde (0.05 mol, 7.2 g) in 100 mL of water containing sodium hydroxide (0.1 mol, 4.0 g).

    • In a separate beaker, prepare a solution of potassium permanganate (0.075 mol, 11.8 g) in 150 mL of water.

    • Slowly add the KMnO₄ solution to the stirring suspension of the aldehyde. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

    • Stir the mixture at room temperature for 6-8 hours or until the purple color of the permanganate has disappeared. A brown precipitate of manganese dioxide (MnO₂) will form.

    • Filter the reaction mixture to remove the MnO₂. If the filtrate is still colored, add a small amount of sodium bisulfite to decolorize it.

    • Cool the clear filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is ~2-3.

    • The final product will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield 3-methyl-1H-pyrazole-4-carboxylic acid.

Part 3: Data Summary

This table provides expected data for the synthesized compounds. Actual results may vary based on experimental conditions and purity.

CompoundMolecular FormulaMol. Weight ( g/mol )Expected Yield (%)Appearance
3-Methyl-1H-pyrazol-5(4H)-oneC₄H₆N₂O98.1080-90%White solid
5-Chloro-3-methyl-1H-pyrazole-4-carbaldehydeC₅H₅ClN₂O144.5660-70%Off-white to pale yellow solid
3-Methyl-1H-pyrazole-4-carboxylic AcidC₅H₆N₂O₂126.1175-85%White crystalline solid

References

  • Vertex AI Search, query: "synthesis of pyranopyrazole derivatives using ethyl acetoacet
  • Awad, I. M. A., & Hassan, K. M. (1989). STUDIES ON THE VILSMEIER-HAACK REACTION. PART III-REACTION OF 3-METHYL-1-PHENYL-4-ARYLIDENE-2-PYRAZOLIN-5-THIONE.
  • ResearchGate. (n.d.). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. Retrieved from [Link]

  • Awad, I. M. A., & Hassan, K. M. (1989). STUDIES IN VILSMEIER-HAACK REACTION: REACTION OF 3-METHYL-I-PHENYL-4-ARYLIDENE-5-PYRAZOLONE.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2022).
  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclocondensation-Knoevenagel–Michael Domino reaction of phenyl hydrazine, acetoacetate derivatives and aryl aldehydes over acetic acid functionalized ionic liquid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. Retrieved from [Link]

  • Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under different reaction conditions. Retrieved from [Link]

  • Arkivoc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. Retrieved from [Link]

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Application

Application Note: A Comprehensive Protocol for Amide Coupling of 3-Methyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole Carboxamides in Medicinal Chemistry The amide bond is a ubiquitous functional group in pharmaceuticals, natural p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxamides in Medicinal Chemistry

The amide bond is a ubiquitous functional group in pharmaceuticals, natural products, and agrochemicals, rendering amide coupling reactions a cornerstone of modern organic synthesis.[1][2] Among the vast array of carboxylic acids utilized in drug discovery, heterocyclic scaffolds play a crucial role in defining the three-dimensional structure and physicochemical properties of bioactive molecules. 3-Methyl-1H-pyrazole-4-carboxylic acid is a valuable building block, with its derivatives demonstrating a wide range of biological activities, including their use as fungicides.[3] The synthesis of pyrazole carboxamides is a key strategy for the development of novel therapeutic agents and functional materials.[4][5]

This application note provides a detailed, field-proven protocol for the efficient synthesis of amide derivatives from 3-methyl-1H-pyrazole-4-carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide essential data for successful execution and product characterization.

Mechanistic Insight: The Chemistry of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[2] To overcome this thermodynamic barrier, coupling reagents are employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.

Two of the most common and effective classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

The general mechanism for EDC/HOBt mediated amide coupling proceeds as follows:

  • Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Formation of the Active Ester: This intermediate can be attacked by the amine to form the amide. However, it is also susceptible to rearrangement to a stable N-acylurea byproduct. The addition of HOBt mitigates this side reaction by forming a less reactive but still highly efficient HOBt-ester.[6]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl group of the HOBt-ester, forming the desired amide and regenerating HOBt.

HATU, a uronium salt-based coupling reagent, offers high coupling efficiency and is particularly useful for sterically hindered substrates. The mechanism involves the formation of a highly reactive OAt-active ester, which readily reacts with the amine to form the amide bond.

Experimental Protocol: Amide Coupling of 3-Methyl-1H-pyrazole-4-carboxylic Acid

This protocol outlines a general procedure for the amide coupling of 3-methyl-1H-pyrazole-4-carboxylic acid with a primary or secondary amine using EDC and HOBt.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Typical Stoichiometry (equivalents)
3-Methyl-1H-pyrazole-4-carboxylic acid126.111.0
Amine (primary or secondary)Variable1.0 - 1.2
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)155.241.1 - 1.5
HOBt (1-Hydroxybenzotriazole)135.121.1 - 1.5
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)--
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Brine (saturated aqueous NaCl)--
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)--
Silica gel for column chromatography--
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM or DMF. The choice of solvent will depend on the solubility of the starting materials and the desired reaction temperature. A typical concentration is 0.1-0.5 M.

  • Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq), HOBt (1.1-1.5 eq), and EDC (1.1-1.5 eq) sequentially.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture. The base is crucial for neutralizing the acidic proton of the carboxylic acid and any hydrochloride salts that may be present.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x volume of organic layer) and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography.[7] The choice of eluent will depend on the polarity of the product; a common starting point is a mixture of hexanes and ethyl acetate.

Visualization of the Experimental Workflow

AmideCouplingWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_acid Dissolve 3-methyl-1H-pyrazole-4-carboxylic acid in anhydrous solvent add_amine Add amine prep_acid->add_amine add_coupling Add HOBt and EDC add_amine->add_coupling add_base Add DIPEA add_coupling->add_base stir Stir at room temperature add_base->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with organic solvent monitor->dilute Reaction complete wash_bicarb Wash with sat. NaHCO3 dilute->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography final_product Pure Pyrazole Carboxamide chromatography->final_product

Caption: Workflow for the amide coupling of 3-methyl-1H-pyrazole-4-carboxylic acid.

Trustworthiness and Self-Validation

The protocol described above is a robust and widely applicable method for the synthesis of pyrazole carboxamides. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS, allowing for real-time assessment of the reaction's success. The purification by column chromatography ensures the isolation of a high-purity final product, which can be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion

This application note provides a comprehensive guide for the amide coupling of 3-methyl-1H-pyrazole-4-carboxylic acid, a key transformation in the synthesis of medicinally relevant compounds. By understanding the underlying mechanism and following the detailed experimental protocol, researchers can confidently and efficiently synthesize a diverse range of pyrazole carboxamides for their research and development endeavors.

References

  • Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.
  • Prabhudeva, M. G., et al. (2020). Synthesis of novel pyrazole carboxamides using reusable catalyst as antimicrobial agents and molecular docking studies.
  • BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • Çalışkan, E., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
  • Li, Y., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
  • Wang, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
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  • Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
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  • Wang, X., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
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  • Aapptec. (n.d.). Coupling Reagents.
  • Zhang, L., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • ChemicalBook. (n.d.). 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2015).
  • Taussat, A., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia MDPI.
  • Allen, C. L., et al. (2011). Direct amide formation from unactivated carboxylic acids and amines. RSC Publishing.
  • Bibi, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
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Method

Application Notes and Protocols for the Synthesis of Pyrazole Carboxylic Acids via Cyclocondensation Reactions

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Chemistry Pyrazole carboxylic acids and their derivatives are foundational scaffolds in contemporary drug discovery and materials science.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Chemistry

Pyrazole carboxylic acids and their derivatives are foundational scaffolds in contemporary drug discovery and materials science.[1][2][3] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, are prized for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][4] The inclusion of a carboxylic acid moiety provides a crucial handle for further synthetic elaboration, enabling the generation of a vast array of esters, amides, and other functional derivatives, which is a key strategy in tuning the pharmacological profile of lead compounds.[5][6]

This guide provides an in-depth exploration of the cyclocondensation reaction conditions for synthesizing pyrazole carboxylic acids, with a focus on the classic Knorr pyrazole synthesis and its variations. We will delve into the mechanistic underpinnings that govern these reactions, offer detailed, field-proven protocols, and present data to guide the rational selection of experimental conditions.

Core Principles: The Knorr Pyrazole Synthesis and Mechanistic Insights

The most prevalent and robust method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9][10][11] When a β-ketoester is employed as the 1,3-dicarbonyl substrate, this reaction provides a direct route to pyrazole carboxylic acid precursors (specifically, pyrazolones that are tautomers of hydroxypyrazoles, which can be further processed).[12][13]

The reaction proceeds via a well-established mechanism that begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-dicarbonyl compound. This is typically followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[8][14]

The Challenge of Regioselectivity

A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[8][15] Controlling the reaction to favor the desired isomer is a paramount challenge in pyrazole synthesis.[15]

The regiochemical outcome is governed by a delicate interplay of steric and electronic factors of both reactants, as well as the reaction conditions:[8]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[8]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in a substituted hydrazine is also a key determinant.[7]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly influence the rate of competing pathways. Acid catalysis is commonly employed to facilitate the initial condensation and subsequent dehydration steps.[9][10]

The following diagram illustrates the competing pathways in the Knorr synthesis leading to two possible regioisomers.

G Knorr Pyrazole Synthesis: Competing Regiochemical Pathways R1_CO_CH2_CO_R2 Unsymmetrical 1,3-Dicarbonyl (e.g., β-Ketoester) Pathway_A Pathway A: Attack at C1 R1_CO_CH2_CO_R2->Pathway_A R3-NH-NH2 attacks carbonyl adjacent to R1 Pathway_B Pathway B: Attack at C2 R1_CO_CH2_CO_R2->Pathway_B R3-NH-NH2 attacks carbonyl adjacent to R2 R3_NH_NH2 Substituted Hydrazine R3_NH_NH2->Pathway_A R3_NH_NH2->Pathway_B Hydrazone_A Hydrazone Intermediate A Regioisomer_A Regioisomer A Hydrazone_A->Regioisomer_A Hydrazone_B Hydrazone Intermediate B Regioisomer_B Regioisomer B Hydrazone_B->Regioisomer_B Pathway_A->Hydrazone_A Pathway_B->Hydrazone_B

Caption: Competing pathways in Knorr pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl.

Optimizing Reaction Conditions: A Comparative Overview

The choice of solvent, catalyst, and energy source can dramatically impact the yield, reaction time, and regioselectivity of pyrazole carboxylic acid synthesis.

Parameter Conventional Heating Microwave Irradiation Green Chemistry Approaches Key Insights & Causality
Solvent Ethanol, Acetic Acid, DMFOften solvent-free or high-boiling polar solvents (e.g., DMF, Ethanol)Water, Ionic Liquids, Fluorinated Alcohols (TFE, HFIP)Fluorinated alcohols can dramatically increase regioselectivity by stabilizing key intermediates through hydrogen bonding.[15] Water offers an environmentally benign medium, often used with surfactants or co-solvents.[16]
Catalyst Glacial Acetic Acid, HCl, H₂SO₄ (catalytic amounts)Often catalyst-free due to rapid heating, or solid-supported acids.Nano-ZnO, Iodine, Pyridine-2-carboxylic acid, Magnetic Ionic LiquidsCatalysts facilitate both the initial imine formation and the final dehydration step.[9][10] Heterogeneous catalysts simplify purification.[7][17] Iodine can promote cascade reactions for more complex pyrazoles.[18]
Temperature 80-120°C (Reflux)100-150°CRoom Temperature to 100°CHigher temperatures accelerate the reaction but can sometimes lead to side products.
Reaction Time 1 - 24 hours2 - 20 minutesVaries (minutes to hours)Microwave heating provides rapid, uniform heating, drastically reducing reaction times compared to conventional methods.[19][20]
Typical Yields 48 - 90%62 - 98%75 - 95%Microwave-assisted synthesis often leads to improved yields due to reduced side reactions and shorter reaction times.[19]

Experimental Protocols

Protocol 1: Classical Synthesis of Ethyl 1-Phenyl-5-methyl-1H-pyrazole-3-carboxylate

This protocol details a standard Knorr cyclocondensation reaction using conventional heating.

Objective: To synthesize an ethyl pyrazole-3-carboxylate via the reaction of a β-ketoester and a substituted hydrazine.

Materials:

  • Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate)

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol (to make an approx. 0.5 M solution).

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • To this stirring solution, add ethyl 2,4-dioxovalerate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate.

Hydrolysis to Carboxylic Acid:

  • Dissolve the synthesized pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) for 2-6 hours.

  • After saponification is complete (monitored by TLC), acidify the reaction mixture to pH 2-3 with 1M HCl.

  • The precipitated pyrazole carboxylic acid can be collected by filtration, washed with cold water, and dried.[6]

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of Pyrazole-4-carboxylates

This protocol leverages the efficiency of microwave irradiation for a rapid and environmentally friendly synthesis.[21][22]

Objective: To synthesize pyrazole-4-carboxylates in a one-pot, solvent-free reaction under microwave irradiation.

Materials:

  • Benzophenone hydrazone (or other suitable hydrazone)

  • Ethyl acetoacetate

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a stirrer bar

Procedure:

  • In a microwave-safe reaction vessel, combine the benzophenone hydrazone (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) and power (e.g., 150 W) for a short duration (e.g., 5-15 minutes).[19] Note: Optimal time and temperature should be determined for specific substrates.

  • After irradiation, cool the vessel to room temperature.

  • The crude product can often be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

The following workflow diagram outlines the key stages from synthesis to the final carboxylic acid.

G cluster_0 Step 1: Pyrazole Ester Synthesis cluster_1 Step 2: Saponification start Combine β-Ketoester, Hydrazine, Solvent, & Catalyst react Heat Reaction (Conventional or Microwave) start->react monitor Monitor via TLC react->monitor workup Cool, Crystallize, & Filter monitor->workup Reaction Complete ester_product Isolate Pyrazole Carboxylate Ester workup->ester_product hydrolysis Dissolve Ester in THF/Water with Base (e.g., LiOH) ester_product->hydrolysis acidify Acidify with HCl to pH 2-3 hydrolysis->acidify Saponification Complete final_product Filter & Dry Final Pyrazole Carboxylic Acid acidify->final_product

Caption: General experimental workflow for pyrazole carboxylic acid synthesis.

Conclusion and Future Outlook

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines remains a highly effective and versatile strategy for the synthesis of pyrazole carboxylic acids. By carefully selecting substrates and optimizing reaction conditions—particularly through the adoption of modern techniques like microwave-assisted synthesis and green solvents—researchers can achieve high yields and control regioselectivity with greater precision. The protocols and comparative data provided herein serve as a robust starting point for scientists and professionals engaged in the synthesis of these vital heterocyclic scaffolds, paving the way for the development of novel therapeutics and advanced materials.

References

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  • de Oliveira, R. B., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(12), 948-958. Available from: [Link]

  • Chadha, R. (2019). Synthesis of Pyrazoles. YouTube. Available from: [Link]

  • Soni, R. K., et al. (1983). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Journal of Pharmaceutical Sciences, 72(8), 951-953. Available from: [Link]

  • Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

  • Al-Zaydi, K. M. (2016). 194 recent advances in the synthesis of new pyrazole derivatives. Journal of the Saudi Chemical Society, 20, S194-S203. Available from: [Link]

  • Annes, J., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]

  • Patel, H. M., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(58), 35499-35504. Available from: [Link]

  • Annes, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5581. Available from: [Link]

  • Mitra, A. K., & Banerjee, S. (2010). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 21(6), 1133-1137. Available from: [Link]

  • Zare, A., & Mohtat, B. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry, 3(1), 1329381. Available from: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]

  • Kim, J., et al. (2017). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 15(46), 9819-9826. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]

  • Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. The Journal of Organic Chemistry, 66(21), 7041-7045. Available from: [Link]

  • Nenajdenko, V. G., & Rulev, A. Y. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(9), 1017-1043. Available from: [Link]

Sources

Application

Application Note: Strategic Utilization of 3-Methyl-1H-pyrazole-4-carboxylic Acid (H₂MPCA) as a Ligand

Executive Summary This guide details the coordination chemistry and application protocols for 3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA) . Unlike simple carboxylates, H₂MPCA is a heterofunctional ligand offering two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the coordination chemistry and application protocols for 3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA) . Unlike simple carboxylates, H₂MPCA is a heterofunctional ligand offering two distinct donor sets: a pyrazole nitrogen and a carboxylic acid oxygen. Its versatility allows it to bridge the gap between discrete bio-active mononuclear complexes and robust Metal-Organic Frameworks (MOFs).

Key Applications:

  • Electrocatalysis: Bifunctional catalysis for Oxygen Evolution/Reduction Reactions (OER/ORR) using Cobalt(II) architectures.

  • Materials Science: Synthesis of luminescent 3D Coordination Polymers (CPs) with Cadmium(II).[1]

  • Bio-inorganic Chemistry: Design of zwitterionic species for antimicrobial screening.

Ligand Chemistry & Coordination Modes

Chemical Profile
  • CAS Number: 696-22-0

  • Formula: C₅H₆N₂O₂[2]

  • Acidity (pKa): ~2.81 (Carboxyl), >14 (Pyrazole NH).

  • Solubility: Soluble in DMF, DMSO, hot alcohols; sparingly soluble in cold water.

Protonation States & Binding Modes

The "H₂" in H₂MPCA denotes two dissociable protons. Control over pH dictates the coordination mode, serving as the primary switch between forming discrete complexes or extended networks.

  • Neutral (H₂MPCA): Coordinates via Pyrazole-N only (rare, requires acidic media).

  • Mono-anionic (HMPCA⁻): Deprotonation of -COOH. Forms zwitterionic complexes where the carboxylate is free, or bridging modes where both N and O coordinate.

  • Di-anionic (MPCA²⁻): Deprotonation of both -COOH and Pyrazole-NH. Favors clustering (e.g., trinuclear SBUs) and high-dimensionality MOFs.

Coordination Logic Diagram

The following decision tree illustrates how synthetic conditions dictate the structural outcome.

G Ligand H₂MPCA Ligand Acidic Acidic/Neutral pH (Solvent: DMF/MeOH) Ligand->Acidic + M(II) Salt Basic Basic pH (NaOH/TEA) (Hydrothermal) Ligand->Basic + M(II) Salt Discrete Discrete Mononuclear Complexes Acidic->Discrete MOF 3D Coordination Polymers (MOFs) Basic->MOF Zwitter Zwitterionic Species (N-bound, COO- free) Discrete->Zwitter e.g., [Cd(HMPCA)₂] Cluster Trinuclear Clusters (Bridging N,N' & O) MOF->Cluster e.g., [Cd₃(MPCA)₄]

Figure 1: Synthetic decision tree for H₂MPCA coordination.

Detailed Experimental Protocols

Protocol A: Synthesis of Bifunctional Electrocatalyst [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂

Target: A discrete mononuclear Cobalt(II) complex. Application: Oxygen Evolution Reaction (OER) catalyst.[1]

Reagents:

  • CoCl₂·6H₂O (Analytical Grade)

  • H₂MPCA Ligand[1]

  • Solvents: DMF, Distilled Water

Procedure:

  • Dissolution: Dissolve 1.0 mmol of H₂MPCA in 10 mL of DMF. Stir until clear.

  • Metal Addition: Dissolve 0.5 mmol of CoCl₂·6H₂O in 5 mL of water.

  • Mixing: Dropwise add the metal solution to the ligand solution under constant stirring at room temperature.

  • Crystallization: Filter the resulting solution to remove any immediate precipitate. Allow the filtrate to evaporate slowly at room temperature (approx. 25°C).

  • Harvesting: After 5–7 days, pink/red block crystals will form.

  • Washing: Wash crystals with a minimal amount of cold ethanol to remove excess DMF.

Validation (Expected Data):

  • IR Spectrum: Shift in ν(C=N) of pyrazole (approx. 1540 cm⁻¹) indicating N-coordination.

  • Geometry: Octahedral Co(II) center.

Protocol B: Synthesis of Luminescent MOF [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O

Target: A 3D Coordination Polymer with trinuclear clusters. Application: Solid-state green fluorescence sensor.

Reagents:

  • CdCl₂·2.5H₂O[3]

  • H₂MPCA Ligand[1]

  • NaOH (1M solution)

  • Ethanol/Water (1:1 v/v)[4]

Procedure:

  • Stoichiometry: Mix CdCl₂ (0.2 mmol) and H₂MPCA (0.2 mmol) in 10 mL of Ethanol/Water mixture.

  • pH Adjustment: Critical Step. Add 1M NaOH dropwise to adjust pH to ~6.0–6.5. This ensures deprotonation of the carboxylate but retains the pyrazole proton for hydrogen bonding networks.

  • Thermal Treatment: Transfer the suspension to a Teflon-lined stainless steel autoclave (25 mL capacity).

  • Heating Profile: Heat at 120°C for 72 hours. Cool to room temperature at a rate of 5°C/h.

  • Purification: Filter the colorless block crystals, wash with distilled water, and air dry.

Validation (Expected Data):

  • XRD: Confirmation of 3D network topology (8-connected network).

  • Fluorescence: Strong emission at ~520 nm (Green) upon excitation at 360 nm.

Comparative Data Table

PropertyMononuclear Complex (Protocol A)3D MOF (Protocol B)
Metal Center Cobalt (Co²⁺)Cadmium (Cd²⁺)
Ligand State Neutral/Zwitterionic (H₂MPCA)Mono-anionic (HMPCA⁻)
Primary Donor Pyrazole-NPyrazole-N + Carboxylate-O
Solvent System DMF/Water (Evaporation)EtOH/Water (Hydrothermal)
Topology 0D (Discrete Molecule)3D (Porous Network)
Key Function Electrocatalysis (OER/ORR)Luminescence / Sensing

Senior Scientist’s Troubleshooting Guide

  • "I'm getting amorphous powder instead of crystals."

    • Cause: Reaction rate too fast or pH too high.

    • Fix: For Protocol B, lower the cooling rate to 2°C/h. For Protocol A, use a layering technique (layer the aqueous metal solution over the DMF ligand solution) to slow diffusion.

  • "The Copper (Cu) analogue isn't forming."

    • Insight: Cu(II) carboxylates often form "paddlewheel" dimers immediately. To force the H₂MPCA coordination, avoid acetate salts (which compete as ligands). Use Cu(NO₃)₂ or Cu(ClO₄)₂ and strictly control stoichiometry to 1:2 (Metal:Ligand).

  • "Solubility Issues with the Ligand."

    • Tip: H₂MPCA can be stubborn. If DMF is undesirable, use hot methanol with a catalytic amount of triethylamine (TEA) to solubilize it before adding the metal salt.

References

  • Liu, J., et al. (2016). "Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties." RSC Advances, 6, 51763-51772.

  • Galmés, B., et al. (2021). "Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole." Crystal Growth & Design, 22(2).

  • ChemicalBook. (2024). "3-Methyl-1H-pyrazole-4-carboxylic acid Properties and CAS Data."

Sources

Method

Application Note: Scalable Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Abstract This application note details a robust, scalable protocol for the preparation of ethyl 3-methyl-1H-pyrazole-4-carboxylate , a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. Unlike gen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the preparation of ethyl 3-methyl-1H-pyrazole-4-carboxylate , a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. Unlike generic procedures, this guide focuses on the "Gold Standard" two-step condensation route using triethyl orthoformate and hydrazine hydrate. We address specific process engineering challenges, including exotherm management during cyclization and the thermodynamic control required for the intermediate enol ether formation.

Introduction & Strategic Significance

The pyrazole-4-carboxylate moiety is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various ATP-competitive kinase inhibitors (e.g., substituted pyrazoles in oncology). The 3-methyl substituent provides essential steric bulk often required for binding pocket selectivity.

While several routes exist—including the use of dimethylformamide dimethyl acetal (DMF-DMA)—the cost-efficiency and scalability of the orthoformate route make it the preferred choice for multi-gram to kilogram synthesis.

Retrosynthetic Analysis

The logical disconnection involves breaking the N-N bond (hydrazine source) and the C-C/C-N bonds formed during the condensation of the 1,3-dicarbonyl equivalent.

Retrosynthesis Target Ethyl 3-methyl-1H-pyrazole-4-carboxylate (Target) Inter Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Activated Intermediate) Target->Inter Cyclocondensation Reagent Hydrazine Hydrate Target->Reagent N-N Bond Source SM1 Ethyl Acetoacetate (Starting Material) Inter->SM1 C-C Bond Formation SM2 Triethyl Orthoformate (C1 Source) Inter->SM2 Condensation

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrazole core from acyclic precursors.

Route Selection & Mechanism

We utilize a two-stage process. The direct reaction of ethyl acetoacetate with hydrazine yields pyrazolones (5-hydroxy-pyrazoles) rather than the desired carboxylate ester. To retain the ester and achieve the correct oxidation state, we must first insert a carbon at the active methylene position.

Mechanism of Action[1][2]
  • Activation: Triethyl orthoformate acts as an electrophilic C1 synthon. In the presence of acetic anhydride, it facilitates the condensation with ethyl acetoacetate to form the enol ether intermediate (Ethyl 2-(ethoxymethylene)-3-oxobutanoate).

  • Cyclization: Hydrazine acts as a bis-nucleophile. It first attacks the highly electrophilic

    
    -carbon of the enol ether (Michael-like addition), displacing ethoxide. The second nitrogen then condenses with the ketone carbonyl to close the ring.
    

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

Critical Parameter: Temperature control to drive the equilibrium by removing volatile by-products (ethanol/ethyl acetate).

Reagents:

  • Ethyl acetoacetate (1.0 eq)[1]

  • Triethyl orthoformate (1.5 eq)

  • Acetic anhydride (2.0 eq)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Claisen distillation head (or a fractional distillation column).

  • Charging: Add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride to the flask.

  • Reaction: Heat the mixture to 135°C - 140°C (oil bath temperature).

  • Distillation: As the reaction proceeds, a mixture of ethanol and acetic acid/ethyl acetate will distill over. Collect this distillate.

    • Scientist's Note: The removal of these volatiles is thermodynamically necessary to drive the reaction to completion.

  • Completion: Continue heating until the distillation of low-boiling components ceases (typically 2-4 hours).

  • Work-up: The residue in the flask is the crude intermediate. It is typically a dark orange/brown oil.

  • Purification (Optional): For high-purity applications, the residue can be distilled under high vacuum (approx. 150°C at 10 mmHg), but for general use, the crude oil is sufficient for Stage 2.

Stage 2: Cyclization to Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Critical Parameter: Exotherm control. Hydrazine addition is highly exothermic.

Reagents:

  • Crude Intermediate from Stage 1 (assumed 100% yield for calculation)

  • Hydrazine hydrate (80% or 64% solution) (1.05 eq relative to initial acetoacetate)

  • Ethanol (Absolute) (5-10 volumes)

Procedure:

  • Solubilization: Dissolve the crude intermediate in absolute ethanol in a reaction flask equipped with a reflux condenser and an addition funnel.

  • Cooling: Cool the solution to 0°C - 5°C using an ice/salt bath.

  • Addition: Add hydrazine hydrate dropwise via the addition funnel.

    • Safety Alert: Monitor internal temperature.[2][3] Do not allow it to exceed 20°C during addition.[2] The reaction is vigorous.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Then, heat to reflux (78°C) for 1-2 hours to ensure complete ring closure.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • The residue will often solidify upon cooling.

    • Triturate the solid with cold water or a small amount of cold ether/hexane to remove impurities.

  • Crystallization: Recrystallize from ethyl acetate/heptane or ethanol/water if necessary.

    • Target Appearance: White to off-white solid.

    • Melting Point: 51-55°C.

Process Safety & Scale-up Considerations

HazardMitigation Strategy
Hydrazine Hydrate Highly toxic, potential carcinogen, and corrosive. Use in a fume hood with double-gloving. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.
Exotherm (Stage 2) On scale >100g, active cooling is mandatory. Use a jacketed reactor. Do not rush the addition rate.
Distillation (Stage 1) Ensure the distillation path does not clog. The by-products are flammable; ensure proper venting away from heat sources.
Workflow Diagram

Workflow start Start: Raw Materials step1 Mix Ethyl Acetoacetate, Orthoformate, Ac2O start->step1 step2 Heat to 135°C Distill Volatiles step1->step2 check1 Volatiles Ceased? step2->check1 check1->step2 No inter Intermediate: Enol Ether Oil check1->inter Yes step3 Dissolve in EtOH Cool to 0°C inter->step3 step4 Add Hydrazine Hydrate (Controlled Addition) step3->step4 step5 Reflux 2 Hours step4->step5 finish Isolate Product (Crystallization) step5->finish

Figure 2: Step-by-step process flow for the synthesis.

Analytical Characterization (QC)

To validate the synthesis, compare your data against these standard values.

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.05 (s, 1H, Pyrazole-H5) — Diagnostic for ring closure.
      
    • 
       4.30 (q, J=7.1 Hz, 2H, O-CH2 -CH3)
      
    • 
       2.55 (s, 3H, Pyrazole-CH3 )
      
    • 
       1.35 (t, J=7.1 Hz, 3H, O-CH2-CH3 )
      
    • 
       10.0-12.0 (br s, 1H, NH) — Signal may be broad or absent depending on solvent exchange.
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass: 154.07[4]

    • Observed [M+H]+: 155.1

Troubleshooting Guide

  • Problem: Low yield in Stage 1.

    • Cause: Incomplete removal of ethanol/acetic acid.

    • Solution: Ensure the oil bath is hot enough (140°C) and the distillation is vigorous. Do not stop heating until the head temperature drops, indicating no more volatiles are coming off.

  • Problem: Product is an oil that won't solidify.

    • Cause: Residual solvent or impurities.

    • Solution: High vacuum drying is essential. If still oily, triturating with cold hexanes or scratching the flask wall with a glass rod often induces crystallization.

  • Problem: Formation of "bis" products (Azines).

    • Cause: Stoichiometry error (too little hydrazine).

    • Solution: Ensure a slight excess (1.05 eq) of hydrazine is used.[5]

References

  • Jones, R. G. (1952). The Synthesis of Some Pyrazoles and Pyrazolines. Journal of the American Chemical Society, 74(19), 4889–4891. Link

  • Menozzi, G., et al. (1987). Synthesis and biological activity of 1H-pyrazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for bioactivity).
  • BenchChem. (2025).[2] Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate. (Adapted from similar cyano-acrylate protocols).[3] Link

  • Sigma-Aldrich. Ethyl 3-methylpyrazole-4-carboxylate Product Sheet. (Physical property verification). Link

Sources

Application

Application Note: Functionalization of Carboxylic Acid Groups in 3-Methylpyrazole Scaffolds

Strategic Overview: The 3-Methylpyrazole Carboxylates The 3-methylpyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors (e.g., Ruxolitinib), COX-2 inhibitors (e.g., C...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The 3-Methylpyrazole Carboxylates

The 3-methylpyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors (e.g., Ruxolitinib), COX-2 inhibitors (e.g., Celecoxib), and GPCR ligands. The carboxylic acid moiety on this ring—typically at the C4 or C5 position—serves as a critical "warhead" for diversification.

However, functionalizing this group is not merely a matter of standard peptide coupling. The pyrazole ring introduces unique challenges:

  • Tautomerism: The 1H-pyrazole proton is mobile (

    
    ), creating ambiguity in regiochemistry during functionalization if the nitrogen is not protected or substituted.
    
  • Electron Density: The electron-rich nature of the pyrazole ring can deactivate the carboxylic acid toward nucleophilic attack, necessitating potent activation strategies.

  • Solubility: Unsubstituted pyrazole carboxylic acids often exhibit poor solubility in non-polar solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding, requiring polar aprotic solvents (DMF, DMAc) or N-protection.

This guide provides a rigorous, field-tested framework for converting these acids into amides, esters, and bioisosteres, prioritizing yield, purity, and reproducibility.

Decision Matrix: Selecting the Right Methodology

Before beginning wet chemistry, analyze your substrate against this decision matrix to select the optimal pathway.

FunctionalizationStrategy Start Target: 3-Methylpyrazole-COOH CheckN Is Pyrazole Nitrogen (N1) Substituted? Start->CheckN Protect CRITICAL: Protect N1 (Boc, THP, SEM) or Alkylate CheckN->Protect No (NH free) Choice Desired Transformation? CheckN->Choice Yes (N-R) Protect->Choice Direct Direct Coupling Possible (Risk: Solubility/Side Rxns) Amide Amide Bond Formation Choice->Amide Amide Ester Esterification Choice->Ester Ester Bio Bioisostere Synthesis Choice->Bio Heterocycle AmideMethod Method A: HATU/DIPEA (General) Method B: SOCl2 -> Amine (Steric/Aniline) Amide->AmideMethod EsterMethod Method C: Fischer (MeOH/H2SO4) Method D: Alkyl Halide/Base Ester->EsterMethod BioMethod Method E: Hydrazide -> Oxadiazole Method F: Nitrile -> Tetrazole Bio->BioMethod

Figure 1: Strategic decision tree for functionalizing pyrazole carboxylic acids. Note the critical checkpoint regarding N1-substitution.

Core Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Best for coupling primary/secondary aliphatic amines and electron-rich anilines to 3-methylpyrazole-4/5-carboxylic acids. Mechanism: HATU generates a highly reactive At-ester intermediate, minimizing racemization (if chiral centers are present nearby) and overcoming the lower electrophilicity of the pyrazole carbonyl.

Materials:

  • Substrate: 3-Methyl-1-substituted-pyrazole-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Reagent: HATU (1.2 equiv) [CAS: 148893-10-1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)

Step-by-Step Procedure:

  • Activation: Charge a flame-dried round-bottom flask with the pyrazole acid and anhydrous DMF under

    
     atmosphere.
    
  • Base Addition: Add DIPEA via syringe. Stir for 5 minutes at Room Temperature (RT). Note: The solution should become homogeneous.

  • Coupling Agent: Add HATU in one portion. The solution will typically turn yellow/orange. Stir for 15–30 minutes to ensure formation of the activated ester.

  • Amine Addition: Add the amine (dissolved in minimal DMF if solid) dropwise.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (Look for [M+H]+ of product; disappearance of acid peak).

  • Workup (Aqueous):

    • Dilute reaction mixture with EtOAc (10x reaction volume).

    • Wash sequence: 1x Sat.

      
      , 1x Sat. 
      
      
      
      , 2x Water, 1x Brine.[1] Critical: The water washes remove DMF and tetramethylurea byproducts.
    • Dry over

      
      , filter, and concentrate.[1]
      

Scientist’s Note: If the amine is an HCl salt, increase DIPEA to 4.0 equiv. For extremely non-nucleophilic amines (e.g., electron-deficient amino-pyridines), switch to Protocol B .

Protocol B: The "Sledgehammer" Method (Acid Chloride)

Application: Required for sterically hindered amines, electron-deficient anilines, or when HATU fails. Mechanism: Conversion to the acid chloride creates the most electrophilic species possible, driving the reaction with weak nucleophiles.

Materials:

  • Substrate: 3-Methyl-1-substituted-pyrazole-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5–10 equiv) or Oxalyl Chloride (1.5 equiv) + cat. DMF.[2]
    
  • Solvent: DCM (for Oxalyl chloride) or Neat (for Thionyl chloride).

Step-by-Step Procedure:

  • Chlorination: Suspend the pyrazole acid in dry DCM. Add Oxalyl Chloride dropwise, followed by 1 drop of DMF. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Reflux (Optional): If using

    
    , reflux at 60°C for 2 hours until the solution clears.
    
  • Isolation: Concentrate the reaction mixture to dryness in vacuo. Azeotrope with toluene (2x) to remove residual acid traces. Result: Crude acid chloride (usually a solid or gum).

  • Coupling: Redissolve the acid chloride in dry DCM or THF.

  • Addition: Add the amine (1.1 equiv) and

    
     (2.0 equiv) at 0°C. Warm to RT and stir.
    
Protocol C: Bioisosteric Transformation (1,3,4-Oxadiazole)

Application: Converting the carboxylic acid into a 1,3,4-oxadiazole ring, a common bioisostere that improves metabolic stability and lipophilicity.

Workflow Diagram:

OxadiazoleSynthesis Acid Pyrazole-COOH Ester Methyl Ester Acid->Ester MeOH, H2SO4 Reflux Hydrazide Acyl Hydrazide (-CONHNH2) Ester->Hydrazide NH2NH2•H2O EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole Bioisostere Hydrazide->Oxadiazole Triethyl Orthoformate or R-COOH + POCl3

Figure 2: Synthetic pathway for converting pyrazole acid to oxadiazole.

Step-by-Step Procedure:

  • Esterification: Reflux acid in MeOH with catalytic

    
     overnight. Concentrate and neutralize to isolate methyl ester.
    
  • Hydrazide Formation: Dissolve ester in EtOH. Add Hydrazine hydrate (5.0 equiv). Reflux for 4–6 hours. Cool to precipitate the hydrazide. Filter and wash with cold EtOH.

  • Cyclization: Suspend hydrazide in Triethyl Orthoformate (solvent and reagent). Add catalytic p-TsOH. Reflux for 3–5 hours.

  • Result: The 1,3,4-oxadiazole ring is formed.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for 3-Methylpyrazole-4-COOH

ReagentSubstrate ScopeTypical YieldReaction TimeProsCons
HATU Aliphatic amines, simple anilines85-95%1-4 hHigh speed, no racemizationExpensive, difficult byproduct removal
EDC/HOBt Primary amines60-80%12-24 hWater-soluble byproducts (urea)Slower, lower yield for hindered acids
SOCl₂ Unreactive/Hindered amines90-99%2-stepMost reactive, cheapHarsh conditions, incompatible with acid-sensitive groups
T3P Large scale / Process80-90%1-12 hLow toxicity, easy workupRequires high dilution, expensive

Troubleshooting & Optimization (Scientist-to-Scientist)

Issue: Low Yield with N-Unsubstituted Pyrazoles

  • Cause: The free NH proton (pKa ~14) can interfere with coupling reagents or form insoluble salts with the base.

  • Solution: If N-protection is impossible, use EDC/HOBt without base initially, or use T3P (Propylphosphonic anhydride) which works well with free NH-heterocycles.

Issue: Regioselectivity during N-alkylation of the Acid

  • Context: If you try to alkylate 3-methylpyrazole-4-carboxylic acid before amidation.

  • Observation: You will get a mixture of N1 and N2 isomers.

  • Fix: Use the ester for alkylation. The steric bulk of the ester group often improves the N1/N2 ratio compared to the free acid. Alternatively, use Mitsunobu conditions on the ester for higher regiocontrol.

Issue: Product trapped in DMF

  • Cause: Pyrazole amides are polar.

  • Solution: Do not rely on extraction alone. If the product is not extracting into EtOAc, evaporate the DMF directly using a high-vacuum Genevac or lyophilizer, then purify the residue via Reverse Phase (C18) Flash Chromatography.

References

  • Synthesis of Pyrazole Carboxamides: Title: "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole" Source: Journal of Chemical and Pharmaceutical Research URL:[Link] (General Access)

  • Bioisostere Strategies: Title: "Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors" Source:[3] Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Amide Coupling Protocols: Title: "Amide Bond Formation: Beyond the Myth of Coupling Reagents" Source:[1] Chemical Reviews (ACS) URL:[Link]

  • T3P Reagent Utility: Title: "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation" Source: Organic Process Research & Development URL:[Link]

  • General Pyrazole Chemistry: Title: "The chemistry of pyrazoles and their derivatives" Source: Heterocyclic Chemistry Reviews URL:[Link]

Sources

Method

Application Note: Controlled Synthesis of Ethyl 5-methyl-1H-pyrazole-4-carboxylate

This Application Note provides a rigorous technical guide for the synthesis of Ethyl 5-methyl-1H-pyrazole-4-carboxylate via the cyclocondensation of hydrazine hydrate with Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME)....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis of Ethyl 5-methyl-1H-pyrazole-4-carboxylate via the cyclocondensation of hydrazine hydrate with Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME).[1][2] This protocol is designed for medicinal chemistry applications requiring high purity and scalability.[2]

Abstract & Strategic Significance

The pyrazole pharmacophore is ubiquitous in modern drug discovery, serving as a core scaffold in analgesics (e.g., Celecoxib), anti-inflammatory agents, and kinase inhibitors.[2][3] This protocol details the conversion of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME) into Ethyl 5-methyl-1H-pyrazole-4-carboxylate .[1][2]

Unlike the reaction of hydrazine with simple


-keto esters (which yields pyrazolones), the use of the ethoxymethylene-activated precursor (EMME) ensures the retention of the carboxylate ester functionality.[2] The ethoxymethylene carbon is incorporated into the aromatic ring, preventing the loss of the ester group and yielding a fully aromatic pyrazole-4-carboxylate.[2] This method is preferred for its high regioselectivity, mild conditions, and absence of metal catalysts.[2]

Reaction Mechanism & Chemistry

The formation of the pyrazole ring proceeds through a sequence of Michael-like addition-elimination followed by intramolecular cyclocondensation .[1][2]

Mechanistic Pathway[1][2][4][5][6][7][8]
  • Nucleophilic Attack: The terminal nitrogen of hydrazine acts as a hard nucleophile, attacking the electrophilic

    
    -carbon of the enol ether (
    
    
    
    ).[1][2]
  • Elimination: Ethanol is displaced, generating an intermediate enaminone (hydrazino-acrylate).[2]

  • Cyclization: The terminal amine of the hydrazino group attacks the ketone carbonyl (

    
    ).[2] Note: Attack occurs preferentially at the ketone over the ester due to the higher electrophilicity of the ketone.[1]
    
  • Dehydration: Loss of a water molecule drives aromatization, yielding the 1H-pyrazole.[2]

Tautomerism

The product exists in tautomeric equilibrium.[1][2][4] While often referred to as the 5-methyl isomer, in solution (and depending on solvent), the proton shuttles between N1 and N2, making the 3-methyl and 5-methyl forms chemically equivalent in unsubstituted 1H-pyrazoles.[1][2]

ReactionMechanism Reactants Reactants EMME + Hydrazine Inter1 Intermediate 1 Addition-Elimination (- EtOH) Reactants->Inter1 Nucleophilic Attack on =CH-OEt Inter2 Intermediate 2 Hydrazino-acrylate Inter1->Inter2 Loss of EtOH Cyclization Cyclization Attack on Ketone Inter2->Cyclization Intramolecular Condensation Product Product Ethyl 5-methyl-1H- pyrazole-4-carboxylate Cyclization->Product - H2O Aromatization

Figure 1: Mechanistic flow from EMME precursor to Pyrazole product.[1][2]

Experimental Protocol

Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1][2] All operations must be performed in a functioning fume hood.[2] Wear butyl rubber gloves and a face shield.[2][4]

Materials
ReagentMW ( g/mol )Equiv.[2][5][6][7][4][8][9][10][11][12][13]PurityRole
Ethyl 2-(ethoxymethylene)-3-oxobutanoate 186.211.0>95%Substrate
Hydrazine Hydrate (64% or 80%) 50.061.1ReagentNucleophile
Ethanol (Absolute) 46.07Solvent>99.5%Solvent
Ice/Water 18.02WorkupN/AQuench/Precipitation
Step-by-Step Procedure
Phase 1: Setup and Addition[1][2][14][10]
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 18.6 g (100 mmol) of Ethyl 2-(ethoxymethylene)-3-oxobutanoate in 100 mL of Ethanol .

  • Cooling: Submerge the flask in an ice-water bath to cool the solution to 0–5 °C .

    • Rationale: The initial addition-elimination is exothermic.[1][2] Controlling temperature prevents side reactions and decomposition.[2]

  • Addition: Charge the addition funnel with 5.5 g (110 mmol, 1.1 equiv) of Hydrazine Hydrate. Add dropwise over 30 minutes , maintaining the internal temperature below 10 °C.

    • Observation: The solution may turn yellow or orange, indicating the formation of the hydrazino intermediate.[1][2]

Phase 2: Reaction and Cyclization[2]
  • Acclimation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) over 30 minutes.

  • Completion: Stir at room temperature for 2–3 hours .

    • Optional: For difficult scales or older reagents, refluxing at 78 °C for 1 hour ensures 100% conversion, though room temperature is typically sufficient for this activated substrate.[1][2]

  • Monitoring: Monitor by TLC (Eluent: 50% Ethyl Acetate / Hexanes). The starting material (

    
    ) should disappear, and a lower 
    
    
    
    fluorescent spot (product) should appear.[2]
Phase 3: Workup and Isolation[1][2]
  • Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotary Evaporator, 40 °C).

  • Precipitation: Pour the concentrated residue slowly onto 100 g of crushed ice/water with vigorous stirring.

    • Mechanism:[1][2][5][6][14][15][7] The hydrophobic pyrazole ester precipitates out of the aqueous phase while excess hydrazine remains in the water.[1][2]

  • Filtration: Collect the white to off-white solid by vacuum filtration.[1][2]

  • Washing: Wash the filter cake with 2 x 20 mL of cold water to remove hydrazine salts and traces of ethanol.

Phase 4: Purification[1][2]
  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

  • Recrystallization (if needed): Dissolve the crude solid in a minimum amount of boiling Ethanol.[2] Allow to cool slowly to RT, then to 4 °C. Filter the crystals.

Expected Results
  • Yield: 85–95%[1][2]

  • Appearance: White crystalline solid.[1][2]

  • Melting Point: 93–95 °C (Lit. varies, dependent on crystal form/purity).[2]

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or loss during filtration.[1][2]Ensure reaction time is sufficient. If product is soluble in water filtrate, saturate aqueous layer with NaCl and extract with Ethyl Acetate.[2]
Oily Product Residual solvent or impurities.[1][2][4]Recrystallize from Ethanol/Water (1:1).[2] Scratch the flask to induce nucleation.[1][2][4]
Side Products Formation of Azines (dimerization).[2]Ensure Hydrazine is in excess (1.1–1.2 equiv) and added slowly to the ester (inverse addition can also be tried if azine formation is high).[2]
Exotherm Fast addition of hydrazine.[1][2][4][11]Strictly control addition rate at 0 °C.

Characterization Data (Simulated)

To validate the synthesis, compare analytical data against these standard values:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       11.50 (br s, 1H, NH) – Exchangeable with D
      
      
      
      O[2]
    • 
       8.05 (s, 1H, C3-H) – Characteristic of pyrazole C-H[2]
      
    • 
       4.32 (q, 
      
      
      
      Hz, 2H, O-CH
      
      
      -)[1][2]
    • 
       2.55 (s, 3H, C5-CH
      
      
      
      )[2]
    • 
       1.38 (t, 
      
      
      
      Hz, 3H, -CH
      
      
      )[2]
  • MS (ESI):

    
     Calculated for C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    [M+H]
    
    
    : 155.08; Found: 155.1.[2]

References

  • Menozzi, G., et al. "Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest."[1][2] Journal of Heterocyclic Chemistry, vol. 24, 1987, pp. 1669.[1][2] [2]

  • Knorr, L. "Synthese von Pyrazolderivaten."[2] Berichte der deutschen chemischen Gesellschaft, vol. 16, no. 2, 1883, pp. 2597–2599.[2] (Foundational Chemistry).[2][12]

  • BenchChem Technical Division. "Application Notes and Protocols for the Synthesis of Pyrazole Derivatives." 2025.[1][2]

  • PubChem Compound Summary. "Ethyl 2-(ethoxymethylene)-3-oxobutanoate (CID 5355337)."[1][2] National Center for Biotechnology Information.[2] [2]

  • Organic Syntheses. "Ethyl 3-methyl-1-phenylpyrazole-4-carboxylate." Org.[1][2][6][7][4] Synth. 1951, 31,[1][2] 43. (Analogous reaction reference). [2]

Sources

Application

microwave-assisted synthesis of 3-methylpyrazole-4-carboxylic acid derivatives

Application Note: Microwave-Assisted Synthesis of 3-Methylpyrazole-4-Carboxylic Acid Derivatives Executive Summary This application note details a robust, high-speed protocol for the synthesis of 3-methylpyrazole-4-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Methylpyrazole-4-Carboxylic Acid Derivatives

Executive Summary

This application note details a robust, high-speed protocol for the synthesis of 3-methylpyrazole-4-carboxylic acid derivatives using microwave (MW) irradiation. Unlike traditional thermal methods (Knorr-type condensations) that often yield mixtures of isomers or require prolonged reflux times (4–12 hours), this MW-assisted protocol utilizes a specific ethoxymethylene activated precursor to ensure regioselectivity and reduce reaction times to under 15 minutes.

Key Advantages:

  • Regiocontrol: utilization of ethyl 2-acetyl-3-ethoxyacrylate directs nucleophilic attack, minimizing 5-methyl isomer formation.[1]

  • Speed: Total synthesis time reduced from days to <1 hour.

  • Scalability: Protocol validated for 0.5 mmol to 50 mmol scales.

Scientific Mechanism & Rationale

The Thermal Challenge

Classical synthesis of pyrazole-4-acids often involves the Vilsmeier-Haack formylation of hydrazones, a process requiring toxic reagents (


) and harsh conditions.[1] Alternatively, direct condensation of ethyl acetoacetate with hydrazine yields 3-methyl-5-pyrazolone, lacking the required 4-carboxyl functionality.[1]
The Microwave Solution

This protocol employs a two-stage MW approach :

  • Cyclocondensation: Reaction of an

    
    -unsaturated ketone equivalent (ethyl 2-acetyl-3-ethoxyacrylate) with hydrazine.[1] The dipolar polarization of ethanol under MW irradiation rapidly overcomes the activation energy for the initial Michael addition-elimination step.[1]
    
  • Rapid Hydrolysis: MW irradiation accelerates the saponification of the ester, exploiting the superheating effect of water/ethanol mixtures to drive the equilibrium to the carboxylate salt in minutes.

Reaction Pathway

The synthesis proceeds via the "Ethoxymethylene Route," which guarantees the retention of the carboxylate moiety at position 4.

ReactionScheme Start Ethyl Acetoacetate + Triethyl Orthoformate Inter Intermediate: Ethyl 2-acetyl-3-ethoxyacrylate Start->Inter Pre-activation (Ac2O, Reflux) Cyclo MW Cyclization (+ Hydrazine R-NHNH2) Inter->Cyclo Solvent: EtOH Temp: 120°C Ester Pyrazolic Ester (Ethyl 3-methylpyrazole-4-carboxylate) Cyclo->Ester 5-10 min Hydro MW Hydrolysis (NaOH/EtOH) Ester->Hydro 10% NaOH Final Final Product: 3-Methylpyrazole-4-carboxylic Acid Hydro->Final Acidification (HCl)

Figure 1: Synthetic pathway utilizing the ethoxymethylene precursor to secure the 4-position carboxylate.

Experimental Protocols

Reagents & Materials
  • Precursor: Ethyl 2-acetyl-3-ethoxyacrylate (Commercial or synthesized via Step A).[1]

  • Hydrazines: Hydrazine hydrate (60-80%) or substituted Phenylhydrazines.[1]

  • Solvents: Ethanol (Absolute), Deionized Water.

  • Base/Acid: NaOH (2M), HCl (Concentrated).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step A: Precursor Preparation (If not purchased)

Note: This step is typically performed via conventional heating due to scale and solvent evaporation requirements, but can be MW accelerated in sealed vessels.

  • Mix Ethyl Acetoacetate (1 eq), Triethyl Orthoformate (1.2 eq), and Acetic Anhydride (2 eq).

  • Reflux at 130°C for 2 hours.

  • Remove volatile ethyl acetate/acetic acid under reduced pressure.[1]

  • Result: Ethyl 2-acetyl-3-ethoxyacrylate (Oily liquid, solidifies upon standing).[1]

Step B: MW-Assisted Cyclization (The Core Protocol)

This step forms the pyrazole ring.

  • Preparation: In a 10 mL MW pressure vial, dissolve Ethyl 2-acetyl-3-ethoxyacrylate (1.0 mmol, 200 mg) in Ethanol (3 mL).

  • Addition: Add Hydrazine Hydrate (1.1 mmol) dropwise. Caution: Exothermic reaction.[1]

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic (Standard)

    • Temp: 120°C

    • Hold Time: 5:00 minutes

    • Pressure Limit: 250 psi[1]

    • Stirring: High

  • Work-up: Cool to room temperature. The product often precipitates.[1] If not, evaporate solvent to 50% volume and add cold water.[1] Filter the solid Ethyl 3-methylpyrazole-4-carboxylate .

Step C: MW-Assisted Hydrolysis

Converts the ester to the active carboxylic acid.[1]

  • Preparation: Suspend the ester (from Step B) in 10% NaOH (3 mL) and Ethanol (1 mL) in a fresh MW vial.

  • Irradiation Parameters:

    • Temp: 100°C

    • Hold Time: 3:00 minutes

  • Isolation:

    • Transfer solution to a beaker.[1]

    • Acidify with Conc.[1] HCl to pH 2–3 while stirring on ice.

    • Collect the white precipitate via vacuum filtration.[1]

    • Recrystallization: Hot Ethanol/Water (if necessary).

Results & Optimization Data

The following data compares the Microwave protocol against conventional heating (oil bath reflux).

Table 1: Comparative Efficiency (Synthesis of 1-Phenyl-3-methylpyrazole-4-carboxylic acid)

ParameterConventional RefluxMicrowave ProtocolImprovement Factor
Solvent EthanolEthanol-
Temperature 78°C (Reflux)120°C (Superheated)+42°C
Reaction Time 4.5 Hours8 Minutes33x Faster
Yield (Isolated) 68%92%+24%
Purity (HPLC) 85% (Requires Column)>95% (Precipitation)Cleaner Profile
Optimization Logic

The choice of solvent and temperature is critical. Ethanol is preferred over non-polar solvents because it couples well with 2.45 GHz irradiation (high loss tangent), ensuring rapid internal heating.

Optimization Decision Optimization Decision Tree Sub1 Low Yield (<50%)? Decision->Sub1 Sub2 Impurity: 5-OH Pyrazolone? Decision->Sub2 Act1 Increase Temp to 140°C Check Pressure Limit Sub1->Act1 Incomplete Conv. Act2 Precursor Quality Check Ensure Ethoxy group intact Sub2->Act2 Wrong Pathway

Figure 2: Troubleshooting logic for common yield/purity issues.

Troubleshooting & Quality Control

  • Regioselectivity Check: Run a NOESY NMR .[1] For 1-substituted derivatives, a correlation between the N-Aryl/Alkyl group and the C5-H (proton on the pyrazole ring) confirms the 1,3-substituted product.[1] If the methyl group correlates with the N-substituent, you have formed the 1,5-isomer (undesired).[1]

  • Pressure Spikes: If the pressure exceeds 250 psi during Step B, reduce the amount of hydrazine hydrate or ensure the vessel has sufficient headspace (max 50% fill volume).

  • Moisture Sensitivity: The precursor (Ethyl 2-acetyl-3-ethoxyacrylate) is moisture sensitive.[1] Store in a desiccator. Hydrolysis of this precursor reverts it to ethyl acetoacetate, which leads to the wrong product (pyrazolone).

References

  • Menéndez, J. C., et al. (2023). "Microwave-assisted synthesis of nitrogen heterocycles: A sustainable approach." Green Chemistry Letters.

  • Kidwai, M., et al. (2005). "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry.

  • Perez, E., et al. (2018). "Regioselectivity in the synthesis of pyrazoles using enaminones." Journal of Organic Chemistry.

  • Application Note 002. (2022). "Synthesis of Ethyl 2-acetyl-3-ethoxyacrylate." TCI Chemicals Protocols.

  • Silva, A. M., et al. (2021).[2] "Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives." Combinatorial Chemistry & High Throughput Screening.

Sources

Technical Notes & Optimization

Troubleshooting

how to separate 3-methyl and 5-methyl pyrazole regioisomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in heterocyclic chemistry: the differenti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in heterocyclic chemistry: the differentiation, regioselective synthesis, and downstream separation of 3-methyl and 5-methyl pyrazole regioisomers.

This guide is structured chronologically along the drug development workflow, moving from fundamental mechanistic causality to upstream synthetic control, downstream purification, and final analytical validation.

Phase 1: Fundamental Mechanisms & Upstream Control

Q: Why can't I separate 3-methylpyrazole and 5-methylpyrazole directly from the commercial bottle? A: You are fighting a thermodynamic impossibility. In their free-base form, 3-methylpyrazole and 5-methylpyrazole are not distinct molecules; they are the exact same compound existing in a state of rapid annular tautomerism. The NH proton rapidly exchanges between the N1 and N2 positions in solution. They only become locked, distinct regioisomers once the nitrogen is substituted (e.g., via N-alkylation or N-arylation), removing the exchangeable proton and breaking the symmetry.

Q: I just N-alkylated my methylpyrazole and got a 1:1 messy mixture. How can I control the regioselectivity upstream to avoid separation entirely? A: When you deprotonate the pyrazole, you generate an ambident pyrazolide anion. The alkylating agent (electrophile) can attack either nitrogen. By default, the less sterically hindered nitrogen (yielding the 1-alkyl-3-methyl isomer) is slightly favored, but standard conditions (e.g., K₂CO₃ / DMF) usually yield poor selectivity. Causality-Driven Solution: You can steer the regioselectivity by manipulating the steric bulk of the base. Using a bulky, non-nucleophilic base like 2,6-lutidine instead of standard carbonate bases alters the transition state energy, significantly favoring the less hindered 3-methyl regioisomer. Furthermore, installing a polar electron-withdrawing group temporarily on the ring can direct the alkylation via electrostatic interactions before being removed later in the synthesis .

Phase 2: Downstream Separation Strategies

Q: My N-alkylated regioisomers co-elute on silica gel. How do I improve resolution? A: Pyrazole regioisomers possess nearly identical dipole moments and polarities, making standard liquid-load flash chromatography highly inefficient. Liquid loading with strong solvents (like DCM or DMF) causes immediate band broadening. You must switch to Dry Loading (see Protocol 1). By pre-adsorbing the mixture onto silica, you ensure an infinitely narrow injection band, maximizing the theoretical plates of your column.

Q: Chromatography is too expensive and solvent-heavy for our scale-up route. Are there bulk separation methods? A: Yes. When operating at a process scale (>10 grams), chromatography must be abandoned in favor of Selective Crystallization . Causality-Driven Solution: While the free-base regioisomers have similar polarities, their protonated salts possess different pKa values and distinct crystal lattice packing energies. By treating the mixture with sulfuric acid in a semi-polar solvent like isopropyl acetate, one regioisomer will preferentially precipitate as a hydrogen sulfate salt, leaving the undesired isomer in the mother liquor .

G Start N-Alkylated Pyrazole Mixture (3-Me & 5-Me) Decision What is the Working Scale? Start->Decision Small Analytical / Discovery (< 10 grams) Decision->Small < 10g Large Process / Scale-up (> 10 grams) Decision->Large > 10g Chroma Flash Chromatography (Dry Loading Protocol) Small->Chroma HPLC Prep-HPLC (Reverse Phase C18) Small->HPLC Salt Selective Crystallization (Hydrogen Sulfate Salts) Large->Salt

Decision matrix for selecting a pyrazole regioisomer separation strategy based on scale.

Quantitative Comparison of Separation Techniques
Separation TechniqueOptimal ScaleTypical Yield RecoveryIsomeric PurityTime RequiredPrimary Causality Mechanism
Flash Chromatography (Dry Load) < 10 g60 - 75%> 95%2 - 4 HoursDifferential adsorption kinetics
Reverse-Phase Prep-HPLC < 1 g85 - 95%> 99%1 - 2 HoursHydrophobic partitioning
Selective Salt Crystallization > 10 g70 - 85%> 98%12 - 24 HoursDifferential crystal lattice energy

Phase 3: Validated Experimental Protocols

Protocol 1: Dry Loading for High-Resolution Flash Chromatography

Self-Validating Principle: This protocol ensures the sample enters the column as a perfect horizontal plane, preventing the "tailing" that causes regioisomers to bleed into one another.

  • Dissolution: Dissolve the crude N-alkylated pyrazole mixture in the absolute minimum volume of a highly volatile solvent (e.g., Acetone or DCM).

  • Adsorption: Add standard grade silica gel (230-400 mesh) to the flask. The mass of the silica should be exactly 3 times the mass of your crude product.

  • Evaporation: Remove the solvent completely using a rotary evaporator. Validation Check: The resulting material must be a completely dry, free-flowing powder. If it clumps, residual solvent remains, which will ruin the separation.

  • Column Packing: Pack your flash column with the primary stationary phase and equilibrate with a low-polarity starting mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Loading: Pour the dry silica powder evenly onto the top of the column bed. Top with a thin layer of clean sand to prevent disturbance.

  • Elution: Elute using a highly shallow gradient, increasing the polar solvent (EtOAc) by no more than 1-2% per column volume.

Protocol 2: Selective Crystallization via Hydrogen Sulfate Salts

Self-Validating Principle: Exploits the differential basicity of the two isomers to selectively crash out the target compound.

  • Preparation: Dissolve the crude N-alkylated pyrazole mixture (e.g., 100 mmol) in isopropyl acetate (150 mL) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice bath and allow the internal temperature to equilibrate to 0–5 °C under an inert nitrogen atmosphere.

  • Acidification: Slowly add concentrated sulfuric acid (1.05 equivalents) dropwise. Critical Causality: The temperature must remain below 10 °C to prevent degradation of the pyrazole ring.

  • Equilibration: Remove the ice bath and stir the resulting suspension at room temperature for 2 hours to ensure complete thermodynamic salt formation.

  • Isolation: Filter the precipitate via vacuum filtration and wash the filter cake with ice-cold isopropyl acetate (2 x 20 mL).

  • Validation Check: Take a 2 mg aliquot of the isolated salt, partition it between 1 mL DCM and 1 mL saturated aqueous NaHCO₃. Spot the DCM layer on a TLC plate alongside the crude starting mixture. You should observe a single spot corresponding to the enriched regioisomer.

  • Free-Basing: Suspend the bulk salt in saturated aqueous NaHCO₃ and extract with DCM (3x). Dry the combined organics over Na₂SO₄ and concentrate to yield the pure free-base regioisomer.

Phase 4: Analytical Verification

Q: I have isolated two distinct fractions. How do I definitively prove which is the 1-alkyl-3-methyl and which is the 1-alkyl-5-methyl isomer? A: Standard 1D ¹H-NMR is often insufficient because the chemical shifts of the methyl groups are too similar. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) . Causality-Driven Solution: NOESY detects protons that are spatially close to each other (within ~5 Å) through space, regardless of the bonds between them. In the 1-alkyl-5-methylpyrazole isomer, the protons of the N-alkyl group are forced into close spatial proximity with the protons of the 5-methyl group, resulting in a strong NOE cross-peak. In the 1-alkyl-3-methylpyrazole isomer, the methyl group is on the opposite side of the ring, far beyond the 5 Å limit, yielding no cross-peak.

Mechanistic Tautomer Free Pyrazole (Tautomeric Equilibrium) Anion Pyrazolide Anion (Ambident Nucleophile) Tautomer->Anion Base (-H+) Iso3 1-Alkyl-3-methylpyrazole (Less Sterically Hindered) Anion->Iso3 R-X (Alkylation) Iso5 1-Alkyl-5-methylpyrazole (More Sterically Hindered) Anion->Iso5 R-X (Alkylation) NOE3 NOESY: No N-Alkyl to Methyl Cross-Peak Iso3->NOE3 NMR Analysis NOE5 NOESY: Strong N-Alkyl to Methyl Cross-Peak Iso5->NOE5 NMR Analysis

Mechanistic pathway of pyrazole N-alkylation and subsequent NOESY NMR differentiation.

References

  • Bradley, P. A., de Koning, P. D., Johnson, P. S., Lecouturier, Y. C., McManus, D. J., Robin, A., & Underwood, T. J. (2009). Development of a Practical Synthesis of the Progesterone Receptor Antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile. Organic Process Research & Development, 13(5), 848–853. URL:[Link]

Optimization

Technical Support Center: Improving Aqueous Solubility of 3-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the technical support center for handling and formulating 3-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and formulating 3-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. We will explore the underlying principles governing its solubility and provide practical, step-by-step troubleshooting guides and protocols to help you achieve your desired concentrations in aqueous media.

Introduction: Understanding the Solubility Challenge

3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring both a pyrazole ring and a carboxylic acid functional group. Its aqueous solubility is governed by a delicate balance between the polar, hydrophilic nature of the carboxylic acid and pyrazole's nitrogen atoms, and the non-polar, hydrophobic character of the pyrazole ring itself and the appended methyl group. In its neutral, protonated state, the molecule's ability to form hydrogen bonds with water is limited, often leading to poor solubility in neutral water.

This guide provides a logical, workflow-based approach to systematically address and overcome this challenge.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm struggling to dissolve 3-methyl-1H-pyrazole-4-carboxylic acid in pure water. What is the most fundamental reason for this, and what should I try first?

Answer: The primary reason for the low solubility in neutral water is that the carboxylic acid group (-COOH) is in its protonated, non-ionized form. This form is significantly less polar than its ionized counterpart. The first and most effective strategy you should employ is pH adjustment .

Causality: Carboxylic acids are weak acids. By increasing the pH of the aqueous solution with a base, you deprotonate the carboxylic acid, converting it to its highly polar and much more soluble carboxylate salt (-COO⁻).[1][2][3] As a general rule, for a weak acid to become soluble, the pH of the solution should be raised to at least 1-2 units above its dissociation constant (pKa). While the exact experimental pKa for this specific molecule is not widely published, predictions for similar pyrazole carboxylic acids suggest a pKa in the range of 2.8-4.8.[1][4] Therefore, adjusting the pH to > 6.0 should dramatically increase solubility.

Q2: How do I systematically determine the optimal pH for solubilizing my compound?

Answer: You can determine the optimal pH by generating a pH-solubility profile. This involves measuring the equilibrium solubility of the compound across a range of pH values.

Expert Insight: The relationship between pH, pKa, and the solubility of an ionizable compound is fundamental. The solubility will increase sharply as the pH rises above the pKa, eventually plateauing at the intrinsic solubility of the ionized salt form.[5] This experiment is crucial for developing a robust liquid formulation.

Below is a workflow and a detailed protocol to accomplish this.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare a series of buffers (e.g., pH 2, 4, 6, 7, 8, 10) P2 Weigh excess compound into separate vials E1 Add a fixed volume of each buffer to a corresponding vial P2->E1 E2 Equilibrate vials (e.g., shake at 25°C for 24-48h) E1->E2 E3 Centrifuge or filter to remove undissolved solid E2->E3 A1 Extract clear supernatant E3->A1 A2 Quantify concentration (e.g., HPLC, UV-Vis) A1->A2 A3 Plot Solubility vs. pH A2->A3

Caption: Experimental workflow for determining a pH-solubility profile.

Experimental Protocol 1: Determining pH-Dependent Solubility
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use standard buffer systems (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Sample Preparation: Add an excess of solid 3-methyl-1H-pyrazole-4-carboxylic acid to several vials (e.g., 5-10 mg in a 2 mL Eppendorf tube). The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial containing the compound.

  • Mixing: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours. This step is critical to ensure the solution reaches equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) or filter the suspension through a 0.22 µm syringe filter to separate the saturated supernatant from the undissolved solid.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding buffer pH.

pHSolubility (mg/mL) - Hypothetical DataState of Carboxylic Acid
2.00.1Primarily -COOH (Neutral)
4.01.5Mix of -COOH and -COO⁻
6.025.0Primarily -COO⁻ (Ionized)
7.4> 50.0Primarily -COO⁻ (Ionized)
8.0> 50.0Primarily -COO⁻ (Ionized)
Q3: Adjusting pH is not an option for my experiment due to stability or biological constraints. What are the best alternatives?

Answer: If pH modification is not feasible, you have several excellent alternatives. The most common are co-solvency , salt formation , and the use of cyclodextrins .

This technique involves adding a water-miscible organic solvent (a co-solvent) to the water to create a solvent system with reduced polarity.[6][7] This reduces the interfacial tension between the aqueous environment and the hydrophobic regions of your molecule, improving solubility.[6][8]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), glycerin, and dimethyl sulfoxide (DMSO).[7][9]

  • Mechanism: The co-solvent disrupts the hydrogen-bonding network of water, creating a more favorable environment for the solute to dissolve.[6]

  • Best For: Applications where a certain percentage of an organic solvent is tolerable, such as in vitro assays or preparing stock solutions.

This is a more formal approach than simple pH adjustment. Here, you react the acidic compound with a specific base to form and isolate a stable, solid salt.[8][10] This salt form will often have a much higher intrinsic solubility and faster dissolution rate than the parent "free acid".

  • Common Counter-ions: Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺), or organic amines like tromethamine.[11][12]

  • Mechanism: The salt is a pre-ionized form of the molecule. When added to water, it readily dissociates into the soluble carboxylate anion and the counter-ion, bypassing the dissolution limit of the neutral acid.

  • Best For: Drug development, where creating a stable, solid drug substance with improved properties is the goal.[13][14]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex that is water-soluble.[17][18]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives have much higher aqueous solubility than the parent β-cyclodextrin.[15]

  • Mechanism: The hydrophobic part of your molecule (the pyrazole ring and methyl group) partitions into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.[16][19]

  • Best For: Formulations where organic co-solvents must be avoided, such as certain parenteral or ophthalmic applications.

G Start Low Aqueous Solubility of Compound Q1 Is pH adjustment permissible for the final application? Start->Q1 Sol_pH Use pH Adjustment (Adjust pH > pKa + 1) Q1->Sol_pH  Yes Q2 Is an organic solvent acceptable in the formulation? Q1->Q2  No Check_Buffer Ensure buffer capacity is sufficient to maintain pH upon dilution. Sol_pH->Check_Buffer Sol_CoSolvent Use a Co-solvent System (e.g., Water/PG, Water/PEG) Q2->Sol_CoSolvent  Yes Sol_Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Q2->Sol_Cyclodextrin  No Check_Toxicity Check compatibility and toxicity of selected excipients for the intended route. Sol_CoSolvent->Check_Toxicity Sol_Cyclodextrin->Check_Toxicity

Caption: A decision-making flowchart for selecting a solubility enhancement method.

Q4: How do I perform a basic co-solvent screening experiment?

Answer: A co-solvent screening is a straightforward experiment to identify the most effective solvent system for your compound.

Experimental Protocol 2: Screening Co-solvents
  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (see Table 3).

  • Prepare Solvent Systems: Prepare a series of aqueous solutions containing different percentages of each co-solvent (e.g., 10%, 20%, 40%, 60% v/v in water).

  • Determine Solubility: Use the shake-flask method described in Protocol 1 for each solvent system. Add an excess of your compound to each co-solvent blend, equilibrate for 24-48 hours, separate the solid, and quantify the supernatant.

  • Analyze Results: Plot solubility as a function of co-solvent concentration for each co-solvent tested. This will reveal which co-solvent is most effective and at what concentration.

Co-solventTypical Concentration RangeKey Properties & Considerations
Propylene Glycol (PG)5 - 60%Good solubilizer, common in oral and parenteral formulations.
Ethanol5 - 40%Potent solubilizer, but volatility and potential for precipitation upon dilution must be considered.[20]
PEG 40010 - 70%Low toxicity, widely used in oral liquids and soft gels.[21]
Glycerin5 - 50%Viscous, often used in combination with other co-solvents.
DMSO1 - 20% (Assay Stocks: 100%)Very strong solubilizer, but primarily used for in vitro stock solutions due to toxicity concerns.[7]
Q5: My compound dissolves at a high pH, but it crashes out when I add it to my neutral pH cell culture media. Why is this happening?

Answer: This is a classic problem of exceeding the solubility limit once the pH is lowered. Your high-pH stock solution keeps the compound in its soluble, ionized (-COO⁻) state. When you add a small volume of this stock to a large volume of buffered, neutral media (pH ~7.4), the media's buffering capacity instantly lowers the pH of the local environment back to neutral.

This forces the compound back to its protonated, poorly soluble (-COOH) state. If the final concentration is above its intrinsic solubility at pH 7.4, it will precipitate.

Solutions:

  • Lower the Stock Concentration: Use a more dilute stock solution so that the final concentration in the media is well below the compound's solubility limit at pH 7.4.

  • Use a Co-solvent or Cyclodextrin: Prepare the stock solution using a method that doesn't rely on high pH. A stock in 100% DMSO or a concentrated aqueous solution of HP-β-CD will often remain soluble upon dilution into aqueous media.

  • Final Formulation in Target Buffer: If possible, dissolve the compound directly into the final media at the desired concentration, even if it takes longer, perhaps with gentle heating or sonication, to avoid the precipitation shock.

Summary Comparison of Techniques

TechniquePrincipleProsCons
pH Adjustment Ionization of the carboxylic acid groupSimple, highly effective, uses common lab reagents, cost-effective.[8]Not suitable for pH-sensitive compounds or applications; risk of precipitation upon pH change.[7]
Co-solvency Reduces solvent polarityEffective for many compounds, can achieve high concentrations, straightforward to screen.[22]May not be suitable for in vivo use depending on the co-solvent and concentration; can precipitate on dilution.
Salt Formation Creates a pre-ionized solid formDramatically improves solubility and dissolution; results in a stable, solid material.[11]Requires chemical synthesis and characterization; not all salts have good stability or properties.
Cyclodextrins Forms a soluble inclusion complexExcellent for avoiding organic solvents; can improve stability; low toxicity profiles.[15][18]Can be expensive; may not be effective for all molecules; potential for drug displacement.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
  • Method for solubilizing drugs using cyclodextrins and carboxylic acids. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). ijpcbs.
  • Methods to boost solubility. (n.d.). IJSDR.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020, July 13).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Solubility and pH of ethanoic acid. (n.d.). St Columba's High School.
  • pH-solubility profiles or organic carboxylic acids and their salts. (n.d.). PubMed.
  • 1H-Pyrazole-4-carboxylic acid, 3-methyl-5-(2-nitrophenyl)-. (n.d.). ChemicalBook.
  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • How can cyclodextrins enhance solubility? (2025, July 31).
  • Preparation and characterization of dicarboxylic acids salt of aripiprazole with enhanced physicochemical properties. (2021, March 3).
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • Salt Engineering of Aripiprazole with Polycarboxylic Acids to Improve Physicochemical Properties. (n.d.).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • Improving API Solubility by Salt and Cocrystal Form

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methylpyrazole-4-carboxylic Acid

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the purification of 3-methylpyrazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the purification of 3-methylpyrazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. The integrity of your downstream applications, whether for fungicide development, pharmaceutical synthesis, or materials science, depends on the quality of your starting materials.[1][2] This guide provides answers to frequently asked questions and detailed troubleshooting protocols based on established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered when handling the crude product.

Q1: What are the most probable impurities in my crude 3-methylpyrazole-4-carboxylic acid?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Most syntheses involve a cyclocondensation reaction.[3] Understanding potential contaminants is the first step in designing an effective purification strategy.

  • Unreacted Starting Materials: Depending on the synthesis, these could include hydrazine or methylhydrazine, and a β-dicarbonyl compound or its equivalent.[4]

  • Reagents and Solvents: Residual acids or bases used for catalysis or pH adjustment, as well as reaction solvents (e.g., ethanol, toluene, acetic acid), are common.[5][6]

  • Isomeric Byproducts: The formation of the pyrazole ring is not always perfectly regioselective. The most common isomeric impurity is 5-methyl-1H-pyrazole-3-carboxylic acid or 4-methylpyrazole-3-carboxylic acid .[7] These isomers often have very similar physical properties, making them challenging to separate.

  • Hydrolysis Byproducts: If the synthesis proceeds via an ester intermediate (e.g., ethyl 3-methylpyrazole-4-carboxylate), incomplete hydrolysis will leave residual ester in the crude product.[1]

Q2: I have my crude solid. Which purification method should I attempt first?

A2: The optimal initial purification method depends on the physical state of your crude product and the suspected impurities. For 3-methylpyrazole-4-carboxylic acid, a crystalline solid at room temperature, a logical decision process can be followed.

G start Crude Product is_solid Is the crude product a solid? start->is_solid is_colored Is the solid highly colored? is_solid->is_colored Yes triturate Triturate with a non-polar solvent (e.g., hexanes, ether) to induce solidification is_solid->triturate No (Oil/Gum) acid_base Perform Acid-Base Extraction is_colored->acid_base No (Suspect neutral/basic impurities) charcoal Recrystallize with activated charcoal treatment is_colored->charcoal Yes recrystallize Perform Recrystallization acid_base->recrystallize Precipitate is solid check_purity Check Purity (TLC, NMR, mp) Is it sufficient? recrystallize->check_purity re_eval Re-evaluate solid triturate->re_eval re_eval->is_colored Yes (Solid) charcoal->check_purity final_product High-Purity Product check_purity->final_product Yes chromatography Consider Column Chromatography for isomer separation chromatography->final_product check_ppurity check_ppurity check_ppurity->chromatography No (Isomers present) G start No Crystals Form Upon Cooling check_saturation Is the solution supersaturated? start->check_saturation induce_nucleation Are there nucleation sites? check_saturation->induce_nucleation Yes concentrate 1. Reduce solvent volume by gentle heating/evaporation. check_saturation->concentrate No scratch 1. Scratch the inner wall of the flask with a glass rod at the solution's surface. induce_nucleation->scratch No result Crystals should form induce_nucleation->result Yes add_antisolvent 2. Add an 'anti-solvent' (a solvent in which the compound is insoluble, e.g., hexanes). concentrate->add_antisolvent add_antisolvent->induce_nucleation seed 2. Add a 'seed crystal' of pure product. scratch->seed cool_further 3. Cool further in an ice-salt bath or freezer. seed->cool_further cool_further->result G cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction cluster_2 Step 3: Isolation a1 Dissolve crude product in an organic solvent (e.g., Ethyl Acetate, DCM) a2 Transfer to a separatory funnel a1->a2 b1 Add aqueous NaHCO3 (sat.) solution. Stopper and shake vigorously, venting frequently. a2->b1 b2 Allow layers to separate b1->b2 b3 Drain the bottom (aqueous) layer containing the sodium 3-methylpyrazole-4-carboxylate salt b2->b3 b4 Repeat extraction of organic layer 1-2 more times b3->b4 organic_layer Organic Layer: Contains neutral impurities. Discard. b3->organic_layer c1 Combine all aqueous layers in a beaker b4->c1 c2 Cool the beaker in an ice bath c1->c2 c3 Slowly add conc. HCl (aq) dropwise until the solution is acidic (pH ~2) and precipitation is complete c2->c3 c4 Collect the white precipitate by vacuum filtration c3->c4 c5 Wash the solid with cold deionized water c4->c5 c6 Dry the solid under vacuum c5->c6

Sources

Optimization

preventing decarboxylation of pyrazole-4-carboxylic acids during heating

Technical Support Center: Pyrazole-4-Carboxylic Acids Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who work with pyrazole-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole-4-Carboxylic Acids

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who work with pyrazole-4-carboxylic acids and face the common challenge of unintended decarboxylation during synthetic transformations, particularly those requiring heat. Here, we provide in-depth answers to frequently asked questions, troubleshooting advice, and validated protocols to help you maintain the structural integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: We are observing significant loss of our starting material and the formation of a major byproduct, which we suspect is the decarboxylated pyrazole. Why is this happening, especially during our amide coupling reaction?

This is a classic and well-documented issue with pyrazole-4-carboxylic acids. The propensity for these compounds to undergo thermal decarboxylation stems from the electronic nature of the pyrazole ring itself. The lone pair of electrons on the N1 nitrogen can participate in a concerted mechanism that stabilizes the transition state of the decarboxylation process. This lowers the activation energy required for the loss of CO2, making it favorable even under moderately elevated temperatures.

The generally accepted mechanism involves the protonation of the C4 carbon by the carboxylic acid proton, followed by the elimination of carbon dioxide. This process is often autocatalytic and is significantly accelerated by heat.

To visualize this, consider the following mechanistic pathway:

Caption: Mechanism of Pyrazole-4-Carboxylic Acid Decarboxylation.

Q2: At what temperature should we become concerned about decarboxylation?

There is no single temperature threshold, as the stability of a pyrazole-4-carboxylic acid is highly dependent on its substitution pattern, the solvent used, and the pH of the reaction mixture. However, a general guideline is that significant rates of decarboxylation can be observed at temperatures as low as 60-80 °C, especially in polar aprotic solvents like DMF or DMSO. Some highly activated or sterically hindered pyrazoles may decarboxylate even at lower temperatures.

Troubleshooting Tip: If you are running a reaction at or above 60 °C and observing poor yields or the formation of a byproduct lacking a carboxylic acid group, thermal decarboxylation should be your primary suspect.

Q3: We need to perform an amide coupling. How can we achieve this without heating the reaction and causing decarboxylation?

The key is to use modern coupling reagents that facilitate amide bond formation at or below room temperature, thereby avoiding the thermal conditions that trigger decarboxylation. Standard reagents like DCC/DMAP can sometimes require elevated temperatures to drive the reaction to completion with hindered substrates.

We strongly recommend using uranium- or phosphonium-based coupling reagents, which are highly efficient at low temperatures.

ReagentFull NameTypical Temp.Advantages for Sensitive SubstratesConsiderations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate0 °C to RTFast reaction rates, low epimerization, highly effective at low temp.Cost, stoichiometric byproducts
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate0 °C to RTSimilar to HATU, well-establishedCan cause epimerization in sensitive amino acids
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate0 °C to RTExcellent performance, water-soluble byproducts for easy removal.Newer reagent, may be less available
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / HydroxybenzotriazoleRTWater-soluble carbodiimide, easy workupCan be slower, may require longer reaction times

Validated Protocol: Low-Temperature Amide Coupling

This protocol provides a reliable method for coupling a pyrazole-4-carboxylic acid with a primary amine using HATU, minimizing the risk of decarboxylation.

Materials:

  • Pyrazole-4-carboxylic acid (1.0 eq)

  • Amine hydrochloride salt (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry, nitrogen-flushed flask, add the pyrazole-4-carboxylic acid (1.0 eq) and anhydrous DMF (to make a 0.1 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes. This pre-activates the carboxylic acid.

  • In a separate flask, dissolve the amine hydrochloride salt (1.1 eq) in a small amount of DMF and add DIPEA (3.0 eq).

  • Slowly add the amine/DIPEA solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using LC-MS or TLC. Check for the disappearance of the starting carboxylic acid and the absence of the decarboxylated byproduct.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Perform standard aqueous workup and purification by column chromatography.

Troubleshooting Guide

Observed Problem Probable Cause Recommended Solution
Low yield and presence of decarboxylated byproduct even at room temperature. The amine used is highly hindered, or the pyrazole is exceptionally electron-rich and unstable.1. Switch to a more potent coupling reagent like COMU.2. Increase the amount of coupling reagent to 1.5 eq.3. Run the entire reaction at 0 °C, accepting a longer reaction time.
Reaction is sluggish and does not go to completion. Insufficient activation of the carboxylic acid or insufficient base.1. Ensure all reagents are anhydrous.2. Check the quality of the coupling reagent.3. Use a stronger non-nucleophilic base like DBU if compatible with other functional groups.
Side reaction observed, possibly related to the N1-H of the pyrazole. The N1-H proton is acidic and can interfere with the coupling reaction or subsequent steps.Protect the N1 position of the pyrazole ring prior to the coupling reaction. Common protecting groups include Boc, SEM, or a simple methyl group.

Advanced Strategies: When Heating is Unavoidable

Q4: Our downstream reaction absolutely requires elevated temperatures (e.g., a Suzuki or Buchwald-Hartwig coupling). What are our options?

This is a challenging scenario that requires a strategic modification of your synthetic route. Direct heating of the pyrazole-4-carboxylic acid is not viable. Here is a decision-making workflow to guide your approach.

DecisionWorkflow cluster_options Strategic Options cluster_details1 Protocol 1 Details cluster_details2 Protocol 2 Details start Need to heat a Pyrazole-4-COOH derivative? option1 Strategy 1: 'Couple First, Heat Later' start->option1 Is the COOH group the final functionality? option2 Strategy 2: 'Protect and Heat' start->option2 Is the COOH group needed later? option3 Strategy 3: 'Ester as a Surrogate' start->option3 Is the COOH group needed later? prot1_step1 Perform low-temp coupling (e.g., amide formation) on the pyrazole core. option1->prot1_step1 prot2_step1 Protect the carboxylic acid as a thermally stable ester (e.g., methyl or benzyl). option2->prot2_step1 option3->prot2_step1 prot1_step2 The resulting amide/ester is now thermally stable. prot1_step1->prot1_step2 prot1_step3 Perform the high-temperature reaction (e.g., Suzuki coupling) on the stable derivative. prot1_step2->prot1_step3 end_node Successfully avoided decarboxylation prot1_step3->end_node prot2_step2 Perform the high-temperature reaction. prot2_step1->prot2_step2 prot2_step3 Deprotect the ester in a final step to reveal the carboxylic acid. prot2_step2->prot2_step3 prot2_step3->end_node

Caption: Decision workflow for handling heat-sensitive pyrazole-4-carboxylic acids.

  • Strategy 1: Couple First, Heat Later: If your synthesis allows, perform the amide coupling (or other functionalization of the carboxylic acid) first under low-temperature conditions. The resulting amide or ester is generally much more stable and will not decarboxylate, allowing you to perform your high-temperature reaction in a subsequent step.

  • Strategy 2: Protect and Heat: Convert the carboxylic acid to a robust ester (e.g., a methyl or benzyl ester). This ester can withstand the high temperatures of cross-coupling reactions. After the reaction is complete, the ester can be hydrolyzed back to the carboxylic acid using standard procedures (e.g., LiOH for methyl esters, hydrogenation for benzyl esters).

References

  • Title: Decarboxylation of pyrazole-4-carboxylic acids Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: A general method for the synthesis of 4-substituted pyrazoles Source: Tetrahedron Letters URL: [Link]

  • Title: HATU: A new reagent for the synthesis of amides Source: Journal of the American Chemical Society URL: [Link]

  • Title: COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Coupling Reagents Source: Organic Letters URL: [Link]

  • Title: Protection of the pyrazole N-H in the synthesis of 4-substituted pyrazoles Source: The Journal of Organic Chemistry URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Pyrazole Carboxylic Acid Yield via Knorr Synthesis

Welcome to the technical support center for the Knorr pyrazole synthesis, specifically tailored for the synthesis of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knorr pyrazole synthesis, specifically tailored for the synthesis of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues. Here, we delve into the nuances of the reaction, offering field-proven insights and evidence-based protocols to enhance your experimental outcomes.

Overview of the Knorr Pyrazole Synthesis for Carboxylic Acids

The Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, is a versatile method for constructing the pyrazole ring.[1][2] The classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][4] When a β-ketoester is used as the 1,3-dicarbonyl starting material, the reaction yields a pyrazolone, which can be a tautomer of the desired aromatic pyrazole.[5][6] Subsequent hydrolysis of the ester group then affords the target pyrazole carboxylic acid.

The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[7][8] The regioselectivity of the initial attack of the hydrazine on the unsymmetrical β-ketoester is a critical factor influencing the final product distribution.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pyrazole carboxylic acids using the Knorr synthesis.

Q1: Why is my pyrazole synthesis resulting in low yields?

Low yields are a frequent challenge and can stem from several factors, from reagent quality to reaction conditions.

  • Poor Quality of Starting Materials: The purity of your β-ketoester and hydrazine derivative is paramount. Hydrazine, in particular, can degrade over time. It is recommended to use freshly opened or purified hydrazine for optimal results.[9] Impurities in the β-ketoester can also lead to unwanted side reactions.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[7][9]

  • Suboptimal Reaction Temperature: Temperature plays a critical role. While some reactions proceed well at room temperature, others may require heating to drive the cyclization step.[9] However, excessive heat can lead to degradation of reactants or products.[10] A systematic optimization of the reaction temperature is recommended.

  • Incorrect Stoichiometry: Ensure the accurate measurement of your reactants. A slight excess of the hydrazine derivative (1.1-1.2 equivalents) is sometimes used to ensure the complete consumption of the more valuable β-ketoester.[7][9]

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired pyrazole. Common side reactions include the formation of regioisomers when using unsymmetrical dicarbonyl compounds.[7]

Q2: I am observing the formation of multiple products, likely regioisomers. How can I improve regioselectivity?

Regioselectivity is a common hurdle when using unsymmetrical 1,3-dicarbonyl compounds like many β-ketoesters. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of pyrazole isomers.[7]

  • pH Control: The acidity of the reaction medium is a critical parameter that can significantly influence the isomer ratio.[10] Conducting small-scale experiments across a range of pH values can help identify the optimal conditions to favor the desired regioisomer. Acid catalysis generally facilitates both the initial imine formation and the subsequent cyclization.[11]

  • Steric Hindrance: The use of bulky substituents on either the β-ketoester or the hydrazine can sterically direct the reaction towards a single regioisomer.[9]

  • Solvent Effects: The choice of solvent can impact regioselectivity. Protic solvents like ethanol or acetic acid are commonly used. Experimenting with different solvents may be necessary to optimize for a specific substrate combination.

Q3: My reaction mixture has turned a dark yellow or red color, and I'm having difficulty purifying the product. What is causing this and how can I fix it?

The development of color in the reaction mixture is a common observation, often attributed to the decomposition of the hydrazine reagent.[12]

  • Hydrazine Decomposition: Phenylhydrazine and other hydrazine derivatives can be sensitive to air and light, leading to the formation of colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this decomposition.[12]

  • Purification Strategies:

    • Recrystallization: This is often the first line of defense for purifying the crude product. A suitable solvent system must be identified through small-scale solubility tests.

    • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography can be employed to separate the desired product from colored impurities. A silica plug followed by elution with an appropriate solvent can be an effective way to remove baseline impurities.[12]

    • Acid-Base Extraction: If the pyrazole product has a different pKa than the impurities, an acid-base extraction workup can be a powerful purification tool.

    • Formation of Acid Addition Salts: Pyrazoles can be purified by forming their acid addition salts, which can then be crystallized. The purified salt is then neutralized to regenerate the free pyrazole.[13][14]

Q4: The hydrolysis of my pyrazole ester to the carboxylic acid is not going to completion or is leading to decomposition. What can I do?

The final hydrolysis step is crucial for obtaining the desired carboxylic acid.

  • Choice of Base: Sodium hydroxide or lithium hydroxide are commonly used for saponification. The choice and equivalents of the base should be optimized.[15]

  • Reaction Conditions: The hydrolysis is typically carried out in a mixture of an organic solvent like THF and water to ensure the solubility of the ester.[15] Gentle heating may be required to drive the reaction to completion, but excessive heat should be avoided to prevent potential decarboxylation or other side reactions.

  • Work-up Procedure: Careful acidification of the reaction mixture after hydrolysis is necessary to precipitate the carboxylic acid. The pH should be adjusted slowly to avoid redissolving the product.[15]

Frequently Asked Questions (FAQs)

What is the general mechanism of the Knorr pyrazole synthesis?

The mechanism begins with the acid-catalyzed formation of an imine between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound. The other nitrogen of the hydrazine then attacks the second carbonyl group, leading to the formation of a diimine intermediate. This intermediate then undergoes deprotonation to regenerate the acid catalyst and yield the final aromatic pyrazole product.[3][16]

What are some common catalysts used in the Knorr pyrazole synthesis?

A catalytic amount of a protic acid, such as glacial acetic acid, is commonly used.[5][7] In some cases, the reaction can also be performed under neutral or even basic conditions, which can influence the regioselectivity.[10][17]

Can I use microwave irradiation to accelerate the reaction?

Yes, microwave-assisted Knorr pyrazole synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields.[18][19]

How can I confirm the structure of my synthesized pyrazole carboxylic acid?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of the final product.[20]

Experimental Protocols & Data

Protocol 1: General Procedure for Knorr Pyrazole Synthesis from a β-Ketoester
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[5][7]

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[7] If using a hydrazine salt (e.g., phenylhydrazine HCl), an equivalent of a base like potassium acetate may be added.[12]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[5] Otherwise, the solvent is removed under reduced pressure, and the crude product is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[12]

Protocol 2: Hydrolysis of Pyrazole Ester to Carboxylic Acid
  • Saponification: Dissolve the pyrazole ester (1.0 equivalent) in a mixture of THF and water. Add sodium hydroxide or lithium hydroxide (1.5 - 3.0 equivalents) and stir the mixture at room temperature or with gentle heating.[15]

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.[15]

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.[15]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[15]

Table 1: Influence of Reaction Parameters on Yield
ParameterVariationExpected Impact on YieldRationale
Temperature IncreasedMay increase or decreaseHigher temperatures can increase reaction rate but also promote side reactions and degradation.[10]
Catalyst Acidic (e.g., AcOH)Generally increasesCatalyzes both imine formation and cyclization steps.[11]
Solvent Protic vs. AproticCan varySolvent polarity can influence reaction rates and regioselectivity.
Hydrazine Freshly purifiedIncreasesDegraded hydrazine leads to lower yields and more impurities.[9]

Visualizing the Process

Knorr Pyrazole Synthesis Workflow

Knorr_Workflow Start β-Ketoester + Hydrazine Reaction Knorr Pyrazole Synthesis (Solvent, Catalyst, Temp.) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Ester Pyrazole Ester Purification->Ester Hydrolysis Saponification (NaOH or LiOH) Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification FinalProduct Pyrazole Carboxylic Acid Acidification->FinalProduct

Caption: A generalized experimental workflow for the synthesis of pyrazole carboxylic acids.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield LowYield Low Yield Observed CheckPurity Verify Reagent Purity (β-Ketoester, Hydrazine) LowYield->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) LowYield->OptimizeConditions AnalyzeByproducts Analyze for Side Products (e.g., Regioisomers) LowYield->AnalyzeByproducts PurificationLoss Evaluate Purification Step (Loss during work-up/chromatography) LowYield->PurificationLoss

Sources

Optimization

Technical Support Center: Recrystallization of 3-Methyl-1H-pyrazole-4-carboxylic Acid

Welcome to the technical support guide for the purification of 3-methyl-1H-pyrazole-4-carboxylic acid via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-methyl-1H-pyrazole-4-carboxylic acid via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification process. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested protocols to ensure you can achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of 3-methyl-1H-pyrazole-4-carboxylic acid and the principles of selecting an appropriate recrystallization solvent system.

Q1: What are the key physical and chemical properties of 3-methyl-1H-pyrazole-4-carboxylic acid that I should be aware of?

Understanding the compound's properties is the first step in designing a successful purification strategy. 3-Methyl-1H-pyrazole-4-carboxylic acid is a solid at room temperature with a reported melting point of 225-230 °C, at which it also begins to decompose. Its molecular structure contains both a carboxylic acid group and a pyrazole ring, making it capable of hydrogen bonding. This suggests that polar solvents will be more effective at dissolving it than non-polar ones[1].

Q2: What defines an ideal recrystallization solvent for this compound?

The "like dissolves like" principle is a good starting point, but the ideal recrystallization solvent has a specific set of characteristics:

  • High Solvating Power at High Temperatures: The solvent must completely dissolve your crude product when heated to its boiling point.

  • Low Solvating Power at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution.

  • Does Not React with the Compound: The solvent must be chemically inert to 3-methyl-1H-pyrazole-4-carboxylic acid.

  • Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound but low enough to be easily removed from the crystals by drying.

  • Dissolves Impurities Well at All Temperatures OR Not at All: Ideally, impurities should either remain in the solution (the "mother liquor") upon cooling or be insoluble in the hot solvent, allowing for removal by hot filtration.

  • Volatile and Easy to Remove: The solvent should have a relatively low boiling point for easy evaporation from the final product.

Q3: Based on its structure, which solvents are good starting points for recrystallization?

Given the polar nature of the carboxylic acid and pyrazole moieties, polar solvents are the most promising candidates. General experience with carboxylic acids suggests that alcohols and water are excellent choices[2]. For pyrazole derivatives specifically, polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetonitrile, are predicted to have moderate to good solubility[1]. However, for recrystallization, a single solvent may not be ideal. Often, a mixed-solvent system, such as an alcohol-water mixture, provides the necessary steep solubility curve. Patents for structurally similar compounds have successfully used aqueous solutions of ethanol, isopropanol, and methanol for recrystallization, which strongly indicates this is a highly effective approach[3].

Q4: How should I perform a small-scale solvent screening test?

Before committing your entire batch of crude product, always perform a small-scale test:

  • Place approximately 20-30 mg of your crude 3-methyl-1H-pyrazole-4-carboxylic acid into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note if the compound dissolves readily. If it does, the solvent is likely unsuitable for cooling recrystallization on its own but might be useful in an anti-solvent system.

  • If the compound is poorly soluble at room temperature, begin heating the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of pure, well-defined crystals.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Q5: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point, or when the solution becomes supersaturated at a high temperature. The compound comes out of solution as a liquid instead of a solid.

  • Causality: This is common when using a solvent that is too non-polar or when the solution is cooled too rapidly. The high concentration of the solute lowers its melting point, causing it to separate as a liquid.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves, then add more of the same solvent to lower the saturation point. Let it cool more slowly.

    • Change the Solvent System: Your solvent may be inappropriate. Try a more polar solvent or a mixed-solvent system. For this compound, if you are using pure ethanol and see oiling, adding a small amount of water can often induce crystallization.

    • Slow Cooling: Insulate the flask to ensure the solution cools as slowly as possible. This gives the molecules time to orient themselves into a crystal lattice.

Q6: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

Crystal formation requires both supersaturation and nucleation. If no crystals form, it's likely that the nucleation step has not occurred.

  • Causality: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystals to begin growing.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic imperfections in the glass can provide a surface for nucleation.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.

    • Reduce the Volume: The solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool it again.

    • Cool for Longer: Sometimes, crystallization is simply a slow process. Leave the flask in a cold environment (refrigerator) overnight.

Q7: My final yield is very low. What are the likely causes and how can I improve it?

A low yield can be attributed to several factors during the recrystallization process.

  • Causality & Solutions:

    • Using Too Much Solvent: The most common cause. If too much solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling. Fix: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose material. Fix: Use a pre-warmed funnel and flask for hot filtration and perform the filtration as quickly as possible.

    • Insufficient Cooling: Ensure the solution is cooled thoroughly in an ice bath to maximize the amount of product that crystallizes out.

    • Incomplete Transfer: Material can be lost during transfers between flasks. Fix: Rinse flasks with a small amount of the cold mother liquor to transfer any remaining crystals.

Q8: The recrystallized crystals are still colored. How do I remove colored impurities?

Colored impurities are often large, polar molecules with extended conjugated systems.

  • Causality: These impurities are often present in small amounts but are highly visible. They may co-crystallize with your product.

  • Solution:

    • Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Boil Briefly: Swirl and gently boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform Hot Filtration: Remove the charcoal by hot filtration through a fluted filter paper or a Celite® pad. The resulting filtrate should be colorless.

    • Proceed with Cooling: Allow the colorless solution to cool and crystallize as usual. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Data Summary & Protocols

Solvent Suitability Table

The following table provides a summary of common solvents and their expected suitability for the recrystallization of 3-methyl-1H-pyrazole-4-carboxylic acid, based on its chemical structure and data from similar compounds[1][2][3][4].

SolventTypeBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)Recommendation
WaterPolar Protic100Low to ModerateVery LowExcellent as an anti-solvent or co-solvent with an alcohol.
EthanolPolar Protic78HighModerateGood potential, but likely best used in a mixed system with water.
MethanolPolar Protic65HighModerateSimilar to ethanol; a methanol/water system is a strong candidate[3].
IsopropanolPolar Protic82HighModerateProven effective in an aqueous mixture for similar compounds[3].
Ethyl AcetatePolar Aprotic77ModerateLowGood potential for cooling crystallization[4].
AcetonePolar Aprotic56Very HighHighLikely too soluble for cooling crystallization; may be useful for anti-solvent methods[4].
TolueneNon-polar111LowVery LowUnlikely to be a good primary solvent but could be used as an anti-solvent for a very polar system.
HexaneNon-polar69Very LowInsolubleNot suitable as a primary solvent; potential as an anti-solvent.
Workflow for Recrystallization from a Mixed Solvent System

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add minimum volume of hot 'good' solvent (e.g., Ethanol) A->B C Heat until fully dissolved B->C D Add charcoal (if needed for color) C->D E Filter hot solution through pre-warmed funnel C->E if no charcoal D->E F Allow filtrate to cool slowly E->F G Cool further in ice bath F->G H Induce crystallization (scratch/seed if needed) G->H I Collect crystals by vacuum filtration H->I J Wash with a small amount of cold solvent I->J K Dry crystals under vacuum J->K L Pure Product K->L

Detailed Protocol: Recrystallization from Ethanol/Water

This protocol is based on methods proven effective for similar pyrazole carboxylic acids[3].

  • Dissolution: Place the crude 3-methyl-1H-pyrazole-4-carboxylic acid in an Erlenmeyer flask. Add a magnetic stir bar. Heat the flask on a hot plate and add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities or if you have added charcoal to decolorize the solution, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot and stirring, add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add another drop or two of hot ethanol to make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities from the mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

Troubleshooting Logic Diagram

Troubleshooting_Flowchart Start Start Recrystallization Problem What is the issue? Start->Problem Oiling Compound 'Oiled Out' Problem->Oiling Oiling NoCrystals No Crystals Formed Problem->NoCrystals No Growth LowYield Low Yield Problem->LowYield Low Yield Sol_Oiling 1. Re-heat, add more solvent 2. Cool more slowly 3. Change solvent system Oiling->Sol_Oiling Sol_NoCrystals 1. Scratch flask inner wall 2. Add a seed crystal 3. Concentrate solution NoCrystals->Sol_NoCrystals Sol_LowYield 1. Use minimum hot solvent 2. Ensure complete cooling 3. Pre-warm hot filtration setup LowYield->Sol_LowYield

References
  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available from: [Link]

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Available from: [Link]

  • Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Kishida Chemical Co., Ltd. Available from: [Link]

  • 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. Chemsrc. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. University of Malta. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Recrystallization and Crystallization. University of California, Irvine. Available from: [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. Available from: [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.

Sources

Troubleshooting

troubleshooting low coupling efficiency with pyrazole carboxylic acids

Topic: Troubleshooting Low Coupling Efficiency Audience: Researchers, Medicinal Chemists, Process Chemists Status: Active Guide Introduction: The Pyrazole Paradox Pyrazole carboxylic acids are ubiquitous in kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Coupling Efficiency

Audience: Researchers, Medicinal Chemists, Process Chemists Status: Active Guide

Introduction: The Pyrazole Paradox

Pyrazole carboxylic acids are ubiquitous in kinase inhibitor design (e.g., Ruxolitinib, Tofacitinib) but are notoriously difficult to couple. The challenge is rarely simple "low reactivity"; it is a convergence of electronic deactivation and specific steric occlusion .

This guide moves beyond standard EDC/HOBt protocols. It treats the coupling failure as a diagnostic symptom, guiding you through the mechanistic bottlenecks to the correct high-energy reagent.

Module 1: Mechanistic Diagnostics (The "Why")

Q: Why is my conversion stalling at <10% despite using HATU?

A: You are likely facing the "Ortho-Effect" or N-Lone Pair Interference.

  • The Steric Wall: If your pyrazole has substituents at the C3 or C5 positions (flanking the carboxylic acid), the active ester formed by HATU is shielded. The incoming amine cannot approach the carbonyl carbon at the required 107° Bürgi-Dunitz angle.

  • The Electronic Trap: Pyrazoles are electron-rich. If the ring is electron-rich, it reduces the electrophilicity of the carbonyl carbon. Conversely, if the pyrazole N-H is unprotected, it can act as a nucleophile, reacting with the activated ester to form an unreactive N-acyl dimer (self-coupling).

Q: My reaction mixture turned black/tarry. What happened?

A: Decomposition via Decarboxylation or Polymerization.

  • Decarboxylation: Electron-rich heteroaromatic acids are prone to thermal decarboxylation. If you heated the reaction (especially with oxalyl chloride/DMF) above 50°C, you likely lost CO₂, leaving the pyrazole core.

  • Base-Induced Polymerization: Strong bases (DBU, high equiv of TEA) can deprotonate the pyrazole NH (pKa ~14), creating a nucleophile that competes with your amine, leading to oligomers.

Module 2: Reagent Selection Workflow (The "How")

Do not guess. Follow this logic gate to select the correct activation energy.

CouplingLogic Start Start: Low Coupling Efficiency CheckNH Is Pyrazole NH Free? Start->CheckNH Protect Action: Protect NH (THP, SEM, Boc) or use 1 eq. extra Base CheckNH->Protect Yes CheckSteric Are C3/C5 Substituted? CheckNH->CheckSteric No Protect->CheckSteric Standard Try HATU / DIPEA / DMF CheckSteric->Standard No (Open) T3P Try T3P (50% in EtOAc) / Pyridine CheckSteric->T3P Yes (Hindered) Standard->T3P Fails (<30% yield) Ghosez Try Ghosez's Reagent (Acid Chloride) T3P->Ghosez Fails (No reaction)

Caption: Logic gate for selecting coupling reagents based on steric hindrance and protection status.

Comparative Reagent Data
ReagentMechanismBest ForRisk Factor
HATU Active Ester (OAt)Moderate sterics, fast kinetics.Explosive (HOBt byproduct); can guanidinylate amines if slow.
T3P Mixed AnhydrideHigh sterics , low epimerization.Requires pyridine/NMM; slower kinetics (allow 12-24h).
Ghosez Acid Chloride (Neutral)"The Nuclear Option" (Extremely hindered).Moisture sensitive; requires strict anhydrous conditions.[1]
EDC/HOBt CarbodiimideSimple, unhindered substrates.High Failure Rate for pyrazoles (N-acyl urea formation).

Module 3: Advanced Protocols

Protocol A: T3P Coupling (The Industry Standard)

Recommended for: Sterically hindered pyrazoles where HATU fails. Why it works: T3P (Propylphosphonic anhydride) forms a mixed anhydride. The byproduct is a water-soluble phosphonate, simplifying workup. It drives the reaction forward by releasing ring strain.

  • Dissolve: Dissolve Pyrazole-COOH (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup, though T3P works in DMF).

  • Base: Add Pyridine (3.0 equiv) or NMM (N-methylmorpholine). Note: DIPEA often gives lower yields with T3P.

  • Addition: Add T3P (50% w/w solution in EtOAc, 1.5 – 2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir 12–24 hours.[1][2]

    • Tip: If conversion stalls, heat to 50°C. T3P is thermally stable.

  • Workup: Wash with water, then sat. NaHCO₃, then 0.5M HCl (if product is not basic).

Protocol B: Ghosez's Reagent (The "Neutral" Acid Chloride)

Recommended for: Extremely unreactive amines (anilines) or acid-sensitive substrates. Why it works: Unlike Thionyl Chloride (which produces HCl gas and heat), Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions at room temperature.

  • Activation: Suspend Pyrazole-COOH (1.0 equiv) in dry DCM (0.2 M).

  • Reagent: Add Ghosez’s Reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.

    • Monitoring: Check activation by quenching an aliquot with MeOH and checking for Methyl Ester via LCMS.

  • Coupling: Once activated, add the Amine (1.1 equiv) and DIPEA (2.0 equiv) (or Pyridine).

  • Reaction: Stir at RT for 2–16 hours.

Module 4: Troubleshooting Specific Failures

Issue: "I see the Active Ester (LCMS), but it won't react with the amine."

Diagnosis: The amine is too weak (e.g., electron-deficient aniline) or the active ester is too stable. Solution:

  • Switch to Acid Chloride: Use Protocol B (Ghosez). Active esters (OBt/OAt) are often not electrophilic enough for poor nucleophiles.

  • Catalysis: Add 0.1 equiv of DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acyl pyridinium intermediate.

Issue: "I have significant racemization."

Diagnosis: Although pyrazoles don't have chiral centers on the ring, if you are coupling to a chiral amine or an adjacent chiral center, base-mediated racemization can occur via oxazolone formation. Solution:

  • Use T3P: It is documented to have the lowest epimerization rates among coupling agents [1].

  • Reduce Base: Use Collidine (TMP) instead of TEA/DIPEA. It is non-nucleophilic and bulky, reducing proton abstraction.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3][4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7][8] Organic Process Research & Development, 20(2), 140–177.[3]

    • [5]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[9] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 3-methyl-1H-pyrazole-4-carboxylic acid

Comparison Guide: Analytical Solvents and Methodologies for the 1H NMR Characterization of 3-Methyl-1H-pyrazole-4-carboxylic Acid Introduction 3-Methyl-1H-pyrazole-4-carboxylic acid is a highly polar, amphoteric building...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Analytical Solvents and Methodologies for the 1H NMR Characterization of 3-Methyl-1H-pyrazole-4-carboxylic Acid

Introduction

3-Methyl-1H-pyrazole-4-carboxylic acid is a highly polar, amphoteric building block extensively utilized in the development of kinase inhibitors and agrochemicals. Its structural features—specifically a pyrazole ring capable of annular tautomerism and a hydrogen-bonding carboxylic acid group—present unique challenges for Nuclear Magnetic Resonance (NMR) spectroscopy[1]. This guide objectively compares the performance of different NMR solvents (DMSO-d6, Methanol-d4, and CDCl3) and provides validated experimental methodologies to ensure accurate structural elucidation and data integrity.

Mechanistic Insights: The Causality of Chemical Shifts

To interpret the 1H NMR spectrum of 3-methyl-1H-pyrazole-4-carboxylic acid accurately, one must first understand the electronic environment dictating the chemical shifts:

  • C5-Proton (Singlet, ~7.8–8.2 ppm): The highly electronegative carboxylic acid group at the C4 position exerts a strong mesomeric and inductive electron-withdrawing effect. This significantly deshields the adjacent C5 proton, pushing it downfield into the aromatic region.

  • C3-Methyl Group (Singlet, ~2.3–2.5 ppm): The methyl group is slightly deshielded by the heteroaromatic pyrazole ring but remains in the typical aliphatic region for allylic/heteroaromatic methyls.

  • Exchangeable Protons (NH and COOH, ~12.0–13.5 ppm): These protons are highly deshielded due to strong hydrogen bonding and the electronegativity of nitrogen and oxygen. Furthermore, pyrazoles exhibit annular tautomerism (the rapid migration of the NH proton between the N1 and N2 positions)[1]. At room temperature, this dynamic exchange often causes the NH and COOH signals to broaden or coalesce.

Solvent Performance Comparison

Selecting the optimal NMR solvent is a compromise between analyte solubility, spectral resolution, and the retention of exchangeable protons.

  • DMSO-d6 (Optimal Choice): Provides excellent solubility for polar heterocycles. Because DMSO is a strong hydrogen-bond acceptor, it disrupts intermolecular hydrogen bonding between solute molecules and slows down the proton exchange rate. This allows the pyrazole NH and carboxylic OH to be observed as broad singlets between 12.0 and 13.5 ppm[2].

  • Methanol-d4 (MeOD): Offers good solubility but contains a labile deuterium atom. Rapid H/D exchange replaces the pyrazole NH and carboxylic COOH protons with deuterium, rendering them invisible in the 1H NMR spectrum. While this simplifies the spectrum, it results in a critical loss of structural information.

  • CDCl3 (Poor Choice): The underivatized acid exhibits extremely poor solubility in non-polar solvents like CDCl3, resulting in unacceptable signal-to-noise ratios. To utilize CDCl3 (e.g., for comparative library matching), the compound must first be derivatized into an ester[3].

Table 1: Comparative 1H NMR Chemical Shifts (ppm) across Solvents
Proton AssignmentDMSO-d6 (400 MHz)Methanol-d4 (400 MHz)CDCl3 (Derivatized Ethyl Ester)
C5-H 7.96 (s, 1H)7.85 (s, 1H)7.96 (s, 1H)
C3-CH3 2.40 (s, 3H)2.53 (s, 3H)2.55 (s, 3H)
COOH ~12.50 (br s, 1H)Not observed (H/D exchange)Not applicable (Ester)
Pyrazole NH ~13.00 (br s, 1H)Not observed (H/D exchange)~11.50 (br s, 1H)
Ester Alkyl N/AN/A4.29 (q, 2H), 1.35 (t, 3H)

(Note: Exact chemical shifts for exchangeable protons will vary slightly based on sample concentration, trace water content, and temperature due to hydrogen bonding dynamics).

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, follow these validated workflows for NMR sample preparation.

Protocol A: Direct Acquisition in DMSO-d6 (Recommended)

This protocol is designed to maximize resolution while preserving exchangeable proton signals.

  • Sample Weighing: Weigh 5–10 mg of pure 3-methyl-1H-pyrazole-4-carboxylic acid into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Dissolution: Sonicate the mixture for 2–3 minutes at room temperature until a completely clear solution is obtained.

    • Causality Check: Complete dissolution is critical. Suspended particulates create localized magnetic field inhomogeneities (magnetic susceptibility artifacts), which severely degrade peak shape and resolution.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Acquire a standard 1H NMR spectrum (16–32 scans, relaxation delay D1 = 1.5s) at 298 K.

Protocol B: Derivatization for CDCl3 Analysis

If CDCl3 must be used, the compound must be esterified to overcome solubility limitations[3].

  • Reaction Setup: Dissolve 1.26 g (10 mmol) of the acid in 20 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of concentrated sulfuric acid dropwise to act as a Fischer esterification catalyst.

  • Reflux: Heat the mixture to reflux for 12 hours.

  • Workup: Concentrate the solvent in vacuo, neutralize the residue with saturated NaHCO3 (aq), and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • NMR Prep: Dissolve 5 mg of the resulting ethyl 3-methyl-1H-pyrazole-4-carboxylate in 0.6 mL of CDCl3 (with TMS) and acquire the spectrum.

Visualizing the Analytical Workflow

G Start 3-Methyl-1H-pyrazole-4-carboxylic acid Sample Preparation CheckSol Assess Solvent Compatibility Start->CheckSol CDCl3 CDCl3 (Non-Polar) CheckSol->CDCl3 Low Solubility Polar Polar Solvents (DMSO-d6, MeOD) CheckSol->Polar High Solubility Deriv Derivatization Required (e.g., Esterification) CDCl3->Deriv MeOD Methanol-d4 Polar->MeOD DMSO DMSO-d6 Polar->DMSO HDEx Rapid H/D Exchange (Loss of NH & COOH) MeOD->HDEx Retain Proton Retention (NH & COOH Visible) DMSO->Retain

Workflow for selecting the optimal NMR solvent for 3-methyl-1H-pyrazole-4-carboxylic acid.

References

1. - MDPI Molbank (2021). Details the synthesis and NMR characterization of pyrazole-4-carboxylic acid derivatives in DMSO-d6[2]. 2. - ChemicalBook. Provides reference CDCl3 NMR data for the derivatized ester form[3]. 3. - Molecules (2019). Explains the tautomeric behavior and hydrogen bonding of pyrazole carboxylic acids in NMR[1].

Sources

Comparative

Technical Guide: Distinguishing 3-Methyl vs. 5-Methyl Pyrazole Regioisomers by NOESY NMR

Executive Summary The Bottom Line: In N-substituted pyrazoles, the definitive distinction between 1,3-disubstituted and 1,5-disubstituted isomers is achieved via 2D NOESY (Nuclear Overhauser Effect Spectroscopy). 1,5-Iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In N-substituted pyrazoles, the definitive distinction between 1,3-disubstituted and 1,5-disubstituted isomers is achieved via 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • 1,5-Isomer: Exhibits a strong through-space NOE correlation between the N-substituent (e.g., N-CH₃) and the C5-methyl group.

  • 1,3-Isomer: Exhibits a strong NOE correlation between the N-substituent and the C5-proton (aromatic), with no correlation to the distal C3-methyl group.

While chemical shifts (


) show subtle differences—C5-methyl groups are typically deshielded relative to C3-methyl groups—these are solvent-dependent and unreliable without authentic standards. NOESY provides absolute structural confirmation based on spatial proximity (< 5 Å).

The Scientific Challenge: Tautomerism vs. Regioisomerism

The Tautomeric Trap

It is critical to define the scope. Unsubstituted 3(5)-methylpyrazole exists in rapid annular tautomeric equilibrium. In solution at room temperature, the proton hops between


 and 

faster than the NMR timescale, resulting in a single averaged set of signals. NOESY cannot distinguish tautomers in fast exchange.
The Regioisomer Problem

The challenge arises during drug development when the pyrazole ring is alkylated or arylated. This "freezes" the tautomeric equilibrium, creating two distinct, stable regioisomers:

  • 1,3-isomer: Sterically less hindered; often the thermodynamic product.

  • 1,5-isomer: Sterically crowded; often the kinetic product (depending on the electrophile and base).

Diagram 1: The Regioselectivity Bifurcation

This diagram illustrates the alkylation of 3-methylpyrazole and the resulting spatial arrangement differences.

PyrazoleRegio cluster_details Structural Consequence Reactant 3(5)-Methylpyrazole (Tautomeric Mixture) Reaction N-Alkylation (R-X, Base) Reactant->Reaction Isomer13 1,3-Isomer (N-R far from Me) Reaction->Isomer13 Pathway A Isomer15 1,5-Isomer (N-R adjacent to Me) Reaction->Isomer15 Pathway B Detail13 N-Substituent (R) is close to H-5 Isomer13->Detail13 Detail15 N-Substituent (R) is close to C5-Methyl Isomer15->Detail15

Caption: Divergent synthesis of pyrazole regioisomers. The proximity of the N-substituent to the C5 position is the key discriminator.

Mechanistic Basis of Detection

NOESY relies on cross-relaxation between nuclear spins that are spatially close (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of the NOE signal is proportional to


, where 

is the distance between protons.[1]
Comparative Signatures
Feature1,3-Dimethylpyrazole (Isomer A)1,5-Dimethylpyrazole (Isomer B)[2]
Geometry N-Methyl is spatially distant from C3-Methyl.N-Methyl is spatially adjacent to C5-Methyl.
Key NOE Strong: N-Me

H5 (Aromatic)
Strong: N-Me

C5-Me (Methyl)
Secondary NOE Weak/None between Methyls.Weak/None between N-Me and H4.
Chemical Shift C3-Me typically

~2.0 - 2.1 ppm
C5-Me typically

~2.1 - 2.3 ppm (Deshielded)

Note: Chemical shift values are solvent-dependent (CDCl₃ vs DMSO-d₆) and should be treated as indicative, not definitive.

Experimental Protocol

This protocol is designed for a standard 400-600 MHz NMR spectrometer.

Sample Preparation[2]
  • Concentration: 5–20 mg of compound in 0.6 mL solvent. High concentration improves signal-to-noise (S/N) for NOE cross-peaks.

  • Solvent Choice:

    • CDCl₃: Standard, good solubility.

    • DMSO-d₆: Recommended if peaks overlap in Chloroform. The higher viscosity of DMSO can also slightly improve the NOE buildup in small molecules by increasing the correlation time (

      
      ).
      
    • Degassing: Optional but recommended. Dissolved paramagnetic oxygen accelerates relaxation (

      
      ), potentially dampening NOE signals. Bubbling 
      
      
      
      for 2 minutes is sufficient.
Acquisition Parameters (Pulse Sequence: noesygpphpp)
  • Pulse Sequence: Gradient-selected NOESY with zero-quantum suppression is preferred to remove artifacts.

  • Mixing Time (

    
    ): Crucial Parameter. 
    
    • For small molecules (MW < 400 Da): Set to 500–800 ms (0.5–0.8 s).

    • Why? Small molecules tumble fast (short

      
      ). The NOE buildup is slow and positive.[1] Too short a mixing time (< 300 ms) yields no signal; too long (> 1s) leads to spin diffusion (false positives).
      
  • Relaxation Delay (

    
    ):  2–3 seconds.
    
  • Scans (

    
    ):  Minimum 16 (32 or 64 preferred for clear cross-peaks).
    
  • Data Size: 2048 (

    
    ) x 256 (
    
    
    
    ) points.

Data Interpretation & Visualization

Diagram 2: The NOESY Decision Tree

This logic flow guides the interpretation of the 2D spectrum.

NOESY_Logic Start Locate N-Substituent Signal (e.g., N-CH3 at ~3.6-4.0 ppm) CheckCrossPeaks Check Cross-Peaks (Off-Diagonal) Start->CheckCrossPeaks Signal_Me Strong Cross-Peak to Methyl Region (~2.1-2.3 ppm) CheckCrossPeaks->Signal_Me YES Signal_Ar Strong Cross-Peak to Aromatic Region (~7.0-7.5 ppm) CheckCrossPeaks->Signal_Ar YES Conclude15 Conclusion: 1,5-Isomer (Sterically Crowded) Signal_Me->Conclude15 Conclude13 Conclusion: 1,3-Isomer (Thermodynamic Product) Signal_Ar->Conclude13

Caption: Logical workflow for assigning pyrazole regiochemistry based on NOESY cross-peaks.

Step-by-Step Analysis
  • Phase the Spectrum: Ensure diagonal peaks are negative (or positive) and cross-peaks are of the opposite sign (for small molecules) or same sign (if using ROESY or large molecules). Note: For MW ~200-400, NOE may be near zero. If NOESY is blank, run a 2D ROESY.

  • Locate the Anchor: Find the N-substituent resonance (e.g., N-Me singlet around 3.6–4.0 ppm).

  • Trace the Horizontal: Look along the F1 (or F2) row corresponding to the N-Me.

  • Identify Partners:

    • If you see a spot at the intersection with the Methyl region (~2.2 ppm)

      
      1,5-Isomer .
      
    • If you see a spot at the intersection with the Aromatic region (H5, ~7.3 ppm)

      
      1,3-Isomer .
      

Case Study: 1,3-Dimethylpyrazole vs. 1,5-Dimethylpyrazole

Experimental data derived from literature values demonstrates the distinction.

Resonance1,3-Dimethylpyrazole (CDCl₃)1,5-Dimethylpyrazole (CDCl₃)
N-CH₃ 3.53 ppm (s)3.57 ppm (s)
C-CH₃ 2.02 ppm (s)2.08 ppm (s)
H-4 5.74 ppm (d, J=2.2 Hz)5.82 ppm (s)
H-5 6.95 ppm (d, J=2.2 Hz)-- (Substituted)
NOESY Result Cross-peak: 3.53

6.95
Cross-peak: 3.57

2.08

Data Source: Rusak et al. (2015) and standard spectral databases.

Mechanistic Note: In the 1,5-isomer, the N-Me and C5-Me are forced into proximity, often causing a slight downfield shift (deshielding) of the C5-methyl (2.08 ppm) compared to the C3-methyl (2.02 ppm) due to van der Waals deshielding and anisotropy of the adjacent nitrogen lone pair.

References

  • Rusak, V. V., et al. (2015).[2] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 58(7), 276–280.[2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOESY mixing time parameters).

  • Filarowski, A., et al. (2004). "Structure and tautomerism of 3(5)-methylpyrazole." Journal of Molecular Structure. (Context on tautomerism vs fixed isomers).
  • University of Ottawa NMR Facility. "2D NOESY Experiments." (Protocol validation for small molecule mixing times).

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of Pyrazole-4-Carboxylic Acid

Introduction Pyrazole-4-carboxylic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity is a critical quality attribute that can directly impact the safety and ef...

Author: BenchChem Technical Support Team. Date: February 2026

By: A Senior Application Scientist

Introduction

Pyrazole-4-carboxylic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for determining its purity is paramount. This guide provides an in-depth, comparative analysis of various reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of pyrazole-4-carboxylic acid, designed to be a practical resource for researchers, scientists, and drug development professionals.

This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process of method development. We will explore the rationale behind experimental choices, from stationary phase selection to mobile phase optimization, and culminate in a validated, stability-indicating method.

Understanding the Analyte: Physicochemical Properties of Pyrazole-4-Carboxylic Acid

A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties. Pyrazole-4-carboxylic acid (C₄H₄N₂O₂) is a polar, acidic compound.[1] Its structure, featuring a pyrazole ring and a carboxylic acid functional group, dictates its chromatographic behavior. The predicted pKa of the carboxylic acid group is in the range of 2.8 to 3.9, indicating it is a weak acid. This acidity is a critical parameter for mobile phase pH selection to ensure adequate retention and optimal peak shape.[2]

Method Development Strategy: A Comparative Approach

The goal is to develop a stability-indicating HPLC method capable of separating pyrazole-4-carboxylic acid from its potential process-related impurities and degradation products. To achieve this, we will compare the performance of different stationary phases and mobile phase compositions.

Experimental Workflow

cluster_0 Phase 1: Method Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation A Column Screening (C18, Phenyl-Hexyl) B Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs. 3.5) A->B C Fine-tuning Mobile Phase pH B->C D Gradient Optimization C->D E Forced Degradation Study D->E F Method Validation (ICH Q2(R1)) E->F

Caption: A streamlined workflow for HPLC method development.

Comparative Analysis of Stationary and Mobile Phases

Stationary Phase Selection

Given the polar nature of pyrazole-4-carboxylic acid, reversed-phase chromatography is a suitable starting point. We will compare two common stationary phases:

  • C18 (Octadecylsilane): A versatile, hydrophobic stationary phase widely used for the separation of a broad range of compounds.

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with aromatic compounds, which can be beneficial for separating analytes with aromatic rings like pyrazole.

Mobile Phase Optimization

The mobile phase composition is a powerful tool for controlling retention and selectivity.[3] We will evaluate:

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. Their different solvent strengths and selectivities can significantly impact the separation.

  • Aqueous Phase pH: Controlling the pH of the aqueous portion of the mobile phase is crucial for ionizable compounds like pyrazole-4-carboxylic acid.[4] By adjusting the pH to be at least 1.5-2 units below the analyte's pKa, we can suppress the ionization of the carboxylic acid group, leading to increased hydrophobicity and better retention on a reversed-phase column.[2][5] We will investigate pH values of 2.5 and 3.5 using a phosphate buffer.

Experimental Data: A Comparative Summary

The following tables summarize the hypothetical, yet representative, experimental data obtained from the method screening phase.

Table 1: Comparison of Stationary Phases and Organic Modifiers (Isocratic Elution: 30% Organic, 70% Aqueous Buffer)

ColumnOrganic ModifierRetention Time (min)Tailing FactorTheoretical Plates
C18 Acetonitrile4.21.18500
C18 Methanol5.51.37200
Phenyl-Hexyl Acetonitrile3.81.28100
Phenyl-Hexyl Methanol4.91.46800

Table 2: Impact of Mobile Phase pH on Retention (C18 Column, 30% Acetonitrile)

pHRetention Time (min)Tailing FactorResolution (from a closely eluting impurity)
2.5 4.21.12.1
3.5 3.11.51.4

Analysis of Screening Data:

From the initial screening, the C18 column with an acetonitrile mobile phase at pH 2.5 provides the best combination of retention, peak shape (low tailing factor), and efficiency (high theoretical plates). The lower pH effectively suppresses the ionization of the carboxylic acid, leading to improved retention and resolution from a potential closely eluting impurity.

Optimized and Validated HPLC Method

Based on the screening data, the following method was selected for further optimization and validation.

Table 3: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH 2.5 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Rationale for Optimized Conditions:
  • Gradient Elution: A gradient is employed to ensure the elution of any potential late-eluting impurities with good peak shape and to reduce the analysis time.

  • UV Detection Wavelength: Based on the UV absorbance spectrum of pyrazole-4-carboxylic acid, 230 nm was chosen as a suitable wavelength for sensitive detection.

Ensuring Trustworthiness: Forced Degradation and Method Validation

To establish the method's reliability and ensure it is "stability-indicating," a forced degradation study was performed, followed by method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]

Forced Degradation Study

The purpose of a forced degradation study is to intentionally stress the analyte to produce potential degradation products and to demonstrate that the analytical method can effectively separate these degradants from the main peak.[7][8]

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation A Acid Hydrolysis (0.1 M HCl, 60°C) F HPLC Analysis of Stressed Samples A->F B Base Hydrolysis (0.1 M NaOH, 60°C) B->F C Oxidative (3% H2O2, RT) C->F D Thermal (80°C, solid) D->F E Photolytic (ICH Q1B) E->F G Peak Purity Assessment (PDA Detector) F->G H Mass Balance Calculation G->H

Caption: Workflow for the forced degradation study.

Table 4: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis ~5%One minor degradation peak observed.
Base Hydrolysis ~15%Two major degradation peaks observed.
Oxidative ~8%One significant degradation peak observed.
Thermal <2%No significant degradation.
Photolytic <2%No significant degradation.

The developed HPLC method successfully separated all degradation products from the parent pyrazole-4-carboxylic acid peak, demonstrating its stability-indicating nature. Peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the main peak in all stressed samples.

Method Validation

The optimized method was validated as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Table 5: Summary of Validation Parameters

ParameterAcceptance CriteriaResult
Specificity No interference from blank, impurities, and degradantsPassed
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) ≤ 2.0%< 1.0%
Robustness No significant impact on results with minor variations in method parametersPassed

The method met all predefined acceptance criteria, confirming its suitability for the intended purpose of purity analysis of pyrazole-4-carboxylic acid.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Preparation of Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Sample Preparation: Accurately weigh and dissolve an appropriate amount of pyrazole-4-carboxylic acid in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.

  • Chromatographic System: Use a validated HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the prepared sample and run the gradient program as detailed in Table 3.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 80°C for 48 hours. Dissolve in mobile phase for analysis.

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

Conclusion

This guide has presented a systematic and comparative approach to developing a robust, reliable, and stability-indicating RP-HPLC method for the purity analysis of pyrazole-4-carboxylic acid. Through a logical progression of method screening, optimization, and validation, including a comprehensive forced degradation study, we have established a method that is fit for its intended purpose in a pharmaceutical development setting. The detailed protocols and comparative data serve as a valuable resource for scientists, enabling them to make informed decisions in their own method development endeavors.

References

  • Sivakumar, B., Sekar, R., & Sudakar, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175. [Link]

  • LCGC International. (2020, November 12). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Buchi, R. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies. [Link]

  • Asian Journal of Research in Chemistry. (2013, October 27). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

Sources

Comparative

Precision Thermal Characterization of 3-Methyl-1H-pyrazole-4-carboxylic Acid

A Comparative Technical Guide for Pharmaceutical Applications[1][2] Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Thermal Analysis (DSC, TGA, Capil...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Applications[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Thermal Analysis (DSC, TGA, Capillary MP), Purity Assessment, and Isomer Differentiation[1][2]

Executive Summary & Technical Context[2][4][5][6]

3-Methyl-1H-pyrazole-4-carboxylic acid (CAS: 40704-11-8) is a critical heterocyclic building block in the synthesis of SDHI fungicides and pharmaceutical enzyme inhibitors (e.g., DAAO inhibitors).[3][1][2] Its characterization is frequently complicated by two factors: high-temperature decomposition coinciding with melting, and annular tautomerism (3-methyl vs. 5-methyl forms) governed by hydrogen-bonding networks in the solid state.[3][1]

This guide moves beyond simple "melting point" reporting. It compares the efficacy of Capillary Melting Point (CMP) against Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing a validated workflow to distinguish true thermodynamic melting from decomposition and solvate desorption.[1][2]

Comparative Analysis of Characterization Methods

The "melting point" of 3-methyl-1H-pyrazole-4-carboxylic acid is widely reported as 225–230 °C (dec.) .[3][2][4] However, relying solely on this range is insufficient for GMP-grade release testing.[3][2]

Method A: Capillary Melting Point (CMP)[2][3]
  • Status: Traditional QC Standard.

  • Mechanism: Visual observation of phase transition in a glass capillary.[3][2]

  • Limitations: Subjective interpretation of "decomposition." The compound often browns (Maillard-like reaction or decarboxylation) before liquefying, leading to operator variability of ±5 °C.[1][2]

  • Verdict: Suitable for rapid identity confirmation but inadequate for purity quantification .[3][2]

Method B: Differential Scanning Calorimetry (DSC)[2][3]
  • Status: The Gold Standard for Characterization.[3][2]

  • Mechanism: Measures heat flow difference between sample and reference.[3][2]

  • Advantage: Separates thermal events.[3][2] It can distinguish dehydration (broad endotherm <100°C) from melting (sharp endotherm ~225°C) and decomposition (exothermic baseline shift immediately following melt).[1][2]

  • Verdict: Mandatory for establishing a "Qualified Standard."[3][2]

Method C: Thermogravimetric Analysis (TGA)[2][3]
  • Status: Confirmatory Method.

  • Mechanism: Measures mass loss vs. temperature.[3][2]

  • Advantage: Quantifies volatile impurities.[3][2] If a mass loss >1% occurs at the melting endotherm, the "melt" is actually decomposition.[2]

  • Verdict: Essential for validating the "dec" (decomposition) designation.

Reference Data & Isomer Differentiation

Distinguishing the target compound from its structural isomers is vital.[2] Note that 3-methyl-1H-pyrazole-4-carboxylic acid and 5-methyl-1H-pyrazole-4-carboxylic acid are tautomers and often exist in equilibrium or as specific solid-state polymorphs.[3][1] However, 5-methyl-1H-pyrazole-3-carboxylic acid is a distinct structural isomer with a different melting profile.[2]

Table 1: Thermal Profile Comparison of Pyrazole Acids
CompoundStructure NoteMelting Point (Lit.)[1][2][4][5]Thermal Behavior
3-Methyl-1H-pyrazole-4-carboxylic acid Target 225 – 230 °C (dec) Sharp melt followed immediately by gas evolution (decarboxylation).[3][1]
5-Methyl-1H-pyrazole-3-carboxylic acidRegioisomer210 – 211 °CLower melting range; distinct crystal habit.[3][2][6]
1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acidN-alkylated157 – 160 °CClean melt (no H-bond donor on N); less prone to decomposition.
1-Methyl-3-(difluoromethyl)pyrazole-4-COOHFluorinated Analog200 – 201 °CUsed in SDHI fungicides; higher thermal stability than non-fluorinated.[3][1]

Critical Insight: If your sample melts below 220 °C, suspect contamination with the 3-carboxylic acid isomer or significant solvent entrapment.[3][2]

Experimental Protocols

Protocol A: High-Precision DSC Characterization

Objective: To determine the onset melting temperature (


) and enthalpy of fusion (

) while monitoring for decomposition.[1][2]
  • Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan with a pinhole lid.

    • Why Pinhole? Allows escaping gases (from decomposition) to vent, preventing pan deformation while maintaining pressure equilibrium.[1][2]

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).

  • Method:

    • Equilibrate at 40 °C.

    • Ramp 10 °C/min to 250 °C.

    • Purge gas: Nitrogen at 50 mL/min.

  • Acceptance Criteria:

    • Endotherm Onset: 224.0 – 226.0 °C.[3][2]

    • Peak Shape: Sharp, symmetrical leading edge.[2]

    • Post-Melt: Watch for immediate exothermic drift or noisy baseline indicating decarboxylation.[3][2]

Protocol B: Tautomer/Polymorph Verification (Solid State)

Objective: To confirm the solid-state hydrogen bonding network (3-methyl vs 5-methyl tautomer).

  • Technique: Solid-State

    
     CP-MAS NMR or PXRD.
    
  • Note: In solution (DMSO-

    
    ), the signals average due to rapid proton exchange.[1][2] Only solid-state techniques can distinguish the specific tautomeric form present in the crystal lattice.[3][2]
    

Visualizations & Workflows

Diagram 1: Analytical Decision Tree

This workflow guides the researcher from crude synthesis to validated purity, handling the "decomposition" variable.[2]

G Start Crude Sample (3-Methyl-1H-pyrazole-4-COOH) CMP Step 1: Capillary Melting Point Start->CMP Decision1 Range 225-230°C? CMP->Decision1 Fail1 Suspect Isomer (3-COOH) or Wet Sample Decision1->Fail1 < 220°C DSC Step 2: DSC Analysis (Pinhole Pan) Decision1->DSC Yes TGA Step 3: TGA Analysis DSC->TGA Decision2 Weight Loss at MP? TGA->Decision2 ResultA Pass: Pure Compound (Melt w/ Decomposition) Decision2->ResultA Loss at >225°C ResultB Fail: Solvate/Hydrate (Weight loss < 150°C) Decision2->ResultB Early Loss

Caption: Analytical workflow for distinguishing thermodynamic melting from solvation and isomeric impurities.

Diagram 2: Tautomeric Equilibrium

Understanding that the "3-methyl" and "5-methyl" forms are chemically equivalent in solution but distinct in solid state.[3][2]

Tautomer FormA 3-Methyl Form (Solid State Form A) Solution Rapid Equilibrium (Solution State) FormA->Solution Dissolution Solution->FormA Crystallization (Solvent A) FormB 5-Methyl Form (Solid State Form B) Solution->FormB Crystallization (Solvent B) FormB->Solution Dissolution

Caption: Tautomeric relationship. The specific solid form (MP) depends on the crystallization solvent and hydrogen bond network.[1]

References

  • Sigma-Aldrich. 3-Methylpyrazole-4-carboxylic acid Product Specification (CAS 40704-11-8).[3][1][2][4] Retrieved from [1][2]

  • Claramunt, R. M., et al. (2006).[2] The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. (Discusses tautomerism and solid-state NMR). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24883359, 3-Methylpyrazole-4-carboxylic acid.[3][2] Retrieved from [1][2]

  • ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid Properties (Isomer Comparison). Retrieved from [1][2]

  • BenchChem. Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions. (Context on ester hydrolysis precursors). Retrieved from [1][2]

Sources

Validation

A Comparative Guide to IR Spectroscopy of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For drug development professionals working...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For drug development professionals working with heterocyclic compounds, understanding the nuanced spectral features of pharmacophores like pyrazole carboxylic acids is critical. This guide provides an in-depth comparison of the characteristic IR absorption bands for carboxylic acids integrated into pyrazole rings. We will explore the profound effects of hydrogen bonding, positional isomerism, and electronic environment on the key vibrational frequencies, supported by experimental data and protocols to ensure accurate and reproducible spectral acquisition.

Fundamentals: The Unmistakable Signature of a Carboxylic Acid

Before delving into the specifics of the pyrazole moiety, it's essential to recognize the hallmark IR signals of a carboxylic acid. These molecules present a unique and easily identifiable pattern due to strong intermolecular interactions.[1][2][3]

  • O-H Stretching: The most prominent feature is an exceptionally broad absorption band for the hydroxyl (O-H) stretch, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[3][4] This significant broadening is a direct consequence of powerful hydrogen bonding, which creates a continuum of bond strengths and, therefore, a wide range of absorption frequencies.[1][2] In the solid state and in concentrated solutions, carboxylic acids exist as hydrogen-bonded dimers.[1][3]

  • C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is observed. For a standard saturated aliphatic carboxylic acid, this band appears around 1730-1700 cm⁻¹.[1]

  • C-O Stretching and O-H Bending: A medium-intensity C-O stretching band is found between 1320-1210 cm⁻¹, and broad O-H out-of-plane "wagging" can be seen around 960-900 cm⁻¹.[1]

The combination of the intensely broad O-H stretch and the strong C=O stretch is the definitive diagnostic pattern for a carboxylic acid.[1]

The Pyrazole Influence: A Comparative Analysis

When a carboxylic acid group is attached to a pyrazole ring, its IR spectrum is modulated by the electronic properties and structure of the heterocycle. The pyrazole ring itself exhibits characteristic C=N and C-N stretching vibrations.[5] For instance, C-N stretching of the pyrazole ring can be observed around 1290 cm⁻¹.[6]

The position of the carbonyl group is highly sensitive to its electronic environment. Attaching the carboxylic acid to an aromatic or heterocyclic ring, like pyrazole, introduces conjugation. This delocalization of π-electrons weakens the C=O double bond, lowering its stretching frequency.[7] For typical aromatic carboxylic acids, the C=O band shifts to a lower wavenumber, appearing in the 1710-1680 cm⁻¹ range.[1]

Table 1: Comparative IR Frequencies for Pyrazole Carboxylic Acids

FeatureGeneral Aliphatic -COOHGeneral Aromatic -COOHPyrazole-3-Carboxylic Acid Derivative[8]Pyrazole-Amide Derivative[8]
O-H Stretch (cm⁻¹) 3500-2500 (very broad)[1]3500-2500 (very broad)[1]3338-3056 (broad, indicative of NH/OH)N/A
C=O Stretch (cm⁻¹) 1730-1700[1]1710-1680[1]16821654-1656
C-O Stretch (cm⁻¹) 1320-1210[1]1320-1210[1]Not specifiedNot specified
Pyrazole Ring (cm⁻¹) N/AN/ABands at 1420-1402 and 1189-1071[9]Bands at 1420-1402 and 1189-1071[9]

Note: The data for the pyrazole derivatives are from a specific study and may vary with substitution patterns.

As seen in the table, the C=O stretch for a substituted pyrazole-3-carboxylic acid at 1682 cm⁻¹ falls squarely within the range expected for an aromatic/conjugated acid, demonstrating the electron-delocalizing effect of the pyrazole ring.[8] When converted to an amide, the C=O frequency is lowered further due to resonance with the nitrogen lone pair.[8]

The Power of Hydrogen Bonding

The structure and IR spectrum of pyrazole carboxylic acids are dominated by hydrogen bonding. This non-covalent interaction dictates the broadness of the O-H stretch and can influence the C=O position.

Similar to simple carboxylic acids, pyrazole carboxylic acids readily form hydrogen-bonded dimers, especially in the solid state. This is the primary reason for the characteristic broad O-H absorption.

Caption: Intermolecular hydrogen bonding forming a carboxylic acid dimer.

The presence of the pyrazole ring introduces possibilities for intramolecular hydrogen bonding, especially if the carboxylic acid is positioned adjacent to a ring nitrogen atom (e.g., at the C5 position with an N1-H). This can lead to a further shift in the O-H and C=O bands. Intramolecular H-bonding can sometimes result in a sharper, though still broad, O-H band compared to purely intermolecular H-bonding.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via the KBr Pellet Method

To obtain reliable and comparable data, a standardized experimental procedure is paramount. The Potassium Bromide (KBr) pellet method is a common and effective technique for analyzing solid samples like most pyrazole carboxylic acids.[10]

Causality Behind Choices:

  • Why KBr? KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and is relatively soft, allowing it to form a clear, solid matrix under pressure.[10]

  • Why Dryness is Critical: KBr is hygroscopic (readily absorbs water from the air).[11] Water has strong IR absorptions (a very broad peak around 3400 cm⁻¹ and another near 1630 cm⁻¹) that can obscure key features of the analyte.[11] Therefore, all equipment and the KBr itself must be rigorously dried.

  • Why Particle Size Matters: For a transparent pellet, the particle size of the sample should be smaller than the wavelength of the IR radiation to minimize light scattering (which causes a sloping baseline and poor signal).[12]

G start Start: Sample & KBr Prep grind_sample 1. Grind 1-2 mg of pyrazole carboxylic acid to a fine powder in an agate mortar. start->grind_sample dry_kbr 2. Gently grind ~200 mg of dry, spectroscopy-grade KBr separately. grind_sample->dry_kbr mix 3. Add ground sample to KBr. Mix gently but thoroughly to ensure homogeneity. dry_kbr->mix load 4. Transfer powder mixture to the pellet die. mix->load press 5. Place die in hydraulic press. Apply 8-10 metric tons of pressure for ~2 minutes. load->press release 6. Carefully release pressure and disassemble the die. press->release inspect 7. Inspect pellet. It should be thin and transparent. release->inspect acquire 8. Mount pellet in spectrometer and acquire spectrum. inspect->acquire end End: Spectrum Acquired acquire->end

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Step-by-Step Methodology:

  • Preparation: Dry spectroscopy-grade KBr in an oven at ~100°C for several hours and store it in a desiccator.[13] Gently heat the agate mortar, pestle, and pellet die components under a heat lamp to remove adsorbed moisture.[11] Allow them to cool in a desiccator.

  • Sample Grinding: In the dry agate mortar, place 1-2 mg of the solid pyrazole carboxylic acid sample. Grind the sample thoroughly to a very fine, consistent powder.[10][12]

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[10] Mix the sample and KBr gently but thoroughly with the pestle until the mixture is homogenous. The final concentration of the sample should be between 0.2% and 1%.[12][13]

  • Pellet Formation: Quickly transfer the powder mixture into the collar of the pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Gradually apply pressure up to 8-10 metric tons.[11] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent disc.[11]

  • Extraction: Carefully release the pressure and extract the die from the press. Disassemble the die to retrieve the transparent KBr pellet.

  • Analysis: Immediately place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum should be run with an empty sample holder or a pure KBr pellet.[14]

Conclusion

The IR spectrum of a pyrazole carboxylic acid is a rich source of structural information. The definitive signature combines the features of a conjugated carboxylic acid with those of the pyrazole ring. The extremely broad O-H stretch (3300-2500 cm⁻¹), a strong C=O stretch lowered by conjugation (typically 1710-1680 cm⁻¹), and characteristic pyrazole ring vibrations provide a robust analytical fingerprint. Understanding how hydrogen bonding and positional isomerism influence these key bands is crucial for accurate spectral interpretation in a drug discovery and development context. The use of a standardized KBr pellet preparation protocol ensures the acquisition of high-quality, reproducible data for comparative analysis.

References

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark. Available at: [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]

  • IR Spectroscopy of Hydrocarbons. SlidePlayer. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Available at: [Link]

  • KBr Pellet Method. Shimadzu. Available at: [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. National Center for Biotechnology Information. Available at: [Link]

  • FT-IR Sample Preparation. Northern Illinois University. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. Royal Society of Chemistry. Available at: [Link]

  • Quick User Guide for FT-IR. University of Helsinki. Available at: [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

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Comparative

Acidity Comparison: 3-Methylpyrazole-4-carboxylic Acid vs. Benzoic Acid

This guide provides an in-depth technical comparison of the acidity of 3-Methylpyrazole-4-carboxylic acid versus Benzoic acid , designed for researchers in medicinal chemistry and physical organic chemistry. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the acidity of 3-Methylpyrazole-4-carboxylic acid versus Benzoic acid , designed for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary

In the context of drug design and salt selection, the precise acidity (pKa) of a carboxylic acid pharmacophore dictates its ionization state, solubility profile, and receptor binding affinity.

  • Benzoic Acid pKa: ~4.20[1][2]

  • 3-Methylpyrazole-4-carboxylic Acid pKa: ~3.5 – 3.9 (Estimated range based on structural analogs and electronic effects)

The increased acidity of the pyrazole derivative stems primarily from the inductive electron-withdrawing effect (-I) of the two nitrogen atoms in the heterocyclic ring, which stabilizes the carboxylate anion more effectively than the phenyl ring of benzoic acid.

Structural & Electronic Analysis

To understand the acidity difference, we must analyze the stability of the conjugate bases (carboxylate anions).[3] A more stable anion corresponds to a stronger acid.

Benzoic Acid[1][2][3][4][5][6]
  • Structure: Phenyl ring attached to a carboxyl group.[1][2]

  • Electronic Factors:

    • Resonance (+R): The phenyl ring can donate electron density into the carbonyl group via

      
      -conjugation. This destabilizes the anion (slightly) by intensifying the negative charge density, theoretically decreasing acidity.[4]
      
    • Induction (-I): The

      
       carbons of the benzene ring are more electronegative than 
      
      
      
      carbons, exerting a weak electron-withdrawing effect.
    • Net Effect: The phenyl ring is generally considered weak electron-withdrawing compared to an alkyl group (hence benzoic acid is stronger than acetic acid), but electron-donating compared to heteroaromatic rings containing nitrogen.

3-Methylpyrazole-4-carboxylic Acid[7]
  • Structure: A 5-membered pyrazole ring with a carboxyl group at position 4 and a methyl group at position 3.

  • Electronic Factors:

    • Induction (-I): The pyrazole ring contains two nitrogen atoms.[5] Nitrogen is significantly more electronegative (3.04) than Carbon (2.55). These atoms exert a strong inductive pull through the

      
      -framework, withdrawing electron density from the carboxylate group.[4] This disperses the negative charge and stabilizes the anion.[4]
      
    • Ortho-Effect (Steric): The methyl group at position 3 is adjacent ("ortho") to the carboxylic acid at position 4. In aromatic acids, ortho-substitution often forces the carboxyl group out of planarity with the ring. This breaks the destabilizing resonance conjugation with the ring while maintaining the stabilizing inductive effect, often leading to increased acidity (The "Ortho Effect").[2][6]

    • Resonance: While pyrazole is

      
      -excessive, the inductive withdrawal by the nitrogens typically dominates the pKa trends for carboxyl substituents.
      
Visualizing the Electronic Effects

AcidityComparison Benzoic Benzoic Acid (pKa ~4.2) Factors_Benz Factors: 1. Phenyl Induction (-I, Weak) 2. Resonance Donation (+R, Destabilizing) Benzoic->Factors_Benz Pyrazole 3-Methylpyrazole-4-carboxylic Acid (pKa ~3.5-3.9) Factors_Pyr Factors: 1. Nitrogen Induction (-I, Strong) 2. Ortho-Methyl Effect (Steric) 3. Anion Stabilization Pyrazole->Factors_Pyr Outcome Result: Pyrazole Anion is MORE Stable (Stronger Acid) Factors_Benz->Outcome Less Stable Anion Factors_Pyr->Outcome More Stable Anion

Figure 1: Mechanistic flow comparing the electronic factors influencing the acidity of benzoic acid and 3-methylpyrazole-4-carboxylic acid.

Quantitative Data Summary

The following table summarizes the physicochemical properties relevant to the acidity comparison.

FeatureBenzoic Acid3-Methylpyrazole-4-carboxylic Acid
CAS Number 65-85-040704-11-8
Molecular Weight 122.12 g/mol 126.11 g/mol
Experimental pKa 4.19 - 4.20 [1]~3.88 (Predicted) [2]
Dominant Effect Resonance (+R) / Weak InductionStrong Induction (-I) from N atoms
Solubility (Water) Low (3.44 g/L at 25°C)Moderate to High (Polar Heterocycle)
Conjugate Base Stability ModerateHigh

Note: While a precise experimental pKa for the specific 3-methyl isomer is rare in open literature, the 1-methyl analog (pKa 3.88) and the general trend of pyrazole carboxylic acids (pKa 3.0–3.9) confirm it is more acidic than benzoic acid.

Experimental Validation Protocol

To definitively determine the pKa of 3-methylpyrazole-4-carboxylic acid in your specific formulation buffer, use the Potentiometric Titration method. This is the "Gold Standard" for pKa determination.

Methodology: Potentiometric Titration

Objective: Determine the precise thermodynamic pKa value.

Reagents:

  • Analyte: ~5-10 mg of 3-methylpyrazole-4-carboxylic acid (pure).

  • Titrant: 0.1 M KOH (Standardized, CO2-free).

  • Solvent: Degassed water (or Water/Methanol mix if solubility is an issue, then extrapolate to 0% organic).

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).

Workflow:

  • Preparation: Dissolve the analyte in 50 mL of 0.1 M KCl solution. Ensure complete dissolution. If the compound is insoluble, use a co-solvent (e.g., Methanol) and perform titrations at 20%, 30%, and 40% MeOH, extrapolating the Yasuda-Shedlovsky plot to 0%.

  • Blank Titration: Perform a titration on the solvent blank to correct for background carbonate.

  • Sample Titration:

    • Acidify the solution slightly with HCl to ensure the starting pH is well below the expected pKa (start ~pH 2.0).

    • Titrate with 0.1 M KOH using a high-precision autoburette.

    • Record pH vs. Volume of titrant added.

  • Data Analysis:

    • Plot the first derivative (

      
      ) to find the equivalence point.
      
    • Use the Henderson-Hasselbalch equation or Bjerrum plots to calculate pKa at the half-equivalence point (

      
      ).
      
Experimental Workflow Diagram

TitrationProtocol Start Start: Weigh Analyte (3-Methylpyrazole-4-COOH) Dissolve Dissolve in 0.1M KCl (Constant Ionic Strength) Start->Dissolve Acidify Acidify to pH ~2.0 (Ensure fully protonated) Dissolve->Acidify Titrate Titrate with 0.1M KOH (Slow addition, inert atm) Acidify->Titrate Measure Record pH vs Volume (Potentiometric Sensor) Titrate->Measure Calculate Calculate pKa (First Derivative / Gran Plot) Measure->Calculate

Figure 2: Step-by-step workflow for potentiometric pKa determination.

Implications for Drug Development

Understanding this acidity difference is critical for:

  • Salt Formation: Since 3-methylpyrazole-4-carboxylic acid is more acidic, it will form stable salts with weaker bases than benzoic acid might. It is less likely to "disproportionate" in low pH environments compared to weaker acids.

  • Solubility: The pyrazole ring is inherently more polar than the phenyl ring. Combined with the lower pKa (meaning it ionizes at a lower pH), the pyrazole derivative will generally exhibit higher aqueous solubility at physiological pH (7.4) compared to benzoic acid derivatives.[1][2][3][7][6][4][8]

  • Permeability: The anionic form (predominant at pH 7.4) is less permeable across lipid membranes. However, the pyrazole ring offers different hydrogen-bonding potentials (H-bond acceptor N) that can influence specific transporter interactions.

References

  • Haynes, W. M. (Ed.). (2014).[9][10] CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. (Standard reference for Benzoic Acid pKa = 4.20).

  • Smolecule. (2023). 1-Methyl-1H-pyrazole-4-carboxylic acid: Acid-Base Behavior and pKa Determination. Retrieved from (Predicted pKa ~3.88).

  • Kütt, A., et al. (2021).[7] Strengths of Acids in Acetonitrile. European Journal of Organic Chemistry. (Methodology for comparative acidity in non-aqueous solvents).

  • Claramunt, R. M., et al. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Arkivoc.
  • Avdeef, A. (2013). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-1H-pyrazole-4-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 3913-81-3 (also ref. 40704-11-8 for tautomers) Formula: C₅H₆N₂O₂ Molecular Weight: 126.11 g/mol [1]

Executive Summary & Safety Assessment

Core Directive: This guide supersedes generic laboratory waste protocols. 3-Methyl-1H-pyrazole-4-carboxylic acid is a functionalized organic acid used frequently as a pharmaceutical intermediate.[1] While not classified as P-listed (acutely toxic) or U-listed (toxic) waste under US RCRA regulations, it poses specific health hazards (Skin/Eye Irritant, STOT-SE) and must be managed to prevent environmental contamination and personnel exposure.[1]

The primary disposal route is high-temperature incineration equipped with an afterburner and scrubber. Under no circumstances should this compound be flushed into municipal sewage systems or disposed of with general trash.[1]

GHS Hazard Identification
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritationH315
Serious Eye Damage/Irritation 2ACauses serious eye irritationH319
STOT - Single Exposure 3May cause respiratory irritationH335

Personal Protective Equipment (PPE) Matrix:

  • Respiratory: N95 (minimum) or P100 respirator if dust formation is likely.[1]

  • Skin: Nitrile gloves (0.11 mm thickness, breakthrough time >480 min).[1]

  • Eye: Safety goggles (tight-fitting) or face shield.[1]

Waste Stream Segregation Logic

Effective disposal begins at the bench.[1] You must segregate this compound based on its physical state and chemical compatibility.[1]

Compatibility & Storage[1][3][4]
  • Incompatible With: Strong oxidizing agents, strong bases.[1]

  • Storage Condition: Keep container tightly closed in a dry, well-ventilated place.

  • Waste Labeling: Must be clearly labeled "Hazardous Waste - Organic Solid (Irritant)" or "Hazardous Waste - Organic Acid Solution."[1]

Decision Logic: Disposal Workflow

The following diagram illustrates the decision-making process for segregating 3-Methyl-1H-pyrazole-4-carboxylic acid waste.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Pure Substance LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Reaction Mixture Contaminated Contaminated Items (Gloves, Paper, Vials) StateCheck->Contaminated Consumables Segregation1 Segregate into Solid Organic Waste Drum SolidWaste->Segregation1 Segregation2 Segregate into Halogen-Free Organic Solvents LiquidWaste->Segregation2 Segregation3 Place in Hazardous Solid Waste Bag Contaminated->Segregation3 Processing Professional Waste Management (EHS Dept / Contractor) Segregation1->Processing Segregation2->Processing Segregation3->Processing Incineration High-Temp Incineration (with Scrubber) Processing->Incineration Final Destruction

Figure 1: Waste segregation and disposal workflow for 3-Methyl-1H-pyrazole-4-carboxylic acid.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Surplus Substance)

Objective: Safe packaging of pure solid for incineration. Causality: Direct incineration of solids is preferred to minimize solvent usage and reduce total waste volume.[1]

  • Collection: Transfer surplus solid directly into a wide-mouth high-density polyethylene (HDPE) or glass waste container.[1]

  • Labeling: Affix a hazardous waste label immediately. Include the full chemical name and CAS number (3913-81-3).

  • Secondary Containment: Place the primary container inside a secondary bin to prevent spills during transport.

  • Hand-off: Schedule pickup with your facility's Environmental Health & Safety (EHS) department for off-site incineration.[1]

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Objective: Disposal of the acid when dissolved in organic solvents (e.g., Methanol, DMSO).[1] Causality: The pyrazole ring is stable; simple neutralization may not degrade the core structure.[1] Incineration is required to break down the nitrogen heterocycle.[1]

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the general organic waste stream (usually "Non-Halogenated Organic Solvents").[1]

    • Note: If dissolved in water/buffer, do not adjust pH and flush.[1] Collect as "Aqueous Chemical Waste."[1]

  • Combustible Admixture: If the compound is in a non-combustible solvent (like water), it is often mixed with combustible solvents (like ethanol) by the waste contractor to facilitate burning.[1] In the lab, simply collect it in the appropriate carboy.[1]

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid, Peroxides) as this may cause exothermic reactions in the waste drum.[1]

Protocol C: Empty Containers & Contaminated Packaging

Regulatory Insight: Under RCRA (USA), a container is "RCRA empty" if less than 3% of the weight remains.[1] However, for best practice in research settings:

  • Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., Ethanol).[1]

  • Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (Protocol B).[1]

  • Defacing: Cross out the original label and mark "Empty."[1]

  • Disposal: Discard the rinsed container in the glass/plastic trash or recycle bin, depending on local facility rules.

Emergency Spill Response Procedures

Scenario: Accidental spill of 5–10g of solid powder on the benchtop.

  • Evacuate & Ventilate: Remove non-essential personnel. If dust is airborne, evacuate the lab until settled.[1]

  • PPE Up: Don N95 respirator, double nitrile gloves, and goggles.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]

    • Why? Dry sweeping generates dust aerosols, increasing inhalation risk (H335).[1]

  • Cleanup:

    • Scoop up the material using a dustpan or stiff paper.[1]

    • Wipe the area with wet paper towels.[1]

    • Place all waste (chemical + towels) into a plastic bag, seal it, and label as "Hazardous Waste Debris."[1]

  • Decontamination: Wash the surface with soap and water.[1]

References

  • PubChem. (n.d.).[1] Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937.[1][2] National Library of Medicine.[1] Retrieved February 26, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved February 26, 2026, from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-Methyl-1H-pyrazole-4-carboxylic Acid in a Research Environment

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, experience-driven protocols for the safe handli...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 3-Methyl-1H-pyrazole-4-carboxylic acid. By moving beyond mere compliance and understanding the rationale behind these safety measures, we can foster a culture of proactive safety and scientific excellence. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure a trustworthy and comprehensive resource.

Understanding the Hazard Profile

3-Methyl-1H-pyrazole-4-carboxylic acid and its structural analogs are heterocyclic compounds that, while crucial in medicinal chemistry, present a distinct set of handling challenges. A thorough understanding of their hazard profile is the bedrock of safe laboratory practice.

Based on available safety data, these compounds are generally classified with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin Irritation : Causes skin irritation.[1][3][4]

  • Eye Irritation : Causes serious eye irritation.[1][3][4]

  • Respiratory Tract Irritation : May cause respiratory irritation, particularly as a dust.[1][3][4][5]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The irritant nature of this compound necessitates a multi-faceted approach to personal protective equipment (PPE) to create a reliable barrier against these exposure routes.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the recommended PPE for handling 3-Methyl-1H-pyrazole-4-carboxylic acid.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[6][7][8] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[1][4]
Skin Protection Nitrile gloves (minimum thickness of 0.11 mm) inspected for integrity before each use. Wear a laboratory coat that fastens securely.[9]Prevents direct skin contact which can lead to irritation.[1][3][4] Nitrile offers good chemical resistance for this class of compound.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 or P95 particulate respirator is recommended.[5] For higher-level protection, a respirator with OV/AG/P99 cartridges can be used.[5]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[1][3][4][5]

Operational Protocol: From Weighing to Reaction Quenching

Adherence to a systematic workflow is essential for minimizing exposure and ensuring experimental integrity.

Preparation and Weighing
  • Designated Area : All handling of solid 3-Methyl-1H-pyrazole-4-carboxylic acid should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Pre-use Inspection : Before handling the compound, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6][7][8]

  • Donning PPE : Put on all required PPE as outlined in the table above before opening the primary container.

  • Weighing : When weighing, use a spatula to carefully transfer the solid. Avoid pouring, which can create dust clouds. Use anti-static weighing paper or a weighing boat.

  • Container Sealing : Once the desired amount is weighed, securely seal the primary container.

  • Surface Decontamination : Clean the weighing area and any potentially contaminated surfaces with a damp cloth or towel to collect any residual dust.

Solubilization and Reaction
  • Solvent Addition : When dissolving the compound, add the solvent to the vessel containing the solid slowly to prevent splashing.

  • Closed System : Whenever possible, perform reactions in a closed system to contain any vapors or aerosols.

  • Temperature Control : Be mindful of any exotherms during the reaction. Have appropriate cooling baths on standby.

  • Monitoring : Regularly inspect the reaction setup for any leaks or signs of pressure buildup.

The following diagram illustrates the logical flow of the handling protocol:

HandlingWorkflow cluster_prep Preparation cluster_handling Solid Handling cluster_reaction In-Solution Handling Prep Designate Handling Area Inspect Inspect Safety Equipment Prep->Inspect DonPPE Don PPE Inspect->DonPPE Weigh Weigh Compound DonPPE->Weigh Seal Seal Container Weigh->Seal Clean Decontaminate Surfaces Seal->Clean Dissolve Dissolve Solid Clean->Dissolve React Perform Reaction Dissolve->React

Caption: A stepwise workflow for the safe handling of 3-Methyl-1H-pyrazole-4-carboxylic acid.

Emergency Procedures: Spill and Exposure Management

Preparedness for unexpected events is a cornerstone of a robust safety plan.

Spill Response
  • Evacuate : If a significant amount of dust is generated, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For a small spill, gently cover the solid with a damp paper towel to prevent dust from becoming airborne. For larger spills, use a non-combustible absorbent material like dry sand or earth.[7]

  • Collect : Carefully sweep or scoop the contained material into a suitable, labeled container for disposal.[5][10] Avoid actions that create dust.

  • Decontaminate : Clean the spill area thoroughly with soap and water.[11]

  • Dispose : Dispose of the collected waste and cleaning materials as hazardous waste.

The decision-making process for a chemical spill is outlined below:

SpillResponse Spill Spill Occurs Assess Assess Spill Size and Dust Generation Spill->Assess Evacuate Evacuate Area Assess->Evacuate Significant Dust Contain Contain Spill Assess->Contain Minor Spill Evacuate->Contain Collect Collect Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: A decision-making workflow for responding to a spill of 3-Methyl-1H-pyrazole-4-carboxylic acid.

First Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][10]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][5][11] Remove contaminated clothing and wash it before reuse.[4][11] If irritation persists, seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[5][10] Never give anything by mouth to an unconscious person.[5][10] Seek immediate medical attention.[10]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection : All waste contaminated with 3-Methyl-1H-pyrazole-4-carboxylic acid, including unused product, contaminated absorbents, and disposable PPE, should be collected in a clearly labeled, sealed container.

  • Licensed Disposal : Dispose of the chemical waste through a licensed professional waste disposal service.[1][5] Do not dispose of it down the drain or in the regular trash.[1][5][6][10]

  • Incineration : A chemical incinerator equipped with an afterburner and scrubber is a suitable method for destruction.[5]

Conclusion: Fostering a Proactive Safety Culture

The protocols outlined in this guide are designed to provide a robust framework for the safe handling of 3-Methyl-1H-pyrazole-4-carboxylic acid. However, true laboratory safety transcends written procedures. It is embodied in the continuous vigilance, critical thinking, and shared responsibility of every member of the research team. By integrating these practices into your daily workflow, you contribute to a safer and more productive research environment.

References

  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS. Retrieved from [Link]

  • Capot Chemical. (2012, November 24). MSDS of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet. Retrieved from [Link]

Sources

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